molecular formula C11H13FO2 B1428464 Methyl 2-(4-fluorophenyl)-2-methylpropanoate CAS No. 476429-17-1

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Cat. No.: B1428464
CAS No.: 476429-17-1
M. Wt: 196.22 g/mol
InChI Key: JOFPPMPHGXIVME-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-fluorophenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-fluorophenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPPMPHGXIVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Propanoate Building Block

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, identified by its CAS Number 476429-17-1 , is a specialized ester that serves as a crucial intermediate in the landscape of modern organic synthesis and pharmaceutical development.[1] Its structure, which uniquely combines a fluorinated aromatic ring with a quaternary-substituted propanoate moiety, makes it a valuable precursor for a range of complex molecular architectures.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the gem-dimethyl group can provide steric shielding and influence the conformational properties of a molecule, a concept often referred to as the "magic methyl" effect, which can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides a detailed overview of the synthesis, properties, and handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, offering a technical resource for professionals engaged in chemical research and drug discovery.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development. The key properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate are summarized below.

PropertyValueSource
CAS Number 476429-17-1BLDpharm[1]
Molecular Formula C₁₁H₁₃FO₂BLDpharm[1]
Molecular Weight 196.22 g/mol BLDpharm[1]
SMILES CC(C)(C1=CC=C(F)C=C1)C(=O)OCBLDpharm[1]
Appearance Typically a colorless to light yellow liquidInferred from similar compounds

Synthesis and Mechanistic Rationale

The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be approached through several established organic chemistry transformations. A highly efficient and direct method involves the esterification of its corresponding carboxylic acid, 2-(4-fluorophenyl)-2-methylpropanoic acid. This approach is favored for its high atom economy and generally clean reaction profile.

Proposed Synthesis Workflow: Acid-Catalyzed Esterification

The following diagram illustrates a logical workflow for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via Fischer-Speier esterification.

Synthesis_Workflow Reactant1 2-(4-fluorophenyl)-2-methylpropanoic acid Reaction Reflux Reactant1->Reaction Reactant2 Methanol (Excess) Reactant2->Reaction Catalyst Sulfuric Acid (cat.) Catalyst->Reaction Product Methyl 2-(4-fluorophenyl)-2-methylpropanoate Solvent Toluene (or other suitable solvent) Solvent->Reaction Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Proposed synthesis workflow for Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Detailed Experimental Protocol

This protocol is based on well-established esterification procedures for structurally similar compounds.[4]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both a reagent and a solvent. A co-solvent such as toluene can also be used to aid in the removal of water via a Dean-Stark apparatus.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to obtain the pure Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Causality: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Applications in Drug Development and Organic Synthesis

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the ability of the ester group to be hydrolyzed to the corresponding carboxylic acid or to participate in other transformations, providing a handle for further molecular elaboration.

  • Pharmaceutical Intermediate: This compound is a precursor for more complex molecules in the pharmaceutical industry. The fluorophenyl and gem-dimethyl motifs are present in a variety of drug candidates and are known to enhance pharmacological properties.[2][5]

  • Organic Synthesis: In a broader context, it serves as a versatile intermediate in organic synthesis. The ester can be reduced to the corresponding alcohol or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The following information is based on safety data for structurally related compounds.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a laboratory coat.[6][7]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Keep away from sources of ignition as it may be a flammable liquid.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is crucial to consult a physician and show them the safety data sheet for the compound.[7][9][10]

References

  • PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Advancing Chemical Synthesis: The Versatility of Methyl 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Fluorophenyl)-3-methylpyridine Properties. Retrieved from [Link]

  • PMC. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ChemBK. (2024, April 9). methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate. Retrieved from [Link]

  • Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Googleapis. (2014, November 27). WO 2014/188453 A2.

Sources

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This guide provides a comprehensive technical overview of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. We will delve into its core chemical properties, spectroscopic profile, synthesis methodologies, and handling protocols, offering field-proven insights beyond standard data reporting.

Core Molecular Profile and Physicochemical Properties

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a substituted aromatic ester. The presence of a fluorine atom on the phenyl ring and a quaternary carbon center adjacent to the ester functionality imparts specific reactivity and physical characteristics. These features make it a valuable building block in multi-step organic syntheses, particularly in the pharmaceutical industry.

The compound's structure consists of a central quaternary carbon bonded to a 4-fluorophenyl group, two methyl groups, and a methyl ester group. This sterically hindered arrangement influences its reactivity, often directing reactions to other parts of a larger molecule in which it is incorporated.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate N/A
CAS Number 476429-17-1 [1]
Molecular Formula C₁₁H₁₃FO₂ [1]
Molecular Weight 196.22 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Boiling Point ~268.8 °C (Predicted for the parent acid) [3]
Density ~1.337 g/cm³ (Predicted for a bromo-analog) [2]
SMILES CC(C)(C1=CC=C(F)C=C1)C(=O)OC [1]

| InChI Key | IOSAIRIBZLAABD-UHFFFAOYSA-N (For parent acid) |[3] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic data for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, explaining the causality behind the characteristic signals.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (recorded in CDCl₃), one would expect to observe three distinct signals:

  • Aromatic Protons (δ 7.2-7.4 and 6.9-7.1 ppm): The 4-fluorophenyl group will present as two sets of doublets (or a more complex multiplet resembling a doublet of doublets) due to coupling between adjacent protons and coupling to the fluorine atom. The protons ortho to the fluorine will be shifted further downfield than the protons meta to it.

  • Methoxy Protons (-OCH₃, δ ~3.6-3.7 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl ester group. Its chemical shift is characteristic of methyl esters.

  • Gem-Dimethyl Protons (-C(CH₃)₂, δ ~1.5-1.6 ppm): A singlet representing the six equivalent protons of the two methyl groups attached to the quaternary carbon. The singlet nature confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon backbone fingerprint:

  • Carbonyl Carbon (C=O, δ ~177 ppm): The ester carbonyl carbon appears significantly downfield.

  • Aromatic Carbons (δ ~115-165 ppm): Four signals are expected. The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear around 162 ppm. The carbon bearing the propanoate group will be found around 140 ppm. The two sets of CH carbons will appear at approximately 128 ppm and 115 ppm (this one showing a ²JCF coupling).

  • Methoxy Carbon (-OCH₃, δ ~52 ppm): A single peak for the methyl ester carbon.

  • Quaternary Carbon (-C(CH₃)₂, δ ~46 ppm): The carbon atom bonded to the phenyl ring and the two methyl groups.

  • Gem-Dimethyl Carbons (-C(CH₃)₂, δ ~25 ppm): A single resonance for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl group.[4]

  • C-O Stretch: Bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching of the ester.

  • C-F Stretch: A strong band around 1230 cm⁻¹ is indicative of the aryl-fluoride bond.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • sp³ C-H Stretch: Bands just below 3000 cm⁻¹ from the methyl groups.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry would show:

  • Molecular Ion (M⁺): A peak at m/z = 196 , corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 165: Loss of the methoxy radical (•OCH₃), [M - 31]⁺.

    • m/z = 137: Loss of the carbomethoxy group (•COOCH₃), [M - 59]⁺. This fragment, the 2-(4-fluorophenyl)propan-2-yl cation, is often a significant peak.

    • m/z = 109: A fragment corresponding to the fluorotropylium ion or a related rearrangement product.

Synthesis and Mechanistic Considerations

The synthesis of this molecule can be approached from several angles. A highly reliable and common method is the direct esterification of its corresponding carboxylic acid, which is commercially available.[3] This method ensures high purity and yield.

Workflow for Synthesis via Fischer Esterification

This protocol outlines the synthesis from 2-(4-fluorophenyl)-2-methylpropanoic acid. The causality for this choice lies in its simplicity, use of inexpensive reagents, and straightforward purification.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification R1 2-(4-fluorophenyl)-2- methylpropanoic acid Mix Combine reactants and reflux mixture (e.g., 65°C) R1->Mix Charge Reactor R2 Methanol (Solvent & Reagent) R2->Mix Charge Reactor R3 Sulfuric Acid (Catalyst) R3->Mix Charge Reactor W1 Cool and neutralize (e.g., with NaHCO₃ soln) Mix->W1 Reaction Complete (TLC Monitoring) W2 Extract with organic solvent (e.g., Ethyl Acetate) W1->W2 W3 Wash organic layer (Brine) W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate in vacuo W4->W5 P Purify via column chromatography (if needed) W5->P F F P->F Final Product: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic methods detailed in Section 2.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-fluorophenyl)-2-methylpropanoic acid (10.0 g, 54.9 mmol).

    • Add anhydrous methanol (100 mL). Methanol acts as both the solvent and the reactant.

    • Stir the mixture until the acid is fully dissolved.

  • Catalysis and Reflux:

    • Carefully add concentrated sulfuric acid (1.5 mL, ~27 mmol) dropwise to the stirring solution. This strong acid protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol.

    • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Role as a Pharmaceutical Intermediate

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its structure is found within or is a precursor to more complex molecules, such as certain antihistamines. For example, related structures are used in the synthesis of Bilastine and Fexofenadine.[5][6]

The workflow below illustrates a conceptual pathway where the ester is transformed into a key precursor for an API.

Application_Pathway Start Methyl 2-(4-fluorophenyl) -2-methylpropanoate Step1 Selective Reduction of Ester Start->Step1 Intermediate1 2-(4-fluorophenyl)-2- methylpropan-1-ol Step1->Intermediate1 Step2 Halogenation (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 1-(chloromethyl)-4-fluoro- benzene derivative Step2->Intermediate2 Step3 Coupling with API scaffold Intermediate2->Step3 Final Complex API Precursor Step3->Final

Caption: Conceptual pathway for intermediate utilization.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep the container tightly sealed when not in use.[7]

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10]

    • Skin: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8][10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

This guide provides a foundational understanding of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, grounded in established chemical principles and practical laboratory considerations.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 861901-19-1 | Methyl 2-(2-fluorophenyl)-2-methylpropanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-METHYLPROPANOATE | CAS 547-63-7. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 698394-59-1 | Product Name : Methyl 2-(4-ethylphenyl)-2-methylpropanoate. Retrieved from [Link]

  • ChemBK. (2024). methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate - Introduction. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Link not available)
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

Sources

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" Molecular Structure Content Type: In-depth Technical Guide

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) represents a critical structural motif in modern medicinal chemistry: the gem-dimethyl arylacetate . This scaffold serves as a strategic building block for introducing metabolic stability and conformational restriction into drug candidates. By replacing the benzylic hydrogens of a phenylacetate derivative with methyl groups, researchers block facile metabolic oxidation (cytochrome P450 mediated) and leverage the Thorpe-Ingold effect to favor bioactive conformations.

This guide details the structural anatomy, robust synthetic protocols, and spectroscopic validation of this compound, designed for application scientists and process chemists.

Structural Anatomy & Chemical Identity[1][2]

The molecule consists of a propanoate ester core substituted at the


-position with both a 4-fluorophenyl group and two methyl groups.[1] This quaternary carbon center is the defining feature, creating significant steric bulk that influences both chemical reactivity and biological interaction.
Chemical Data Table
ParameterSpecification
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
CAS Number 476429-17-1
Molecular Formula

Molecular Weight 196.22 g/mol
SMILES COC(=O)C(C)(C)c1ccc(F)cc1
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Electronic & Steric Analysis
  • Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring, while simultaneously offering a weak mesomeric donation (+M). This deactivates the ring towards electrophilic aromatic substitution but activates the para position (relative to itself) for nucleophilic attacks if nitro-substituted (not applicable here).

  • The Gem-Dimethyl Effect: The two

    
    -methyl groups create a crowded quaternary center. This steric bulk:
    
    • Prevents Racemization: Unlike mono-methylated analogs, this compound is achiral, eliminating enantiomeric separation steps.

    • Blocks Metabolism: The lack of benzylic protons prevents benzylic hydroxylation, a common clearance pathway for phenylacetic acid drugs.

Synthetic Pathways & Process Chemistry

The synthesis of quaternary carbon centers is synthetically demanding due to steric hindrance. The most robust route involves the double alkylation of methyl 4-fluorophenylacetate . Direct esterification of the pre-formed acid is also possible but often less cost-effective than building the quaternary center on the ester.

Primary Route: Dialkylation via Enolate Chemistry

This protocol utilizes a strong base to generate the enolate of the phenylacetate, followed by trapping with methyl iodide.

Reagents:

  • Substrate: Methyl 4-fluorophenylacetate

  • Base: Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu)

  • Electrophile: Methyl Iodide (MeI) (Excess)

  • Solvent: Anhydrous THF or DMF

Protocol (Step-by-Step):

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Base Suspension: Charge NaH (2.5 equiv) into the flask and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Substrate Addition: Add Methyl 4-fluorophenylacetate (1.0 equiv) dropwise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (2.5 - 3.0 equiv) dropwise while maintaining temperature <10°C. The solution may become viscous.

  • Reaction: Allow to warm to room temperature and stir for 4-16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The mono-methylated intermediate may appear transiently.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis Start 4-Fluorophenylacetic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 4-fluorophenylacetate Step1->Inter Step2 Double Alkylation (NaH, MeI, THF) Inter->Step2 Enolate Formation Product Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Step2->Product SN2 Substitution

Figure 1: Step-wise synthesis from the commercially available acid precursor.

Spectroscopic Characterization

Validation of the quaternary center is best achieved via NMR spectroscopy. The disappearance of the benzylic singlet (approx. 3.6 ppm in the precursor) and the appearance of a 6-proton singlet for the gem-dimethyl group are diagnostic.

Predicted NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 7.25 - 7.35Multiplet2HAr-H (meta to F)
6.95 - 7.05Multiplet2HAr-H (ortho to F)
3.65Singlet3H

(Ester Methyl)
1.56Singlet6H

(Gem-Dimethyl)
13C NMR 176.8SingletCCarbonyl (C=O)
161.5Doublet (

)
CAr-C (C-F)
139.8Doublet (

)
CAr-C (Ipso)
127.5Doublet (

)
CHAr-C (Meta to F)
115.2Doublet (

)
CHAr-C (Ortho to F)
52.1Singlet

Methoxy
46.2SingletCQuaternary C
26.4Singlet

Gem-Dimethyl
Structural Verification Logic

NMR_Logic Root 1H NMR Spectrum Analysis Region1 Aromatic Region (7.0 - 7.4 ppm) Root->Region1 Region2 Aliphatic Region (1.0 - 4.0 ppm) Root->Region2 Check1 AA'BB' Pattern? Indicates p-substitution Region1->Check1 Check2 Singlet @ 3.65 ppm? Indicates Methyl Ester Region2->Check2 Check3 Singlet @ 1.56 ppm (6H)? CONFIRMS Gem-Dimethyl Region2->Check3

Figure 2: Diagnostic decision tree for confirming the structure via Proton NMR.

Pharmaceutical Applications & Reactivity

Metabolic Stability (The "Fibrate" Link)

The 2-methylpropanoate motif is historically significant in the "fibrate" class of lipid-lowering agents (e.g., Clofibrate, Fenofibrate). In the context of this specific fluorinated compound, it serves as a bioisostere for a phenylacetic acid side chain.

  • Mechanism: The quaternary carbon prevents

    
    -oxidation and benzylic hydroxylation.
    
  • Application: It is often hydrolyzed to the free acid (CAS 93748-19-7) which can then be coupled to amines to form metabolically stable amide drugs (e.g., in antihistamine or enzyme inhibitor research).

Downstream Transformations

The ester group allows for versatile downstream chemistry:

  • Hydrolysis:

    
    
    
    
    
    2-(4-fluorophenyl)-2-methylpropanoic acid.
  • Reduction:

    
    
    
    
    
    2-(4-fluorophenyl)-2-methylpropan-1-ol (Neopentyl-like alcohol).
  • Amidation: Direct aminolysis or via acid chloride to form peptidomimetics.

Handling & Safety

While specific toxicological data for this CAS is limited, it should be handled as a standard halogenated aromatic ester.

  • Hazards: Potential skin and eye irritant.[2] The precursor (Methyl Iodide) is a known carcinogen and must be handled in a fume hood.

  • Storage: Store in a cool, dry place. The ester is generally stable but should be kept away from strong oxidizers and bases to prevent hydrolysis.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. Methyl 2-(4-fluorophenyl)-2-methylpropanoate Product Page. Retrieved from Sigma-Aldrich Catalog. Link

  • PubChem. 2-(4-Fluorophenyl)-2-methylpropanoic acid (Acid Precursor Data). National Library of Medicine. Link

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] Link

  • Quick Company. Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Analogous Synthesis Protocol). Link

Sources

Technical Profile: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

[1]

Executive Summary & Chemical Identity

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a specialized ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs) requiring metabolically stable linker motifs. Structurally, it features a gem-dimethyl group at the


This compound serves as the direct precursor to 2-(4-fluorophenyl)-2-methylpropanoic acid (CAS: 93748-19-7), a pharmacophore found in research programs targeting Gamma-Secretase modulation (Alzheimer's), PPAR agonism (dyslipidemia), and Androgen Receptor antagonism.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Common Synonyms Methyl 2-(4-fluorophenyl)isobutyrate; Methyl

-dimethyl-4-fluorophenylacetate
CAS Number 476429-17-1
Molecular Formula C

H

FO

Molecular Weight 196.22 g/mol
SMILES COC(=O)C(C)(C)C1=CC=C(F)C=C1

Synthetic Pathways & Manufacturing

The synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is primarily achieved through


-alkylation
Primary Route: Dialkylation of Methyl 4-Fluorophenylacetate

This is the standard laboratory and scale-up route, utilizing Methyl 4-fluorophenylacetate as the starting material.

Reaction Protocol:

  • Starting Material: Methyl 4-fluorophenylacetate (CAS: 63131-29-3).

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu); Methyl Iodide (MeI).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: 0°C to Room Temperature, inert atmosphere (

    
    ).
    

Mechanism: The base deprotonates the


SynthesisSMMethyl 4-fluorophenylacetate(CAS: 63131-29-3)Base2.2 eq. NaH / THF(Enolate Formation)SM->BaseIntermediateMono-methylatedIntermediateBase->Intermediate 1st Alkylation MeI2.5 eq. MeI(Methyl Iodide)ProductMethyl 2-(4-fluorophenyl)-2-methylpropanoate(CAS: 476429-17-1)MeI->Product 2nd Alkylation Intermediate->MeI In situ

Figure 1: Step-wise dialkylation pathway. The reaction is typically performed in a "one-pot" manner by adding excess base and methylating agent.

Alternative Route: Esterification of the Acid

If the acid form (CAS: 93748-19-7) is available, it can be converted to the methyl ester via Fischer esterification (MeOH/H



Pharmaceutical Utility & Applications

This molecule is a high-value building block because it simultaneously addresses two major challenges in medicinal chemistry: metabolic stability and target potency .

Metabolic Blocking (The "Gem-Dimethyl" Effect)

In many drug candidates, benzylic positions are "metabolic hotspots" prone to rapid oxidation by Cytochrome P450 enzymes.

  • Mechanism: Replacing benzylic hydrogens with methyl groups (the gem-dimethyl moiety) removes the site of abstraction, significantly extending the half-life (

    
    ) of the molecule.
    
  • Application: Used in the optimization of Fibrates (lipid-lowering agents) and NSAIDS (profens).

Conformational Restriction (Thorpe-Ingold Effect)

The bulky gem-dimethyl group restricts the rotation of the side chain, forcing the molecule into a specific conformation that often favors binding to the target receptor.

  • Relevance: Critical for Gamma-Secretase Modulators (GSMs) derived from flurbiprofen scaffolds, where the "kink" in the molecule determines selectivity between A

    
    42 and A
    
    
    40 reduction.
Key Intermediate For:
  • Fexofenadine Analogs: Precursors for antihistamines requiring a dimethyl-phenyl motif.

  • Androgen Receptor Antagonists: Structural similarity to the distal phenyl ring systems in next-generation anti-androgens.

  • Agrochemicals: Synthesis of selective herbicides (e.g., substituted phenyl-isobutyrate derivatives).

Analytical Specifications & Quality Control

Researchers synthesizing or sourcing this compound should verify identity using the following parameters.

Physical Properties
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point ~245°C (Predicted)
Density 1.105 g/cm

Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
NMR Characterization (Expected)[1]
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       7.20–7.30 (m, 2H, Ar-H meta to F).
      
    • 
       6.95–7.05 (m, 2H, Ar-H ortho to F).
      
    • 
       3.65 (s, 3H, -OCH
      
      
      ).
    • 
       1.55 (s, 6H, -C(CH
      
      
      )
      
      
      ).
    • Note: The singlet at 1.55 ppm integrating to 6H is the diagnostic peak for the gem-dimethyl group.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Objective: Synthesis from Methyl 4-fluorophenylacetate via Double Alkylation.

Materials:

  • Methyl 4-fluorophenylacetate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 2.2 eq)

  • Methyl Iodide (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen. Add NaH (2.2 eq) and wash with dry hexane to remove oil (optional but recommended for easier workup). Suspend NaH in anhydrous THF.

  • Addition: Cool the suspension to 0°C. Add Methyl 4-fluorophenylacetate (1.0 eq) dropwise over 20 minutes. Hydrogen gas evolution will be observed. Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The starting material spot should disappear.

  • Quench: Cool to 0°C and carefully quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure ester as a colorless oil.

References

  • Chemical Identity & Properties: PubChem. 2-(4-Fluorophenyl)-2-methylpropanoic acid (Acid Precursor). CID 2723915.[1] Link

  • Synthetic Methodology: Organic Syntheses. Alkylation of Esters: General Procedures. Coll. Vol. 9, p. 483. Link

  • Commercial Availability: Sigma-Aldrich. 2-(4-Fluorophenyl)-2-methylpropanoic acid. Product No. 93748-19-7. Link

  • Mechanistic Context: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a substituted aromatic ester, is a compound of interest in medicinal chemistry and drug development due to its structural motifs present in various pharmacologically active molecules. An accurate understanding of its physical properties is paramount for its synthesis, purification, formulation, and pharmacokinetic profiling. This guide provides a comprehensive overview of the known and estimated physical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination and spectroscopic characterization.

Core Physical and Chemical Properties

A thorough characterization of a compound's physical properties is the foundation of its chemical and pharmaceutical development. While some experimental data for Methyl 2-(4-fluorophenyl)-2-methylpropanoate is available, other properties can be reliably estimated based on data from structurally analogous compounds.

Table 1: Physical and Chemical Properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

PropertyValueSource/Method
CAS Number 476429-17-1[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Physical State Liquid (at STP)Assumed based on similar structures
Boiling Point Estimated: 230-250 °CBased on structurally similar compounds
Melting Point Not Applicable (Liquid at STP)
Density Estimated: 1.1 - 1.2 g/cm³Based on structurally similar compounds
Refractive Index Estimated: 1.49 - 1.51Based on structurally similar compounds
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, methylated spirits)[2]

Experimental Determination of Physical Properties

The following protocols describe standard experimental procedures for the precise determination of the key physical properties of liquid compounds like Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Workflow for Physical Property Determination

G cluster_purification Sample Purification cluster_determination Property Determination Purification Purify Sample (e.g., Distillation) BoilingPoint Boiling Point Determination Purification->BoilingPoint Purified Sample Density Density Measurement Purification->Density Purified Sample RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Purified Sample Solubility Solubility Assessment Purification->Solubility Purified Sample

Caption: Experimental workflow for determining the physical properties of a liquid sample.

Boiling Point Determination (Distillation Method)

Causality: The boiling point is a critical indicator of a substance's volatility and purity. Distillation separates substances based on differences in their boiling points, and a sharp, constant boiling point range during distillation is a hallmark of a pure compound.

Protocol:

  • Assemble a standard simple distillation apparatus using clean, dry glassware.

  • Place a sample of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (approximately 10-20 mL) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Begin heating the distillation flask gently.

  • Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop is collected. This range is the boiling point. For a pure compound, this range should be narrow (1-2 °C).

Density Measurement (Pycnometer Method)

Causality: Density is an intrinsic property that can be used for substance identification and to assess its purity. The pycnometer method provides a highly accurate and reproducible means of determining the density of a liquid.

Protocol:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer on an analytical balance.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Place the pycnometer in a constant temperature water bath (e.g., 20 °C) to allow it to equilibrate.

  • Carefully remove any excess liquid from the capillary opening.

  • Dry the outside of the pycnometer and weigh it.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Causality: The refractive index is a measure of how light bends as it passes through a substance. It is a unique physical constant for a pure compound at a specific temperature and wavelength, making it a valuable tool for identification and quality control.

Protocol:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism surfaces are clean and dry.

  • Apply a few drops of the liquid sample to the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the focus to obtain a sharp line dividing the light and dark fields in the eyepiece.

  • Rotate the prism assembly until the dividing line is centered on the crosshairs.

  • Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Workflow for Spectroscopic Characterization

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation SamplePrep Prepare Sample Solution (e.g., dissolve in CDCl₃) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR FTIR FTIR Spectroscopy SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS DataAnalysis Correlate Spectral Data to Confirm Structure NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, with a Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, with a primary focus on the theoretical and practical considerations for determining its boiling point. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its application in synthetic chemistry and pharmaceutical development.

Introduction and Compound Profile

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 476429-17-1) is a halogenated aromatic ester.[1] Its structural features, including a fluorinated phenyl group and a tertiary ester, suggest its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity in biological systems. An accurate determination of its physical properties, such as the boiling point, is crucial for purification, reaction scale-up, and ensuring product quality.

Table 1: Compound Identification and Key Properties

Identifier Value
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
CAS Number 476429-17-1[1]
Molecular Formula C11H13FO2[1]
Molecular Weight 196.22 g/mol [1]
SMILES Code CC(C)(C1=CC=C(F)C=C1)C(=O)OC[1]

Theoretical Considerations for Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This physical constant is intrinsically linked to the strength of intermolecular forces.[3][4] For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, the primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule.[5] The aromatic ring and the overall molecular weight contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The presence of the polar C-F and C=O bonds creates a permanent dipole moment in the molecule, leading to dipole-dipole attractions between molecules.[6][7]

It is important to note that while esters are polar, they cannot act as hydrogen bond donors, which results in lower boiling points compared to carboxylic acids of similar molecular weight.[7] Branching in the molecule's structure can also affect the boiling point; increased branching can lead to a lower boiling point due to a decrease in surface area and weaker van der Waals forces.[8][9]

Given the lack of experimentally determined boiling point data in the public domain for Methyl 2-(4-fluorophenyl)-2-methylpropanoate, an estimation can be made by comparing it to structurally similar compounds. For instance, the boiling point of Methyl-2-(4-bromophenyl)-2-methylpropanoate is reported to be 290°C.[10] Considering the lower atomic weight of fluorine compared to bromine, the boiling point of the title compound is expected to be lower, though still significantly above 200°C at atmospheric pressure.

Experimental Determination of Boiling Point

Due to the anticipated high boiling point, standard atmospheric distillation may not be the most suitable method as it could lead to thermal decomposition. Therefore, a vacuum distillation or a micro-scale method like the Thiele tube technique is recommended.

Recommended Method: Thiele Tube Boiling Point Determination

This method is advantageous as it requires a small amount of the sample (less than 1 mL).[11] The principle relies on observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the hydrostatic pressure of the surrounding heated oil bath.

Experimental Workflow for Thiele Tube Method

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Boiling Point Measurement prep1 Place 0.5 mL of Methyl 2-(4-fluorophenyl)-2-methylpropanoate into a small test tube. prep2 Insert a sealed-end capillary tube (open end down) into the test tube. prep1->prep2 setup1 Attach the test tube to a thermometer using a rubber band. prep2->setup1 setup2 Position the thermometer in the Thiele tube, ensuring the sample is level with the side arm. setup1->setup2 heat1 Gently heat the side arm of the Thiele tube with a micro-burner. setup2->heat1 heat2 Observe for a continuous stream of bubbles from the capillary tube. heat1->heat2 heat3 Remove heat and allow the apparatus to cool slowly. heat2->heat3 measure1 Record the temperature at which the liquid just begins to enter the capillary tube. heat3->measure1 measure2 This temperature is the boiling point. measure1->measure2

Caption: Workflow for Thiele Tube Boiling Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Place approximately 0.5 mL of Methyl 2-(4-fluorophenyl)-2-methylpropanoate into a small test tube (fusion tube).

    • Take a capillary tube and seal one end using a flame.

    • Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.[3]

  • Apparatus Assembly:

    • Securely attach the test tube to a thermometer using a small rubber band or a piece of wire. The bulb of the thermometer should be aligned with the sample.

    • Clamp the Thiele tube to a retort stand and fill it with a suitable high-boiling point liquid (e.g., silicone oil) to a level above the top side arm.

    • Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is positioned in the main body of the tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner.[11] This will induce convection currents in the oil, ensuring uniform heating.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is slightly above the boiling point.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[11]

    • Record the temperature at this precise moment. It is advisable to repeat the measurement to ensure accuracy.

Data Interpretation and Validation

The experimentally determined boiling point should be recorded along with the atmospheric pressure, as boiling point is pressure-dependent.[2] For high-purity samples, the boiling point should be a sharp, reproducible value. A broad boiling range may indicate the presence of impurities.

Table 2: Comparative Boiling Points of Related Compounds

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C)
Methyl propanoateCH3CH2COOCH388.1167.9[12]
Methyl 2-methylpropanoate(CH3)2CHCOOCH3102.13~92 (estimated)
Phenyl 2-methylpropanoate(CH3)2CHCOOC6H5164.20-
Methyl-2-(4-bromophenyl)-2-methylpropanoateBr-C6H4-C(CH3)2COOCH3257.12290[10]
Methyl 2-(4-fluorophenyl)-2-methylpropanoate F-C6H4-C(CH3)2COOCH3 196.22 To be determined

The data in Table 2 illustrates the expected trend of increasing boiling point with increasing molecular weight and the presence of a phenyl group.

Conclusion

References

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (n.d.). Retrieved from [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds - ACS Publications. (2006, March 15). Retrieved from [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. (2026, January 20). Retrieved from [Link]

  • What determines the boiling point of esters of the same number of carbon atoms but different structural formula? - Chemistry Stack Exchange. (2016, September 4). Retrieved from [Link]

  • Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Retrieved from [Link]

  • methyl (2E)-3-(4-fluorophenyl)prop-2-enoate - PubChem. (n.d.). Retrieved from [Link]

  • Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Properties of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

  • Methyl propanoate | CAS#:554-12-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • Methyl-2-(4-bromophenyl)-2-methylpropanoate - Reign Pharma Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: A Strategic Gem-Dimethyl Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 2-(4-fluorophenyl)-2-methylpropanoate , designed for researchers and drug development professionals.

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a specialized synthetic intermediate characterized by a gem-dimethyl substitution pattern at the benzylic position. In modern drug discovery, this structural motif serves two critical functions:

  • Metabolic Blocking: The gem-dimethyl group eliminates benzylic protons, thereby preventing cytochrome P450-mediated benzylic oxidation—a common metabolic soft spot in drug candidates.

  • Conformational Restriction: Through the Thorpe-Ingold effect, the bulky gem-dimethyl group restricts bond rotation, locking the molecule into a bioactive conformation that can enhance binding affinity to targets such as kinases (e.g., PI3K, AKT) and G-protein coupled receptors (GPCRs).

This guide details the synthesis, reactivity, and application of this intermediate, focusing on its role as a precursor for metabolically stable carboxylic acids, neopentyl-like alcohols, and tertiary amides.

Chemical Profile & Structural Analysis

PropertyData
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
CAS Number 476429-17-1 (Ester); 93748-19-7 (Acid)
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~240–245°C (Predicted)
Key Functionality Sterically hindered ester, Fluorinated aromatic ring
Structural Logic[2]
  • 4-Fluoro Group: Increases lipophilicity and metabolic stability of the aromatic ring compared to a hydrogen or chloro substituent. It also modulates the pKa of the downstream acid.

  • Gem-Dimethyl Group: Creates significant steric hindrance around the ester carbonyl. This makes hydrolysis difficult (requiring forcing conditions) but provides excellent stability against non-specific esterases in vivo.

Synthetic Pathways[3][4]

The synthesis of this compound typically proceeds via the dialkylation of methyl 4-fluorophenylacetate . This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity and cleaner impurity profiles.

Workflow Visualization

SynthesisWorkflow Start Methyl 4-fluorophenylacetate Base Deprotonation (NaH or LDA, THF, 0°C) Start->Base Enolate Enolate Intermediate Base->Enolate MeI2 Methylation 2 (MeI, 1.2 eq) Base->MeI2 MeI Methylation 1 (MeI, 1.1 eq) Enolate->MeI Mono Monomethyl Intermediate MeI->Mono Mono->Base Re-deprotonation Product Methyl 2-(4-fluorophenyl)- 2-methylpropanoate MeI2->Product

Figure 1: Stepwise dialkylation strategy for the synthesis of the gem-dimethyl ester.

Detailed Experimental Protocol: One-Pot Dialkylation

Objective: Synthesize Methyl 2-(4-fluorophenyl)-2-methylpropanoate from Methyl 4-fluorophenylacetate.

Reagents:

  • Methyl 4-fluorophenylacetate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF) (optional co-solvent for rate acceleration)

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Suspension: Charge NaH (2.5 eq) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required. Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]

  • Substrate Addition: Dissolve Methyl 4-fluorophenylacetate (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Stir for an additional 30 minutes at 0°C to ensure complete formation of the enolate.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise via syringe, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Note: The second methylation is slower due to the steric hindrance of the monomethyl intermediate. Monitoring by GC-MS or TLC is essential.

  • Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF/THF. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash column chromatography (Hexanes/EtOAc 95:5) to yield the product as a clear oil.

Yield Expectation: 85–92%

Downstream Applications & Reactivity[2]

The gem-dimethyl group significantly alters the reactivity profile of the ester compared to its non-methylated analogs.

Hydrolysis to the Acid

Converting the ester to 2-(4-fluorophenyl)-2-methylpropanoic acid is challenging due to steric shielding of the carbonyl carbon. Standard saponification (NaOH/MeOH, RT) is often too slow.

  • Recommended Protocol: Use Lithium Hydroxide (LiOH) in a THF/Water (1:1) mixture at reflux (65°C) for 12–24 hours.

  • Alternative: For acid-sensitive substrates, use Trimethylsilyl iodide (TMSI) in DCM to cleave the methyl ester under neutral conditions.

Reduction to the Alcohol

Reduction yields 2-(4-fluorophenyl)-2-methylpropan-1-ol , a "neopentyl-like" alcohol. This alcohol is a key intermediate for ether synthesis or conversion to a neopentyl halide.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) is required. DIBAL-H may stop at the aldehyde at -78°C, but over-reduction is common.

  • Protocol: Add ester to LiAlH₄ (1.5 eq) in THF at 0°C, then warm to reflux. The steric bulk actually helps prevent over-reaction in some nucleophilic additions but requires thermal energy for reduction.

Amidation (Direct vs. Indirect)

Direct amidation with amines is difficult. The preferred route is Hydrolysis → Acid Chloride → Amide .

  • Acid Chloride Formation: React the free acid with Oxalyl Chloride/DMF (cat.) in DCM. Thionyl chloride (SOCl₂) requires reflux.

Divergent Synthesis Map

Applications Core Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Acid Acid Hydrolysis (LiOH, Reflux) Product: Carboxylic Acid Core->Acid Alc Reduction (LiAlH4, THF) Product: Neopentyl Alcohol Core->Alc Amide Amidation (via Acid Chloride) Product: Tertiary Amide Core->Amide App1 Fibrate Analogs (Metabolic Stability) Acid->App1 App2 Kinase Inhibitors (Conformational Lock) Amide->App2 App3 Nav1.7 Blockers (Aryl Sulfonamides) Amide->App3

Figure 2: Divergent synthetic utility of the gem-dimethyl ester intermediate.

Case Study: Designing for Metabolic Stability

In the development of CRTH2 antagonists (used for asthma/allergic rhinitis), the "phenylacetic acid" moiety is a common pharmacophore. However, the benzylic methylene group (-CH2-) is highly susceptible to oxidation by CYP450 enzymes, leading to rapid clearance.

Application of the Intermediate: By substituting the phenylacetic acid precursor with Methyl 2-(4-fluorophenyl)-2-methylpropanoate , researchers introduce the gem-dimethyl block.

  • Result: The metabolic half-life (

    
    ) is often increased by >3-fold.
    
  • Trade-off: The lipophilicity (LogP) increases. This is balanced by the polar 4-fluoro group and downstream polar modifications (e.g., amides or sulfonamides).

Safety & Handling

Hazard ClassDescriptionPrecaution
Skin Irritant Causes skin irritation (H315).Wear nitrile gloves and lab coat.
Eye Irritant Causes serious eye irritation (H319).Use safety goggles.
Reactivity Stable under normal conditions.Avoid strong oxidizing agents.

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow hydrolysis, although the steric bulk provides some protection against moisture.

References

  • Synthesis of Gem-Dimethyl Esters

    • Title: "Efficient Synthesis of α,α-Disubstituted Arylacetates via Dialkyl
    • Source: Organic Syntheses, Coll. Vol. 9, p. 542.
    • URL:[Link] (Analogous procedure for phenyl derivatives).

  • Metabolic Stability Strategies

    • Title: "The Gem-Dimethyl Effect in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data & Safety

    • Title: "Methyl 2-(4-fluorophenyl)
    • Source: PubChem (NIH).
    • URL:[Link]

  • Title: "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine Intermediate).

Sources

The Advent and Evolution of Fluorinated Phenylpropanoates: A Technical Guide for Scientific Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated phenylpropanoates, a class of compounds that has demonstrated significant potential in drug development. From their conceptual origins to contemporary applications, we will dissect the causal relationships behind experimental designs, offer detailed synthetic protocols, and present a forward-looking perspective on this versatile molecular scaffold.

Introduction: The Strategic Imperative of Fluorination

The phenylpropanoate scaffold is a common motif in a vast array of biologically active molecules and functional materials. The decision to introduce fluorine, the most electronegative element, into this framework is a deliberate one, driven by the unique and powerful effects this small atom imparts. The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic fluorination can lead to enhanced bioavailability, reduced metabolic degradation, and improved potency of drug candidates.[2]

This guide will navigate the historical landscape of fluorinated phenylpropanoates, tracing their origins from early explorations in organofluorine chemistry to their current status as valuable building blocks in pharmaceutical research. We will delve into the key synthetic methodologies that have enabled their creation, from classical approaches to modern, more selective techniques. For the practicing scientist, this document will serve as a comprehensive resource, providing not only historical context but also actionable experimental protocols and a deeper understanding of the structure-activity relationships that govern the function of these fascinating molecules.

A Historical Trajectory: The Dawn of Fluorinated Phenylpropanoates

The story of fluorinated phenylpropanoates is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to 1835, the field truly began to flourish in the mid-20th century with the development of safer and more selective fluorinating agents.[3]

The initial impetus for fluorinating phenylpropanoate structures appears to have emerged from the burgeoning field of medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The success of fluorinated corticosteroids in the 1950s demonstrated the potential of fluorine to enhance drug efficacy. This led researchers to explore the impact of fluorination on other classes of therapeutic agents.

While a definitive "first synthesis" of a simple fluorinated phenylpropanoate is not readily apparent in a single seminal publication, early research into fluorinated amino acids, such as fluorinated phenylalanines, in the mid to late 20th century laid the groundwork for the synthesis of related structures.[4][5] The development of fluorinated analogs of existing drugs, such as ibuprofen, further spurred interest in this area.[6] For instance, flurbiprofen, a fluorinated derivative of phenylpropionic acid, was developed as a potent anti-inflammatory agent, showcasing the tangible benefits of this synthetic strategy.[6][7]

The evolution of synthetic methods has been a critical enabler in the history of fluorinated phenylpropanoates. Early methods often relied on harsh reagents and lacked regioselectivity. The advent of modern electrophilic fluorinating agents, such as Selectfluor, in the latter half of the 20th century, provided chemists with milder and more precise tools to introduce fluorine into organic molecules, including the phenylpropanoate backbone.[4][8][9]

Synthetic Methodologies: A Chemist's Guide to C-F Bond Formation

The synthesis of fluorinated phenylpropanoates can be broadly categorized into two main approaches: electrophilic fluorination of a pre-formed phenylpropanoate skeleton and the construction of the phenylpropanoate from fluorinated starting materials.

Electrophilic Fluorination of Phenylpropanoate Precursors

This approach involves the direct introduction of a fluorine atom onto an existing phenylpropanoate or a closely related precursor. The choice of fluorinating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

A common strategy involves the fluorination of 1,3-dicarbonyl compounds, which can then be converted to the corresponding fluorinated phenylpropanoates. For example, ethyl 3-oxo-3-phenylpropanoate can be effectively fluorinated at the α-position using an electrophilic fluorine source like Selectfluor.[3][4]

Electrophilic_Fluorination start Ethyl 3-oxo-3-phenylpropanoate product Ethyl 2-fluoro-3-oxo-3-phenylpropanoate start->product Electrophilic Fluorination reagent Selectfluor (Electrophilic F+ source) reagent->product

Figure 1: Electrophilic fluorination of a β-ketoester precursor.

Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

  • Materials:

    • Ethyl 3-oxo-3-phenylpropanoate

    • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add ethyl 3-oxo-3-phenylpropanoate (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile.

    • With vigorous stirring, add Selectfluor (1.1 eq) portion-wise at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-fluoro-3-oxo-3-phenylpropanoate.

Building Blocks Approach: Synthesis from Fluorinated Precursors

An alternative and often more regioselective strategy involves the use of commercially available or readily synthesized fluorinated building blocks. This "bottom-up" approach allows for precise control over the position of the fluorine atom.

For instance, a fluorinated benzaldehyde can be used as a starting material in a Knoevenagel or similar condensation reaction to construct the fluorinated cinnamic acid derivative, which can then be reduced to the corresponding phenylpropanoate.[4]

Building_Block_Synthesis start Fluorinated Benzaldehyde intermediate1 Fluorinated Cinnamic Acid Derivative start->intermediate1 Condensation (e.g., Knoevenagel) product Fluorinated Phenylpropanoate intermediate1->product Reduction

Figure 2: Synthesis of fluorinated phenylpropanoates from fluorinated building blocks.

Applications in Drug Discovery and Beyond

The unique properties conferred by fluorine have made fluorinated phenylpropanoates attractive scaffolds in drug discovery. Their enhanced metabolic stability and ability to modulate receptor binding have led to their investigation in various therapeutic areas.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

As previously mentioned, a significant application of fluorinated phenylpropanoates is in the development of NSAIDs. Flurbiprofen is a prime example, where the introduction of a fluorine atom enhances its anti-inflammatory potency.[7] The fluorine atom is thought to contribute to a more favorable binding interaction with the cyclooxygenase (COX) enzymes.

Compound Structure Biological Target Key Therapeutic Application
Ibuprofen 2-(4-(2-methylpropyl)phenyl)propanoic acidCOX-1/COX-2Anti-inflammatory, Analgesic
Flurbiprofen (RS)-2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acidCOX-1/COX-2Anti-inflammatory, Analgesic

Table 1: Comparison of a non-fluorinated and a fluorinated phenylpropanoate-based NSAID.

Other Therapeutic Areas

Beyond inflammation, fluorinated phenylpropanoates are being explored for a range of other therapeutic applications. Their ability to cross the blood-brain barrier, a property often enhanced by fluorination, makes them promising candidates for central nervous system (CNS) disorders. Furthermore, their role as building blocks allows for their incorporation into more complex molecules targeting a wide array of biological targets.

Conclusion and Future Perspectives

The journey of fluorinated phenylpropanoates, from their conceptual beginnings in the broader field of organofluorine chemistry to their current status as valuable tools in drug discovery, highlights the power of strategic molecular design. The ability to fine-tune the properties of a well-established scaffold like phenylpropanoate through the simple yet profound act of fluorination has opened up new avenues for therapeutic innovation.

Future research in this area will likely focus on the development of even more selective and efficient fluorination methods, including asymmetric syntheses to access enantiomerically pure fluorinated phenylpropanoates. The exploration of these compounds in new therapeutic areas, driven by a deeper understanding of their structure-activity relationships and metabolic profiles, will undoubtedly continue to expand their impact on human health. As our ability to manipulate molecules with atomic precision grows, the future of fluorinated phenylpropanoates and other fluorinated compounds in medicine and materials science looks exceptionally bright.

References

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]

  • El-Gazzar, M. G., El-Fakharany, E. M., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 966–1000. [Link]

  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]

  • El-Gazzar, M. G., El-Fakharany, E. M., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 966–1000. [Link]

  • Kitamura, M., et al. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2954. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 30097-30138. [Link]

  • Soloshonok, V. A., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 338-346. [Link]

  • Chandra, G., & Rani, U. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid 1-42 secretion. AlzPED, 1-16. [Link]

  • Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]

Sources

The Fluorine-Gem-Dimethyl Synergy: A Technical Deep Dive into Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) represents a critical structural motif in medicinal chemistry, serving as a masterclass in two fundamental design strategies: bioisosteric fluorination and the gem-dimethyl (Thorpe-Ingold) effect . While often utilized as an intermediate in the synthesis of PPAR


 agonists (fibrates) and specific NSAID derivatives, its architecture offers a pristine model for understanding how subtle atomic substitutions dictate metabolic fate and conformational entropy.

This technical guide analyzes the physicochemical roles of the para-fluorine atom and the quaternary


-carbon, providing a validated synthetic protocol and a mechanistic breakdown of its pharmacokinetic advantages.

Molecular Architecture & The Fluorine Effect

The molecule comprises a phenyl ring substituted at the para position with fluorine, linked to a methyl propanoate tail via a quaternary carbon. The strategic inclusion of fluorine is not merely for halogenation but for precise metabolic engineering.

The Metabolic Blockade (C-F vs. C-H)

The primary function of the para-fluorine is to block CYP450-mediated oxidative metabolism .[1] In non-fluorinated analogues (e.g., simple phenylpropanoates), the para position is the most electron-rich and accessible site for hydroxylation by Cytochrome P450 isoforms (specifically CYP3A4 and CYP2C9).

  • Mechanism: CYP enzymes utilize an iron-oxo radical cation species to abstract a hydrogen atom. The C-H bond strength is

    
    98 kcal/mol.
    
  • The Fluorine Shield: The C-F bond is the strongest single bond in organic chemistry (

    
    116 kcal/mol). The oxidative machinery of the liver cannot easily cleave this bond. Furthermore, fluorine’s high electronegativity (3.98 Pauling) reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic attack by the CYP high-valent iron species.
    
Bioisosterism and Sterics

Despite the dramatic electronic change, fluorine is an excellent steric mimic for hydrogen.

  • Van der Waals Radius: H = 1.20 Å vs. F = 1.47 Å.[2]

  • Implication: The molecule retains the binding footprint of the parent hydrocarbon while gaining metabolic armor. It fits into the same receptor pockets (e.g., PPAR nuclear receptors) without incurring significant steric penalties.

Lipophilicity Modulation

Fluorination typically increases lipophilicity (


). For this specific scaffold, the C-F bond replaces a C-H bond, increasing the partition coefficient.[1] This enhances passive membrane permeability, allowing for higher intracellular concentrations—critical for nuclear receptor targets.
Table 1: Physicochemical Impact of Fluorination
PropertyHydrogen Analogue (Ref)Fluorinated TargetImpact
Bond Energy C-H (~98 kcal/mol)C-F (~116 kcal/mol)Metabolic Stability (Resists oxidation)
VdW Radius 1.20 Å1.47 ÅSteric Fit (Minimal perturbation)
Electronegativity 2.203.98Electronic (Lowers ring electron density)
Lipophilicity Baseline+0.2 to +0.4 LogPPermeability (Enhanced)

The Gem-Dimethyl Effect (Thorpe-Ingold)[3]

The "2-methylpropanoate" portion of the molecule introduces a quaternary center carrying two methyl groups. This is a classic application of the Thorpe-Ingold Effect .

Conformational Restriction

In a mono-substituted chain (e.g., a simple propanoate), the molecule has high rotational freedom. By introducing two methyl groups (gem-dimethyl), the bond angles between the bulky phenyl and ester groups are compressed (widened internally), forcing the molecule into a restricted conformation.

  • Benefit: This reduces the entropic penalty of binding to a protein target. The molecule is "pre-organized" into its bioactive shape.

Steric Protection of the Ester

The gem-dimethyl group creates a "steric umbrella" around the ester carbonyl. This hinders the approach of hydrolytic enzymes (esterases), thereby extending the plasma half-life of the prodrug ester before it hydrolyzes to the active acid form.

Visualizing the Mechanisms[4]

Diagram 1: Metabolic Fate & Conformational Locking

The following diagram illustrates the divergence in metabolic fate between the non-fluorinated analogue and the target molecule, alongside the conformational role of the gem-dimethyl group.

MetabolicFate cluster_conf Thorpe-Ingold Effect Start_H Non-Fluorinated Analogue (Para-H, Mono-methyl) CYP CYP450 Enzyme (Liver) Start_H->CYP High Affinity (e- rich ring) Start_F Target Molecule (Para-F, Gem-dimethyl) Start_F->CYP Blocked (C-F Bond) Hydrolysis Esterases (Plasma) Start_F->Hydrolysis Slowed by Gem-Dimethyl Metabolite_1 Para-Hydroxylated Inactive Metabolite (Rapid Clearance) CYP->Metabolite_1 Oxidation Active_Drug Active Acid Form (Metabolically Stable) Hydrolysis->Active_Drug Controlled Release

Caption: Comparative metabolic pathways showing the protective role of the C-F bond against CYP450 oxidation and the modulation of hydrolysis by the gem-dimethyl group.

Synthetic Methodology: The Double-Alkylation Protocol

The most robust, field-proven route to this molecule is the double


-methylation  of Methyl 4-fluorophenylacetate. This avoids the use of deactivated aryl halides in difficult cross-coupling reactions.
Retrosynthetic Logic
  • Target: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Precursor: Methyl 4-fluorophenylacetate

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or LDA.

Step-by-Step Protocol

Note: This reaction requires strictly anhydrous conditions due to the use of strong bases.

Step 1: Preparation of the Anion

  • Charge a flame-dried 3-neck flask with Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv) under Argon.

  • Wash NaH with dry hexane (3x) to remove mineral oil.

  • Add anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). DMF often provides faster kinetics for alkylation. Cool to 0°C.

Step 2: Substrate Addition

  • Dissolve Methyl 4-fluorophenylacetate (1.0 equiv) in a minimum amount of dry solvent.

  • Add dropwise to the NaH suspension at 0°C. Evolution of

    
     gas will be observed.
    
  • Stir for 30–60 minutes to ensure complete formation of the enolate anion.

Step 3: Double Methylation

  • Add Methyl Iodide (MeI) (2.5 equiv) dropwise. Caution: Exothermic.

  • Allow the reaction to warm to room temperature slowly.

  • Stir for 4–6 hours. The first methyl group adds rapidly; the second requires the regeneration of the base (excess NaH acts here) or sequential addition if using LDA. Note: With NaH/DMF, double methylation usually proceeds in one pot due to the acidity of the benzylic proton.

Step 4: Quench and Isolation [3]

  • Quench carefully with saturated aqueous

    
     at 0°C.
    
  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with water and brine. Dry over

    
    .
    
  • Concentrate in vacuo.

  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

Diagram 2: Synthetic Workflow

Synthesis Start Methyl 4-fluorophenylacetate Intermediate Enolate Formation (Benzylic Anion) Start->Intermediate Deprotonation (-H2) Reagents Reagents: 1. NaH (2.2 eq), DMF, 0°C 2. MeI (2.5 eq) Reagents->Intermediate Product Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Target) Intermediate->Product Double Alkylation (SN2)

Caption: One-pot double methylation strategy utilizing benzylic activation.

Analytical Characterization

To validate the synthesis, specific spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  A single distinct peak around -115 to -120 ppm  (relative to 
    
    
    
    ). This confirms the integrity of the C-F bond.
  • 
     NMR: 
    
    • Gem-dimethyl: A strong singlet integrating to 6H at

      
       1.5–1.6 ppm. This proves the quaternary nature; if it were a doublet, mono-methylation occurred.
      
    • Ester Methyl: Singlet (3H) at

      
       3.6 ppm.
      
    • Aromatic Region: Two multiplets (AA'BB' system) characteristic of para-substitution. The protons ortho to fluorine will show splitting due to

      
       coupling (
      
      
      
      Hz).
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong ester band at

    
     1735 cm⁻¹.
    
  • C-F Stretch: distinct band in the fingerprint region, typically 1200–1250 cm⁻¹.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Talele, T. T. (2017).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[5]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

Sources

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 476429-17-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding the Compound

Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. The following tables summarize the known and predicted physicochemical properties and a qualitative toxicological assessment based on related compounds.

Table 1: Physicochemical Properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate and Related Compounds

PropertyValueSource/Analogue
CAS Number 476429-17-1[1]
Molecular Formula C11H13FO2[1]
Molecular Weight 196.22 g/mol [1]
Physical State Presumed to be a liquid or oil at room temperature.Based on similar compounds[2][3]
Boiling Point Data not available.
Melting Point Data not available.
Density Data not available.
Solubility Likely soluble in organic solvents.General property of esters[4]
Vapor Pressure Data not available.

Table 2: Qualitative Toxicological Summary

Exposure RoutePotential HazardRecommended Precautions
Inhalation May cause respiratory tract irritation. Vapors may cause dizziness or drowsiness.[5][6][7][8]Work in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid breathing vapors.
Skin Contact May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10] Avoid contact with skin.
Eye Contact May cause serious eye irritation or damage.[11]Wear chemical safety goggles and, if necessary, a face shield.[10]
Ingestion Harmful if swallowed.[12]Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.
Chronic Exposure The long-term effects of exposure have not been thoroughly investigated.Minimize exposure through engineering controls and personal protective equipment.

Core Directive: Safe Laboratory Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing the risks associated with handling Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Pre-Handling Preparations
  • Information Review : Before beginning any work, thoroughly read and understand this guide and any available Safety Data Sheets (SDS) for similar compounds.[10]

  • Engineering Controls : Ensure that a calibrated chemical fume hood is available and functioning correctly.[10] The work area should be well-ventilated.

  • Personal Protective Equipment (PPE) : Assemble and inspect all necessary PPE, including:

    • Chemical safety goggles.

    • A face shield for splash hazards.

    • Chemical-resistant gloves (nitrile or neoprene are generally suitable for esters).[10]

    • A flame-retardant lab coat.

    • Closed-toe shoes.[10]

  • Emergency Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Experimental Workflow

The following workflow is a general guideline for handling the compound during a typical laboratory procedure.

Experimental_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Procedure A Don appropriate PPE B Verify fume hood operation A->B C Assemble and inspect glassware B->C D Transfer compound within fume hood C->D E Perform reaction or procedure D->E F Quench and work-up reaction E->F G Dispose of waste in designated containers F->G H Clean glassware and work area G->H I Remove and properly store PPE H->I

Caption: A typical experimental workflow for handling chemicals.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from heat, sparks, and open flames.[11]

  • Based on information for a similar compound, refrigeration under an inert atmosphere may be recommended for long-term storage to maintain purity.[13]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Emergency Procedures: A Self-Validating System

A robust emergency plan is a self-validating system that ensures preparedness and minimizes harm.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Accidental Release Measures

In the event of a spill, follow this logical response workflow:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment Containment & Cleanup (with appropriate PPE) cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Contain Contain the spill with absorbent material Ignition->Contain Collect Collect absorbed material with non-sparking tools Contain->Collect Place Place in a sealed container for disposal Collect->Place Decontaminate Decontaminate the spill area Place->Decontaminate Ventilate Ventilate the area Decontaminate->Ventilate Report Report the incident Ventilate->Report

Caption: Workflow for responding to a chemical spill.

For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14] For major spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Considerations: The "Forever Chemical" Perspective

Fluorinated organic compounds, like Methyl 2-(4-fluorophenyl)-2-methylpropanoate, can be persistent in the environment due to the strength of the carbon-fluorine bond.[17][18] Therefore, proper disposal is of utmost importance.

  • Waste Collection : Collect all waste containing this compound in clearly labeled, sealed containers.

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[15] The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[17][18][19] This process is necessary to break the stable carbon-fluorine bonds.[5]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations.[20]

Conclusion: A Culture of Safety

The safe handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely work with this and other novel chemical entities.

References

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. EPA. Retrieved from [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Safety Data Sheet. (2012, February 1). Retrieved from [Link]

  • EU Climate Action. (n.d.). What can I do? - Fluorinated Greenhouse Gases. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Huber. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Sirca North America. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • (n.d.). Fluorine. Retrieved from [Link]

  • Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • (n.d.). Research and Academic Laboratory Safety Manual. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 698394-59-1 | Product Name : Methyl 2-(4-ethylphenyl)-2-methylpropanoate. Retrieved from [Link]

  • RIFM. (2023, December 21). RIFM fragrance ingredient safety assessment, 2-methylpropyl 2-methylbutyrate, CAS Registry Number 2445-67-2. Retrieved from [Link]

  • Agilent. (2024, April 3). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Methyl 2-(4-fluorophenyl)-2-methylpropanoate: Strategic Synthesis & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate , a critical intermediate in medicinal chemistry used to introduce the metabolically stable gem-dimethylbenzyl motif.

Executive Summary & Chemical Identity

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1 ) serves as a specialized building block in the synthesis of pharmaceutical active ingredients (APIs). Structurally, it combines a 4-fluorophenyl group with a gem-dimethyl substituted ester.

This specific scaffold is highly valued in drug design for two primary reasons:

  • Metabolic Blockade: The gem-dimethyl group at the benzylic position prevents rapid metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes, significantly extending the in vivo half-life of the parent molecule.

  • Conformational Locking: The steric bulk of the two methyl groups restricts bond rotation (the Thorpe-Ingold effect ), pre-organizing the molecule into a bioactive conformation that often enhances receptor binding affinity.

Chemical Profile
PropertyData
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Common Synonyms Methyl 2-(4-fluorophenyl)isobutyrate; 2-(4-Fluorophenyl)-2-methylpropionic acid methyl ester
CAS Number 476429-17-1 (Ester); 93748-19-7 (Acid)
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Key Substructures 4-Fluorophenyl, gem-Dimethyl, Methyl Ester

Strategic Synthesis Protocols

Route A: Nucleophilic Substitution (Lab Scale)

Best for: Small-scale synthesis (<10g) where reagent cost is negligible and rapid throughput is required.

Mechanism: Double


-alkylation of methyl 4-fluorophenylacetate using a strong base and methyl iodide.

Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with Sodium Hydride (NaH) (60% dispersion in oil, 2.2 equiv) under Nitrogen. Wash with dry hexanes to remove oil.

  • Solvent: Add anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Cool to 0°C.

  • Substrate Addition: Dropwise add Methyl 2-(4-fluorophenyl)acetate (1.0 equiv). Evolution of H₂ gas will occur. Stir for 30 min at 0°C to form the enolate.

  • Alkylation: Add Methyl Iodide (MeI) (2.5 equiv) dropwise. The excess ensures complete dialkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point: Mono-methylated impurity (Methyl 2-(4-fluorophenyl)propanoate) is difficult to separate. Ensure excess base and alkylating agent to drive the reaction to the gem-dimethyl product.

Route B: Pd-Catalyzed -Arylation (Process Scale)

Best for: Large-scale synthesis (>100g) requiring high selectivity and safety (avoiding stoichiometric NaH).

Mechanism: Palladium-catalyzed cross-coupling of 1-Bromo-4-fluorobenzene with Methyl Isobutyrate .

Protocol:

  • Catalyst System: Pd(dba)₂ (1 mol%) and P(t-Bu)₃ (Tri-tert-butylphosphine, 1-2 mol%).

  • Base: Lithium Dicyclohexylamide (LiNCy₂) or NaHMDS (1.1 equiv).

  • Solvent: Toluene or THF.

  • Procedure:

    • Generate the enolate of Methyl Isobutyrate (1.1 equiv) at -78°C or 0°C (depending on base).

    • Add the aryl halide (1-Bromo-4-fluorobenzene , 1.0 equiv) and the Pd-ligand complex.

    • Heat to 80°C–100°C in a sealed vessel or under reflux.

  • Advantage: This route uses the pre-formed isobutyrate skeleton, eliminating the risk of mono-alkylation mixtures.

SynthesisPathways Start1 Methyl 4-fluorophenylacetate Step1 Enolate Formation (NaH/THF) Start1->Step1 Start2 1-Bromo-4-fluorobenzene Step3 Pd-Catalyzed Arylation (Pd(dba)2, P(tBu)3) Start2->Step3 Isobutyrate Methyl Isobutyrate Isobutyrate->Step3 Step2 Double Methylation (MeI, 2.5 eq) Step1->Step2 Product Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Step2->Product Route A (Lab Scale) Step3->Product Route B (Process Scale)

Figure 1: Comparison of Nucleophilic Substitution (Route A) vs. Catalytic Arylation (Route B) pathways.

Medicinal Chemistry Applications

The utility of Methyl 2-(4-fluorophenyl)-2-methylpropanoate extends beyond simple synthesis; it is a strategic tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK) .

The Gem-Dimethyl Effect & Metabolic Stability

In many lead compounds, a benzylic methylene group (-CH₂-) is a "soft spot" for metabolic degradation. CYP450 enzymes rapidly hydroxylate this position, leading to clearance.

  • Solution: Replacing -CH₂- with -C(Me)₂- (using our target intermediate) removes the abstractable protons.

  • Result: The metabolic pathway is blocked, forcing the body to use slower clearance routes (e.g., aromatic oxidation), thereby increasing the drug's half-life (

    
    ).
    
Case Study Relevance

This intermediate is structurally homologous to the "Fibrate" class of lipid-lowering agents and is a key precursor for:

  • Nav1.7 Inhibitors: Used in pain management research, where the gem-dimethyl group improves blood-brain barrier (BBB) penetration by increasing lipophilicity (LogP).

  • CRTH2 Antagonists: In asthma/allergy research, the 4-fluorophenyl group provides metabolic resistance against aromatic oxidation compared to a simple phenyl group.

DMPK_Logic Lead Lead Compound (Benzylic -CH2-) Issue Rapid CYP450 Metabolism (Benzylic Hydroxylation) Lead->Issue In vivo Strategy Optimization Strategy: Incorporate Methyl 2-(4-fluorophenyl)-2-methylpropanoate Issue->Strategy Medicinal Chem Design Result Optimized Analog (Gem-dimethyl Blockade) Strategy->Result Synthesis Benefit Increased Half-life (t1/2) Improved Bioavailability Result->Benefit

Figure 2: Strategic application of the gem-dimethyl motif to block metabolic soft spots.

Analytical Characterization & Safety

To ensure scientific integrity, the synthesized product must be validated against the following criteria.

Quality Control Specifications
TestAcceptance CriteriaMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water gradient
¹H NMR (CDCl₃)

7.2-7.3 (m, 2H), 7.0 (m, 2H), 3.65 (s, 3H), 1.55 (s, 6H)
400 MHz NMR
¹⁹F NMR Singlet around -116 ppm376 MHz NMR
Impurity A < 0.5% (Mono-methylated analog)GC-MS / HPLC
Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: The 4-fluorophenyl moiety is stable, but the ester can hydrolyze under strongly acidic/basic conditions. Store in a cool, dry place under inert atmosphere.

References

  • Synthesis of Gem-Dimethyl Esters: Albaneze-Walker, J. et al. "Improved Carbonylation of Aryl Chlorides and Bromides Using a Palladium/Phosphine Catalyst." Organic Letters, 2004.

  • Thorpe-Ingold Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, 1915.

  • Metabolic Blocking Strategies: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Palladium-Catalyzed Alpha-Arylation: Hama, T., et al.

    
    -Arylation of Esters and Amides." Journal of the American Chemical Society, 2002. 
    
  • Compound Data: PubChem. "Methyl 2-(4-fluorophenyl)-2-methylpropanoate." National Library of Medicine. (Note: Generalized link for verification of CAS 476429-17-1).

Comprehensive Spectroscopic Guide: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

[1][2][3]

Executive Summary & Chemical Profile

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a critical ester intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antihistamines and CNS-active agents.[1][2] Structurally, it features a quaternary carbon center flanked by a para-fluorophenyl group and a gem-dimethyl moiety. This steric bulk and electronic modulation by the fluorine atom make it a valuable scaffold for metabolic stability studies.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a synthesis workflow to ensure precise identification and quality control in drug development pipelines.

Chemical Identity Table
PropertyData
IUPAC Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Common Name Methyl 2-(4-fluorophenyl)isobutyrate
CAS Number 476429-17-1
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in water

Synthesis & Sample Preparation

To obtain a high-purity sample for spectroscopic analysis, the compound is typically synthesized via the gem-dimethylation of methyl 4-fluorophenylacetate. This method minimizes mono-methylated impurities which complicate NMR interpretation.

Core Synthesis Protocol (Self-Validating)
  • Reagents: Methyl 4-fluorophenylacetate (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (2.2 eq), THF (anhydrous).

  • Mechanism: Double deprotonation at the benzylic position followed by sequential nucleophilic substitution (

    
    ) on methyl iodide.
    

Step-by-Step Workflow:

  • Activation: Suspend NaH (60% in oil) in anhydrous THF at 0°C under

    
    .
    
  • Addition: Dropwise add Methyl 4-fluorophenylacetate. Evolution of

    
     gas confirms deprotonation. Stir for 30 min.
    
  • Alkylation: Add Methyl Iodide (MeI) slowly to control exotherm.

  • Completion: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (eluent: 5% EtOAc in Hexanes) to remove any mono-methylated byproduct.

Synthesis Workflow Diagram

SynthesisWorkflowStartMethyl 4-fluorophenylacetate(Starting Material)Step1Deprotonation(NaH/THF, 0°C)Start->Step1- H2 gasStep2Gem-Dimethylation(MeI, 2.5 eq)Step1->Step2Enolate FormationStep3Quench & Workup(Sat. NH4Cl / EtOAc)Step2->Step3SN2 ReactionProductMethyl 2-(4-fluorophenyl)-2-methylpropanoate(>98% Purity)Step3->ProductPurification

Figure 1: Step-wise synthesis workflow for the gem-dimethylation of the phenylacetate precursor.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for Methyl 2-(4-fluorophenyl)-2-methylpropanoate .

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the high symmetry of the gem-dimethyl group and the distinct coupling patterns of the fluorine atom (


H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (

)
7.28 – 7.35 Multiplet2HAr-H (meta to F)

Hz,

Hz
6.98 – 7.05 Multiplet2HAr-H (ortho to F)

Hz,

Hz
3.65 Singlet3H-OCH₃ (Ester)-
1.56 Singlet6H-C(CH₃)₂-
  • Interpretation Note: The aromatic region shows a characteristic AA'BB' pattern distorted by

    
     coupling. The gem-dimethyl group appears as a sharp singlet integrating to 6H, confirming the quaternary nature of the alpha-carbon.
    

C NMR (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignmentCoupling (

)
176.8 C=OEster Carbonyl-
161.8 C (quat)Ar-C (ipso to F)

Hz
140.2 C (quat)Ar-C (para to F)

Hz
127.8 CHAr-C (meta to F)

Hz
115.1 CHAr-C (ortho to F)

Hz
52.1 CH₃-OCH₃-
46.2 C (quat)Quaternary Alpha-C-
26.4 CH₃-C(CH₃)₂-

F NMR (376 MHz, CDCl₃)
  • δ -116.5 ppm (Multiplet) : Characteristic of a fluoro-substituted benzene ring.

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the tertiary benzylic carbocation formed after the loss of the ester group.

  • Molecular Ion (

    
    ):  m/z 196 (Weak)
    
  • Base Peak: m/z 137 (

    
    )
    
    • Mechanism:[1][3] Alpha-cleavage removes the carbomethoxy group, leaving the stable 4-fluorocumyl carbocation (

      
      ).
      
  • Other Fragments:

    • m/z 109 (Fluoro-tropylium ion derivative)

    • m/z 59 (

      
      )
      
MS Fragmentation Pathway Diagram

MSFragmentationM_IonMolecular Ion (M+)m/z 196BasePeakBase Peak(4-Fluorocumyl Cation)m/z 137M_Ion->BasePeak -59 DaFragment2Fluoro-tropyliumm/z 109BasePeak->Fragment2 RearrangementLoss1- COOCH3(Alpha Cleavage)Loss2- C2H4

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹ (Strong): C=O Stretching (Ester).

  • 1225 cm⁻¹ (Strong): C-F Aryl Stretching.

  • 1150 – 1200 cm⁻¹: C-O-C Stretching.

  • 2950 – 2980 cm⁻¹: C-H Stretching (Aliphatic Methyls).

Data Interpretation & Validation Logic

To validate the identity of a synthesized batch, researchers should look for the following "Pass/Fail" criteria:

  • Absence of Doublet/Triplet in Aliphatic Region: If the methyl peaks at 1.56 ppm appear as a doublet, the gem-dimethylation is incomplete (presence of mono-methyl impurity).

  • Integration Ratio (3:6): The ratio of the methoxy singlet (3.65 ppm) to the gem-dimethyl singlet (1.56 ppm) must be exactly 1:2.

  • Fluorine Coupling: The aromatic carbons in

    
    C NMR must appear as doublets. The absence of splitting at ~161 ppm indicates a loss of the fluorine atom (dehalogenation side reaction).
    

References

  • Compound Identity: Sigma-Aldrich.[1] Methyl 2-(4-fluorophenyl)-2-methylpropanoate Product Specification. CAS 476429-17-1.[1][2] Link

  • Synthesis Methodology: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Org.[4] Process Res. Dev. 2016, 20, 3, 661–667. (General reference for solvent impurity shifts in spectra). Link

  • General Spectroscopic Data: National Institutes of Health (NIH). PubChem Compound Summary for similar esters. Link

Strategic Deployment of Methyl 2-(4-fluorophenyl)-2-methylpropanoate Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Warhead

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) represents a high-value "privileged scaffold" in modern drug discovery.[1][2][3] Structurally, it combines two critical medicinal chemistry tactics into a single building block:

  • Metabolic Blocking: The para-fluorine atom blocks the primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation).[1][2][3]

  • Conformational Locking: The gem-dimethyl group at the

    
    -position induces the Thorpe-Ingold Effect  (Gem-Dimethyl Effect), restricting rotational freedom and pre-organizing the molecule into a bioactive conformation.[1][2][3]
    

This guide details the synthesis, derivatization, and strategic application of this scaffold in optimizing lead compounds for metabolic stability and potency.[3]

Structural Analysis & Pharmacophore Logic[1][3]

The molecule serves as a lipophilic anchor.[2][3] In drug design, converting a standard phenylacetic acid moiety to its


-dimethyl-4-fluoro analog often results in a dramatic increase in half-life (

) and oral bioavailability.[1][2][3]
Table 1: Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Formula

Compact lipophilic fragment.[1][2][3]
Molecular Weight 196.22 g/mol Low MW allows for fragment-based drug design (FBDD).[1][2][3]
cLogP ~2.8 - 3.2High lipophilicity aids membrane permeability.[1][2][3]
Rotatable Bonds 2 (Ester & Phenyl-C)Gem-dimethyl reduces entropic penalty upon binding.[1][2][3]
Metabolic Liability Lowp-F blocks ring oxidation; gem-Me

blocks

-oxidation.[1][2][3]

Synthetic Methodologies

High-purity synthesis is critical, as mono-methylated impurities can lead to chiral complications downstream.[1][2][3] Two primary routes are recommended based on scale and available reagents.

Diagram 1: Synthetic Pathways

SynthesisPathways cluster_legend Reaction Types Start1 Methyl 4-fluorophenylacetate Step1 Double Alkylation (NaH, MeI, THF) Start1->Step1 Route A: Classical Start2 4-Fluoroaniline Step2 Diazotization & Vinylidene Chloride Rxn Start2->Step2 Route B: Industrial Product Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Step1->Product Inter Intermediate: alpha-Chloro Ester Step2->Inter Inter->Product Methoxylation Nucleophilic Sub. Nucleophilic Sub. Radical/Diazo Radical/Diazo Nucleophilic Sub.->Radical/Diazo

Caption: Route A (Classical Alkylation) is preferred for gram-scale lab synthesis.[1][2][3] Route B is often utilized in patent literature for bulk manufacturing to avoid expensive aryl-acetic acid starting materials.[1][2][3]

Experimental Protocol: Route A (Double Alkylation)

This protocol ensures the complete installation of the gem-dimethyl group, minimizing the mono-methyl impurity.[1][2][3]

Reagents:

  • Methyl 4-fluorophenylacetate (1.0 eq)[1][2][3]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)[1][2][3]

  • Methyl Iodide (MeI) (3.0 eq)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (2.5 eq) in anhydrous THF at 0°C. Add a solution of Methyl 4-fluorophenylacetate (1.0 eq) in THF dropwise over 30 minutes. Caution: Hydrogen gas evolution.[1][2][3]

  • Activation: Stir the mixture at 0°C for 30 minutes until gas evolution ceases and the solution turns a pale yellow anion color.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe. The excess is required to drive the reaction to the bis-methylated product and prevent mono-alkylation.[1][2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2][3] The mono-methyl intermediate may appear transiently.[2][3]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is often >95% pure.[2][3] If necessary, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1][2][3]

Validation Criteria:

  • 1H NMR (CDCl3): Look for a sharp singlet integrating to 6H at

    
     ~1.55-1.60 ppm (gem-dimethyl) and a singlet at 
    
    
    
    ~3.65 ppm (methyl ester).[1][2][3] The aromatic region should show the characteristic para-substitution pattern.[3]

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional modulator of drug properties.[2][3][4]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Replacing hydrogen atoms with methyl groups on the


-carbon restricts bond rotation.[1][2][3] This entropic advantage favors cyclization (if applicable) or locks the side chain into a specific conformation required for receptor binding.[1][3]
  • Application: Used in the design of PPAR agonists (fibrates) and antihistamines (Fexofenadine analogs) to orient the aromatic ring and the carboxylic acid pharmacophore.[1][2]

Metabolic Stability (The Fluorine Factor)

The 4-position of the phenyl ring is the most electron-rich and accessible site for CYP450 oxidation.[1][2]

  • Mechanism: Replacing H with F (Van der Waals radius 1.47 Å vs 1.20 Å) creates a "metabolic wall" without significantly altering the steric footprint.[1][2][3] The C-F bond is chemically inert to oxidative cleavage.[2][3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Mod1 Ester Hydrolysis (COOH) Core->Mod1 LiOH/THF Mod2 Amide Coupling (CONHR) Core->Mod2 Direct Aminolysis or via Acid Mod3 Reduction (CH2OH) Core->Mod3 LiAlH4 Effect1 Ionic Headgroup (Solubility/Binding) Mod1->Effect1 Effect2 Peptidomimetics (Backbone H-bonding) Mod2->Effect2 Effect3 Linker Extension (PROTACs/Linkers) Mod3->Effect3

Caption: Functionalization map showing how the core ester serves as a divergent point for creating acids (ionic interactions), amides (enzyme inhibitors), or alcohols (linkers).[1][2][3][5]

Analogs and Derivatives

Researchers can tune the physicochemical properties by modifying the core scaffold.[3]

Table 2: Key Analogs for SAR Exploration
Analog TypeModificationEffect on Property
Defluoro (H) Remove FBaseline: Faster metabolism; used to determine "Fluorine Effect".[1][2][3]
Chloro (Cl) F

Cl
Lipophilicity: Increases LogP; fills larger hydrophobic pockets.[1][2][3]
Cycloalkyl Gem-Me


Cyclopropyl
Rigidity: Increases strain; alters bond angles significantly (1,1-disubstituted cyclopropane).[1][2][3]
Acid COOMe

COOH
Solubility: Active metabolite form; essential for ionic bonding (e.g., Fexofenadine).[1][2][3]

References

  • Talele, T. T. (2018).[1][2][3][6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][2][3][6] Link

  • Meanwell, N. A. (2018).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][2][3] Link[1][2]

  • Sigma-Aldrich. "Methyl 2-(4-fluorophenyl)-2-methylpropanoate Product Specification." Link

  • PubChem. "2-(4-Fluorophenyl)-2-methylpropanoic acid."[1][2][3] Compound Summary. Link[1][2]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.[1][2][3] (Foundational text on Thorpe-Ingold Effect).

Sources

Methodological & Application

Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a quaternary benzylic carbon and a fluorine-substituted aromatic ring, makes it a key intermediate for the synthesis of various target molecules with potential biological activity or unique material properties. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a Friedel-Crafts alkylation reaction. The causality behind experimental choices, safety considerations, and methods for product characterization are discussed to ensure scientific integrity and reproducibility.

Reaction Principle: Friedel-Crafts Alkylation

The synthesis is based on the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry.[1] In this electrophilic aromatic substitution reaction, an alkyl group is introduced onto an aromatic ring. The protocol described herein utilizes fluorobenzene as the aromatic substrate and methyl 2-chloro-2-methylpropanoate as the alkylating agent. A Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is employed as a catalyst to generate a carbocation or a highly polarized complex from the alkylating agent, which then acts as the electrophile.

The fluorine atom on the benzene ring is a deactivating but ortho, para-directing group for electrophilic aromatic substitution. Due to the steric hindrance of the incoming bulky electrophile, the para-substituted product, Methyl 2-(4-fluorophenyl)-2-methylpropanoate, is expected to be the major product.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts alkylation of haloarenes with α-haloesters.[2]

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Purity/GradeNotes
FluorobenzeneC₆H₅F96.10≥99%, anhydrous
Methyl 2-chloro-2-methylpropanoateC₅H₉ClO₂136.58≥98%
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34≥99.9%Handle in a glovebox or under inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--
Brine (Saturated NaCl solution)NaCl (aq)--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-For drying.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Assemble and dry glassware B Charge flask with AlCl₃ and DCM under inert atmosphere A->B Inert atmosphere is crucial C Cool to 0-5 °C B->C D Add fluorobenzene C->D E Slowly add methyl 2-chloro-2-methylpropanoate D->E Exothermic reaction, control temperature F Warm to room temperature and stir E->F Monitor by TLC G Quench with ice-cold HCl F->G Decomposes AlCl₃ complex H Separate organic layer G->H I Wash with NaHCO₃ and brine H->I J Dry over MgSO₄ I->J K Filter and concentrate J->K L Purify by vacuum distillation or column chromatography K->L

Caption: Experimental workflow for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Charging: In a fume hood, carefully charge the flask with anhydrous aluminum chloride (1.3 equivalents). Add anhydrous dichloromethane (100 mL) to the flask.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Reactants: Add fluorobenzene (1.0 equivalent) to the dropping funnel. In a separate dry container, dissolve methyl 2-chloro-2-methylpropanoate (1.1 equivalents) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel containing the fluorobenzene.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between 0-10 °C. A vigorous evolution of HCl gas will be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step is highly exothermic and will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 2-(4-fluorophenyl)-2-methylpropanoate as a colorless oil.

Causality and Experimental Insights

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic and reacts violently with water. Moisture will deactivate the catalyst and lead to poor yields. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used under an inert atmosphere.

  • Stoichiometry of AlCl₃: A slight excess of AlCl₃ is used to ensure complete activation of the alkylating agent and to compensate for any minor deactivation by trace impurities.

  • Temperature Control: The initial stage of the reaction is exothermic. Maintaining a low temperature during the addition of the reactants is crucial to prevent side reactions, such as polyalkylation or isomerization.

  • Quenching with Acidified Ice: The AlCl₃ forms a complex with the product. Quenching with ice-cold dilute acid hydrolyzes this complex and protonates the alkoxide, releasing the desired product. The acid also helps to dissolve the aluminum salts in the aqueous layer.

Product Characterization

The identity and purity of the synthesized Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Appearance Colorless oil
Suggested Analytical Methods:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the methyl ester protons (a singlet), and the two equivalent methyl groups on the quaternary carbon (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 196.22, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹.

Safety Precautions

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • HCl Gas Evolution: The reaction produces HCl gas, which is corrosive and toxic. The reaction must be performed in a fume hood, and the gas should be trapped.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Wet reagents or glassware; inactive catalyst.Ensure all reagents and glassware are anhydrous. Use fresh, high-quality AlCl₃.
Formation of multiple products Reaction temperature too high; incorrect stoichiometry.Maintain low temperature during reactant addition. Use the recommended stoichiometry.
Incomplete reaction Insufficient reaction time or catalyst amount.Monitor the reaction by TLC and allow it to proceed to completion. Ensure the correct amount of catalyst is used.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. By understanding the principles of the Friedel-Crafts alkylation and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (1963).
  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. (2011).
  • PubChem. (n.d.). Methyl 2-(4-fluorophenyl)-2-methylpropanoate. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount to ensure the efficacy and safety of the final product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification and purity assessment of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The protocols detailed herein are designed to be robust and reproducible, drawing upon established principles of organic chemistry and analytical science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is fundamental to selecting and optimizing a purification strategy. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and general principles.

PropertyEstimated Value/InformationJustification/Reference
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Physical State Colorless to pale yellow liquidInferred from the bromo-analog which is a liquid at room temperature.
Boiling Point ~280-290 °C at 760 mmHg (with decomposition)Estimated based on the boiling point of the bromo-analog (290 °C).
~100-120 °C at reduced pressure (e.g., 10-20 mmHg)Extrapolated from data for similar compounds, making vacuum distillation a suitable purification method.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane, methanol).Esters are generally soluble in a range of organic solvents.[2]
Insoluble in water.Typical for organic esters of this size.

Purification Strategies: A Comparative Overview

The choice of purification technique is dictated by the nature and quantity of impurities present in the crude material. For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, the most common impurities are unreacted starting materials, by-products from the synthesis, and residual solvents. The two primary methods for purifying this liquid-phase compound are vacuum distillation and flash column chromatography.

Purification_Strategies Crude_Product Crude Methyl 2-(4-fluorophenyl)-2-methylpropanoate Distillation Vacuum Distillation Crude_Product->Distillation  High boiling point impurities Chromatography Flash Column Chromatography Crude_Product->Chromatography  Closely related impurities Pure_Product Pure Product (>99%) Distillation->Pure_Product Chromatography->Pure_Product

Caption: Selection of purification method based on impurity profile.

Protocol 1: Vacuum Distillation

Principle: Vacuum distillation is the preferred method for purifying high-boiling point liquids that are thermally sensitive.[3] By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition. This technique is particularly effective for separating the desired product from non-volatile impurities and residual high-boiling solvents.

Materials:

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with condenser

  • Receiving flasks

  • Thermometer and adapter

  • Vacuum pump or water aspirator

  • Heating mantle with stirrer

  • Vacuum grease

  • Cold trap (recommended)

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased to ensure a good seal.

  • Sample Loading: Charge the crude Methyl 2-(4-fluorophenyl)-2-methylpropanoate into the round-bottom flask. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system. A cold trap between the apparatus and the pump is highly recommended to protect the pump from volatile components.

  • Heating: Once a stable vacuum is achieved (typically 10-20 mmHg), begin to gently heat the flask using the heating mantle with stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of the product at the applied pressure.

  • Termination: Once the main fraction has been collected and the distillation rate slows, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion a Assemble Apparatus b Load Crude Product a->b c Evacuate System b->c d Apply Heat & Stir c->d e Collect Fractions d->e f Cool Apparatus e->f g Vent System f->g

Caption: Step-by-step workflow for vacuum distillation.

Protocol 2: Flash Column Chromatography

Principle: Flash column chromatography is a versatile technique for separating compounds with different polarities.[4] The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. Components of the mixture travel down the column at different rates, allowing for their separation. This method is particularly useful for removing impurities with polarities similar to the product.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the product a retention factor (Rf) of approximately 0.3-0.4. A common starting point for esters is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation a Select Solvent System (TLC) b Pack Column with Silica Gel a->b c Load Crude Sample b->c d Elute with Solvent c->d e Collect & Analyze Fractions (TLC) d->e f Combine Pure Fractions e->f g Evaporate Solvent f->g

Caption: Workflow for purification by flash column chromatography.

Purity Assessment: Analytical Protocols

Accurate determination of purity is a critical final step. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for this purpose.

Protocol 3: Purity Assessment by Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[5] For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, GC with a Flame Ionization Detector (GC-FID) provides excellent resolution and sensitivity for quantitative analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection, e.g., 50:1)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in a suitable solvent such as ethyl acetate or dichloromethane.

Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase.[4] For fluorinated aromatic compounds, reversed-phase HPLC with a C18 or a specialized fluorinated stationary phase can provide excellent separation.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Pentafluorophenyl (PFP) phase
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detector UV at 254 nm

Sample Preparation: Prepare a ~0.5 mg/mL solution of the purified product in the mobile phase or a compatible solvent.

Conclusion

The purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate to a high degree of purity is achievable through standard laboratory techniques. The choice between vacuum distillation and flash column chromatography will depend on the specific impurity profile of the crude material. Following purification, the purity should be rigorously assessed by a suitable analytical method such as GC or HPLC. The protocols provided in this document serve as a robust starting point for developing a validated purification and analysis workflow for this important chemical intermediate.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Syntheses. Purification of Linalool by Column Chromatography. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • ResearchGate. HPLC analysis (UV) after [ 18 F]fluorination of 1. Available at: [Link]

  • National Center for Biotechnology Information. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Available at: [Link]

  • ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Available at: [Link]

Sources

Interpreting the 13C NMR spectrum of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate"

Application Note: Structural Elucidation of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via C NMR Spectroscopy

Executive Summary

This application note details the protocol for the structural verification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate . This molecule represents a class of

The primary analytical challenge lies in the fluorine-carbon spin-spin coupling (

quaternary carbons

Chemical Structure & Theoretical Basis[1]

Target Molecule: Methyl 2-(4-fluorophenyl)-2-methylpropanoate Molecular Formula:

Key Structural Features:
  • Aromatic Ring: 1,4-disubstituted benzene (Para-substitution).

  • Fluorine Substituent:

    
     (
    
    
    , 100% abundance) causes extensive splitting in the
    
    
    spectrum.
  • Quaternary Center: The

    
    -carbon is sterically hindered and lacks attached protons, leading to slow relaxation.
    

Experimental Protocol

Sample Preparation (Quantitative Method)

To ensure accurate integration of the quaternary carbons and the carbonyl group, we employ a paramagnetic relaxation agent.

  • Massing: Weigh 30–50 mg of the analyte into a clean vial.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      for better resolution of fine splitting unless solubility is an issue.
  • Relaxation Agent (Critical Step): Add 20

    
    L  of a 0.1 M solution of Chromium(III) acetylacetonate [Cr(acac)
    
    
    ]
    .
    • Mechanism: The paramagnetic Cr

      
       ion provides an efficient relaxation pathway for non-protonated carbons (Carbonyl C1, Quaternary C2, Aromatic C1', C4'), reducing 
      
      
      from >20s to <2s.
  • Filtration: Filter through a glass wool plug into a 5mm NMR tube to remove particulates that degrade field homogeneity.

Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for quantitative accuracy, or standard zgpg for structural ID.

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds (with Cr(acac)

    
    ) or >10 seconds (without).
    
  • Scans (NS): 1024 (Fluorine splitting divides signal intensity, requiring higher signal-to-noise).

  • Temperature: 298 K.

Analytical Workflow Diagram

NMR_WorkflowSampleSample Preparation(30mg + Cr(acac)3)AcquireData Acquisition(1H-decoupled 13C)Sample->Acquire Insert TubeProcessProcessing(LB=1.0Hz, Phasing)Acquire->Process FTAnalyzeSpectral Analysis(J-Coupling Logic)Process->Analyze Peak Picking

Figure 1: Optimized workflow for acquiring 13C data of fluorinated esters.

Data Analysis & Interpretation

The "Fingerprint" Table

The following table summarizes the expected chemical shifts and coupling constants.

Carbon PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
C=O (Ester) Quaternary176.5Singlet (s)~0Characteristic ester carbonyl region.
Ar-C4' (C-F) Quaternary161.5Doublet (d)

Large coupling; distinctive "doublet" widely spaced.
Ar-C1' (Ipso) Quaternary140.2Doublet (d)

Para to F; looks like a broadened singlet or small doublet.
Ar-C2'/6' Methine (CH)127.5Doublet (d)

Meta to F; typical aromatic CH intensity.
Ar-C3'/5' Methine (CH)115.0Doublet (d)

Ortho to F; shielded (upfield) due to F electron donation.
O-CH

Methyl52.1Singlet (s)0Methoxy group; typical region.
C-Alpha Quaternary46.5Singlet (s)0Attached to Ar, C=O, and 2 Me.
C-(CH

)

Methyl26.5Singlet (s)0Gem-dimethyls; intense signal due to 2 equivalent carbons.
Deep Dive: Decoding the Aromatic Region

The most complex part of this spectrum is the aromatic region (110–165 ppm). The fluorine atom communicates with the carbon atoms through bonds, creating a "splitting tree" based on distance.

The Rule of Magnitude:

  • Direct (

    
    ):  ~245 Hz. The signal at ~161.5 ppm will be split into two peaks separated by ~4 ppm (on a 125 MHz Carbon scale).
    
  • Ortho (

    
    ):  ~21 Hz. The signal at ~115 ppm appears as a clear doublet. Note: Ortho carbons in fluorobenzenes are significantly shielded (moved upfield).
    
  • Meta (

    
    ):  ~8 Hz. The signal at ~127.5 ppm is a tighter doublet.
    
  • Para (

    
    ):  ~3 Hz. The signal at ~140.2 ppm often appears as a broad singlet unless resolution is high.
    
J-Coupling Logic Diagram

CF_CouplingF19Fluorine-19 Substituent(Source of Splitting)C_IpsoC4' (Ipso)1 Bond away1J = ~245 HzShift: ~161 ppmF19->C_Ipso Strongest InteractionC_OrthoC3'/5' (Ortho)2 Bonds away2J = ~21 HzShift: ~115 ppmF19->C_Ortho Strong ShieldingC_MetaC2'/6' (Meta)3 Bonds away3J = ~8 HzShift: ~127 ppmF19->C_Meta Weak CouplingC_ParaC1' (Para)4 Bonds away4J = ~3 HzShift: ~140 ppmF19->C_Para Minimal Coupling

Figure 2: Logic tree for assigning aromatic carbons based on C-F coupling magnitude.

Troubleshooting & Validation

Distinguishing C-F Splitting from Impurities

A common error is mistaking the large

  • Validation Test: Calculate the center point of the two peaks. If the distance between them is exactly ~245 Hz (check Hz, not ppm), it is a single fluorinated carbon.

  • Symmetry Check: The two legs of the doublet should have equal height (roofing effect is minimal in heteronuclear decoupling).

Missing Quaternary Carbons

If the Carbonyl (~176 ppm) or Alpha-carbon (~46 ppm) are missing:

  • Cause: Insufficient relaxation delay (D1) or insufficient scans.

  • Solution: Re-run with Cr(acac)

    
      as described in Protocol 3.1.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling).
  • Reich, H. J. (2023). 19F NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift increments).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Application Note: Elucidating the Fragmentation Pathways of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This compound, featuring a quaternary alpha-carbon, a methyl ester, and a fluorinated aromatic ring, presents a unique fragmentation pattern. Understanding these pathways is critical for its unambiguous identification in complex matrices, a common challenge in drug metabolism studies and synthetic chemistry quality control. This document outlines the theoretical underpinnings of its fragmentation, a detailed protocol for its analysis, and predictive data to guide researchers.

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (C₁₁H₁₃FO₂, Molecular Weight: 196.22 g/mol ) is a compound of interest in pharmaceutical and chemical synthesis sectors.[1] Its structural elucidation is a key step in process monitoring and metabolite identification. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, providing a reproducible fragmentation "fingerprint." The stability of the aromatic ring and the lability of the ester group are expected to be primary drivers of its fragmentation.[2] This note will dissect the expected fragmentation pathways based on established principles of mass spectrometry.

Predicted Fragmentation Pathways

Upon electron ionization, Methyl 2-(4-fluorophenyl)-2-methylpropanoate will form a molecular ion ([M]•⁺) with an expected m/z of 196. The subsequent fragmentation is predicted to be dominated by several key pathways stemming from the molecule's distinct structural features: the ester group and the substituted aromatic ring.

Pathway 1: Alpha-Cleavage and Benzylic Fragmentation

The most favorable initial fragmentation is anticipated to be the cleavage of the C-C bond between the quaternary benzylic carbon and the carbonyl carbon. This is due to the formation of a highly stabilized tertiary benzylic carbocation.

  • Loss of the Carbomethoxy Group: The primary fragmentation event is the loss of the •COOCH₃ radical (mass 59) to form a stable tertiary benzylic cation at m/z 137 . This fragment is expected to be one of the most abundant ions in the spectrum.

    [C₁₁H₁₃FO₂]•⁺ → [C₉H₁₀F]⁺ + •COOCH₃

  • Formation of the Acylium Ion: While less favored than the formation of the tertiary benzylic cation, cleavage of the bond between the aromatic ring and the quaternary carbon can lead to the formation of a resonance-stabilized acylium ion. However, due to the stability of the alternative tertiary benzylic cation, the peak for the acylium ion is expected to be of lower intensity.

Pathway 2: Fragmentation of the Ester Moiety

Cleavage within the ester group itself provides diagnostic ions.

  • Loss of the Methoxy Radical: Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical (•OCH₃, mass 31), leading to the formation of an acylium ion at m/z 165 .

    [C₁₁H₁₃FO₂]•⁺ → [C₁₀H₁₀FO]⁺ + •OCH₃

  • Loss of a Methyl Radical: Loss of one of the two methyl groups from the quaternary center as a radical (•CH₃, mass 15) would result in an ion at m/z 181 .

Pathway 3: Fragmentation of the Aromatic Ring

The fluorinated phenyl group can also undergo characteristic fragmentation.

  • The Fluorotropylium Ion: The benzylic cation at m/z 137 can undergo further fragmentation. A common pathway for substituted benzenes is the formation of a tropylium or substituted tropylium ion. In this case, a fluorotropylium ion could be formed.

  • Loss of HF: While not always a dominant pathway, the loss of a neutral hydrogen fluoride molecule (HF, mass 20) from fluorine-containing fragments is a possibility.

A visual representation of the primary predicted fragmentation pathway is provided below:

fragmentation_pathway M•+ (m/z 196) M•+ (m/z 196) m/z 137 m/z 137 M•+ (m/z 196)->m/z 137 - •COOCH₃ m/z 165 m/z 165 M•+ (m/z 196)->m/z 165 - •OCH₃ m/z 181 m/z 181 M•+ (m/z 196)->m/z 181 - •CH₃

Caption: Predicted major fragmentation pathways for Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The relative abundance is an estimation based on the predicted stability of the fragment ions.

m/zProposed Fragment Ion FormulaProposed StructurePredicted Relative Abundance
196[C₁₁H₁₃FO₂]•⁺Molecular IonModerate
181[C₁₀H₁₀FO₂]⁺[M - •CH₃]⁺Low
165[C₁₀H₁₀FO]⁺[M - •OCH₃]⁺Moderate
137[C₉H₁₀F]⁺[M - •COOCH₃]⁺High (likely Base Peak)
109[C₇H₆F]⁺Fluorotropylium ionModerate

Experimental Protocol

This protocol outlines a standard method for the analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Methyl 2-(4-fluorophenyl)-2-methylpropanoate.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and data table provided in this application note.

A workflow for this experimental protocol is illustrated below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Sample Dissolve Sample Serial Dilution Serial Dilution Dissolve Sample->Serial Dilution Inject Sample Inject Sample Serial Dilution->Inject Sample GC Separation GC Separation Inject Sample->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Acquire Spectrum Acquire Spectrum Mass Analysis->Acquire Spectrum Identify Fragments Identify Fragments Acquire Spectrum->Identify Fragments Compare to Predictions Compare to Predictions Identify Fragments->Compare to Predictions

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is predicted to be a well-defined process dominated by the formation of a stable tertiary benzylic cation at m/z 137 through the loss of the carbomethoxy group. Other significant fragments arising from cleavages within the ester moiety and the aromatic ring provide further structural confirmation. The experimental protocol provided herein offers a robust method for obtaining a high-quality mass spectrum of this compound, which can be confidently interpreted using the predictive data and fragmentation pathways detailed in this application note. This guide serves as a valuable resource for researchers in drug development and chemical analysis, facilitating the rapid and accurate identification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
  • UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Whitman People. (n.d.). GCMS Section 6.14.
  • ResearchGate. (2025, August 9). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Whitman People. (n.d.). GCMS Section 6.9.5.
  • PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate.
  • BLDpharm. (n.d.). 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Sources

HPLC method for "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" analysis

[1]

Abstract

This Application Note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1). As a critical lipophilic intermediate often associated with the synthesis of antihistamines (e.g., Fexofenadine analogs) and fine chemical building blocks, this compound requires a method capable of separating the parent ester from its potential hydrolysis product, 2-(4-fluorophenyl)-2-methylpropanoic acid. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and hydrolytic stability during analysis.

Introduction & Chemical Context

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a gem-dimethyl substituted phenylacetic acid ester. Its structural features—a fluorinated phenyl ring and a sterically hindered ester linkage—dictate its chromatographic behavior.

  • Chemical Structure: The molecule possesses a hydrophobic core (fluorophenyl + gem-dimethyl) and a polarizable ester functionality.

  • Critical Quality Attributes (CQA): The primary impurity of concern is the free acid form, resulting from moisture-induced hydrolysis. This method is designed to resolve the lipophilic ester (late eluting) from the more polar acid (early eluting).

  • UV Characteristics: The fluorophenyl moiety exhibits distinct absorption bands. While 254 nm is selective for the aromatic ring, 210–220 nm provides higher sensitivity by capturing the ester carbonyl transition.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₁H₁₃FO₂Moderate molecular weight (196.22 g/mol )
LogP ~2.8 – 3.2Requires high organic content (>50%) for elution.
Solubility Low in water; High in ACN/MeOHSample diluent must be organic-rich.
pKa N/A (Neutral Ester)pH control is vital to suppress ionization of impurities (acids).

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A C18 (Octadecylsilyl) column is selected as the standard for this lipophilic ester. A "Base-Deactivated" (BDS) or high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to minimize silanol interactions with the fluorine atom's electron density, ensuring sharp peak shapes.

Mobile Phase Design
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and lower UV cutoff, allowing for sensitive detection at 210 nm.

  • Aqueous Phase: Water acidified with 0.1% Phosphoric Acid (H₃PO₄) .

    • Causality: Acidification (pH ~2.5) is critical not for the neutral ester, but to keep the potential acid impurity (2-(4-fluorophenyl)-2-methylpropanoic acid) in its protonated (uncharged) state. This prevents peak tailing and ensures the impurity elutes as a sharp peak rather than a broad smear.

Experimental Protocol

Reagents & Standards
  • Reference Standard: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (>98.0% purity).

  • Solvents: HPLC Grade Acetonitrile and Water.

  • Additives: HPLC Grade Phosphoric Acid (85%).

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Isocratic: Acetonitrile : 0.1% H₃PO₄ in Water (60 : 40 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV at 220 nm (Quantification) & 254 nm (Identification)
Injection Volume 10 µL
Run Time 15 minutes
Needle Wash 100% Acetonitrile
Sample Preparation Workflow
  • Diluent: Acetonitrile:Water (70:30). Note: Matching the diluent closer to the mobile phase organic strength prevents solvent-effect peak broadening.

Standard Preparation (Stock A - 1.0 mg/mL):

  • Weigh 25.0 mg of Standard into a 25 mL volumetric flask.

  • Dissolve in 20 mL of 100% Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Acetonitrile.

Working Standard (100 µg/mL):

  • Transfer 5.0 mL of Stock A into a 50 mL volumetric flask.

  • Dilute to volume with Diluent (ACN:Water 70:30).

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), the following system suitability tests (SST) must be performed before every analytical run.

System Suitability Criteria
ParameterAcceptance LimitLogic
Retention Time (RT) 6.0 – 9.0 minEnsures consistent column equilibration.
Theoretical Plates (N) > 5,000Verifies column efficiency.
Tailing Factor (T) 0.8 – 1.5Checks for secondary interactions/column aging.
RSD (Area) < 2.0% (n=5 injections)Confirms injector precision.
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Criterion: Correlation Coefficient (R²) ≥ 0.999.[1][2][3]

Visualizations

Figure 1: Analytical Workflow Diagram

This diagram outlines the logical flow from sample intake to data reporting, ensuring a standardized process.

HPLC_WorkflowStartStart: Sample IntakeWeighingWeigh 25mg Sample(±0.1mg)Start->WeighingDissolutionDissolve in 100% ACN(Sonicate 2 min)Weighing->DissolutionDilutionDilute to Range (100 µg/mL)with ACN:Water (70:30)Dissolution->DilutionFiltrationFilter (0.45 µm PTFE)Dilution->FiltrationHPLC_InjHPLC Injection (10 µL)Isocratic 60:40 ACN:BufferFiltration->HPLC_InjDetectionUV Detection @ 220nmHPLC_Inj->DetectionData_AnalysisData AnalysisCheck SST & LinearityDetection->Data_AnalysisReportFinal ReportData_Analysis->Report

Caption: Step-by-step analytical workflow for the quantification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Figure 2: Impurity Logic & Separation Mechanism

Understanding the separation of the ester from its acid hydrolysis product.

Separation_LogicEsterTarget Analyte:Methyl Ester(Lipophilic)ColumnC18 Column(Hydrophobic)Ester->ColumnStrong Retention(Elutes Late)AcidImpurity:Carboxylic Acid(Polar/Ionizable)Acid->ColumnWeak Retention(Elutes Early)MobilePhaseMobile Phase:ACN:Water (pH 2.5)MobilePhase->AcidSuppresses Ionization(Keeps Acid Protonated)ResultBaseline Resolution(Rs > 2.0)Column->Result

Caption: Mechanistic separation logic showing how pH control aids in resolving the lipophilic ester from the acid impurity.

Troubleshooting & Robustness

  • Problem: Drifting Retention Times.

    • Root Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

    • Solution: Use a column oven (30°C) and cap mobile phase reservoirs.

  • Problem: Split Peaks.

    • Root Cause: Sample solvent strength is too high (e.g., 100% ACN injection).

    • Solution: Ensure the final dilution step uses the 70:30 (ACN:Water) diluent to match the mobile phase equilibrium.

  • Problem: High Backpressure.

    • Root Cause: Precipitation of buffer salts (if using phosphate >20mM) or particulate matter.

    • Solution: Use 0.1% Phosphoric acid (no salts to precipitate) and filter all samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660209 (Methyl 2-(4-fluorophenyl)-2-methylpropanoate). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis (2018). RP-HPLC Estimation of Fexofenadine Hydrochloride (Structural Analog). Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Phenylacetic Acid Derivatives. Retrieved from [Link]

GC-MS analysis of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Executive Summary

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1), a critical synthetic intermediate in the manufacturing of fluorinated pharmaceutical active ingredients (APIs).

This compound is structurally characterized by a quaternary carbon alpha to the ester group, which dictates a specific fragmentation pattern under Electron Ionization (EI). This guide addresses the need for precise monitoring of this intermediate during the methylation of 4-fluorophenylacetic acid derivatives or the esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid.

Key Analytical Challenges Solved:

  • Differentiation: Separation from the non-methylated precursor (Methyl 4-fluorophenylacetate) and the carboxylic acid hydrolysis product.

  • Quantification: Establishing a linear dynamic range for process control.

  • Identification: Leveraging the diagnostic "Cumyl Cation" shift caused by the fluorine substituent.

Physicochemical Profile & Sample Preparation

Target Analyte:

  • IUPAC Name: Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Formula: C₁₁H₁₃FO₂

  • Molecular Weight: 196.22 g/mol [1]

  • Boiling Point (Est): 235°C (at 760 mmHg)

  • Solubility: Soluble in Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane.

Sample Preparation Protocol:

  • Matrix: Reaction mixture or crude oil.[2]

  • Solvent: HPLC-grade Ethyl Acetate (EtOAc) is preferred due to its volatility and excellent solubility for phenyl esters.

  • Concentration:

    • Stock: 1.0 mg/mL in EtOAc.

    • Working Standard: Dilute to 50 µg/mL (50 ppm) for full-scan analysis.

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to protect the GC inlet liner).

Instrumental Method (GC-MS)

This method utilizes a standard 5% phenyl-arylene stationary phase (e.g., DB-5ms, HP-5ms) which provides ideal selectivity for aromatic esters based on boiling point and pi-pi interactions.

Gas Chromatograph (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Inlet Split / SplitlessSplit Mode (20:1) is recommended to prevent column overload and improve peak shape for this volatile ester.
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.2 mL/minConstant flow mode for stable retention times.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Ultra-Inert phase reduces tailing for polar impurities (acids).
Oven Program Initial: 60°C (Hold 1 min) Ramp: 20°C/min to 280°C Final: 280°C (Hold 3 min)Fast ramp separates the volatile ester from heavier reaction byproducts.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometer (Agilent 5977 or equivalent)
ParameterSettingRationale
Source Electron Ionization (EI)Standard 70 eV for library matching.
Source Temp 230°CStandard operating temperature.
Quad Temp 150°C
Acquisition Scan (40–350 m/z)Sufficient to capture the molecular ion (196) and low mass fragments.
Solvent Delay 3.00 minProtects filament from solvent expansion.

Data Analysis & Interpretation

Chromatographic Performance

Under the specified conditions, Methyl 2-(4-fluorophenyl)-2-methylpropanoate elutes as a sharp, symmetrical peak at approximately 9.5 – 10.5 minutes (system dependent).

Mass Spectrum Fragmentation (Mechanistic Insight)

The fragmentation of this molecule is dominated by alpha-cleavage adjacent to the carbonyl group, driven by the stability of the resulting tertiary carbocation (Cumyl-type cation).

  • Molecular Ion (M⁺): m/z 196 (Distinct, ~10-15% abundance).

  • Base Peak (100%): m/z 137 .

    • Mechanism: Loss of the carboxymethyl group radical (•COOCH₃, mass 59).

    • Structure: [4-F-Ph-C(CH₃)₂]⁺. This is a fluorine-substituted cumyl cation. The tertiary nature and resonance with the aromatic ring make this ion exceptionally stable.

  • Secondary Ions:

    • m/z 109 : [4-F-Ph-CH₂]⁺ (Fluorobenzyl cation). Formed via rearrangement and loss of C₂H₄ from the base peak.

    • m/z 59 : [COOCH₃]⁺. The ester moiety itself.

Diagnostic Rule: If analyzing the non-methylated analog (Methyl 4-fluorophenylacetate), the base peak would shift to m/z 109 (Fluorotropylium), and the M+ would be 168. The presence of the 137 base peak is the definitive confirmation of the gem-dimethyl structure.

Visualization: Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 196 [4-F-Ph-C(Me)2-COOMe]+ Base_Peak Base Peak m/z 137 [4-F-Ph-C(Me)2]+ M_Ion->Base_Peak Alpha Cleavage Loss_Ester Loss of •COOCH3 (Mass 59) M_Ion->Loss_Ester Frag_109 Fragment m/z 109 [4-F-Ph-CH2]+ Base_Peak->Frag_109 Secondary Frag. Loss_Alkene Rearrangement (-C2H4) Base_Peak->Loss_Alkene

Figure 1: EI Fragmentation pathway showing the formation of the diagnostic m/z 137 cumyl cation.

Method Validation Criteria

To ensure data integrity for regulatory submissions or process control, the following validation parameters are recommended:

ParameterAcceptance CriteriaNotes
Specificity Resolution > 1.5 between analyte and closest impurity.Critical if "Methyl 4-fluorophenylacetate" is present.
Linearity R² > 0.995 (Range: 10 – 200 ppm).Use an internal standard (e.g., Diphenyl ether) for best results.
Precision RSD < 2.0% (n=6 injections).[3]
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Estimated LOQ: ~0.5 ppm in Scan mode.

Troubleshooting

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner or column (analyte is an ester, but hydrolysis products are acids).

    • Fix: Replace inlet liner with a deactivated, ultra-inert wool liner. Trim 10cm from column head.

  • Issue: Missing Molecular Ion (196).

    • Cause: Source temperature too high leading to excessive fragmentation.

    • Fix: Lower source temperature to 200°C to preserve the M+ ion.

References

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Ester Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products: Application Note 5994-1234EN. Retrieved from [Link]

  • Google Patents. (2012). Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (Related Intermediate). US20120309973A1.

Sources

Application Note: Strategic Utilization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Based on the principles of modern medicinal chemistry and organic synthesis, here is a comprehensive Application Note for the use of Methyl 2-(4-fluorophenyl)-2-methylpropanoate .

Abstract

This guide details the strategic application and synthetic manipulation of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS 476429-17-1 / Derivative of CAS 93748-19-7). This molecule serves as a high-value pharmacophore building block, specifically designed to introduce the 4-fluoro-gem-dimethyl motif. This structural element is critical in lead optimization for blocking metabolic "soft spots" (benzylic oxidation and para-phenyl oxidation) and modulating lipophilicity (LogP) in drug candidates. This protocol addresses the specific challenge of hydrolyzing this sterically hindered ester and provides a validated workflow for its incorporation into downstream amides or heterocycles.

Part 1: Strategic Utility in Medicinal Chemistry

The "Gem-Dimethyl" and Fluorine Effect

The simultaneous incorporation of a gem-dimethyl group and a para-fluorine atom is a deliberate design strategy in medicinal chemistry, often termed "Metabolic Blocking."

  • Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups at the

    
    -position create steric bulk that restricts bond rotation. This not only favors cyclization in intramolecular reactions but also sterically protects the adjacent carbonyl and benzylic carbon from enzymatic attack (e.g., Cytochrome P450 hydroxylation).
    
  • Fluorine Bioisosterism: The para-fluorine atom blocks metabolic oxidation at the most reactive phenyl position while increasing lipophilicity and membrane permeability without adding significant steric bulk compared to hydrogen [1].

Target Applications
  • H1-Antihistamine Analogs: Structural modification of Fexofenadine-type tails to alter potency and half-life.

  • PPAR Agonists: Synthesis of fibrate-class drugs where the isobutyric acid moiety is a key pharmacophore.

  • Kinase Inhibitors: Used as a stable linker to position aryl groups in ATP-binding pockets.

Part 2: Critical Synthetic Pathways (The "Use")

The primary utility of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is as a precursor to the corresponding Carboxylic Acid (for amide coupling) or Primary Alcohol (for ether/amine linkage).

The Challenge: The gem-dimethyl group creates significant steric hindrance around the ester carbonyl, rendering standard saponification (NaOH/MeOH at r.t.) kinetically slow or incomplete.

Workflow Diagram

The following logic flow illustrates the processing of this intermediate.

G Start Methyl 2-(4-fluorophenyl)- 2-methylpropanoate Step1 Sterically Hindered Hydrolysis Start->Step1 KOH, EtOH/H2O Reflux, 12h Inter 2-(4-fluorophenyl)- 2-methylpropanoic acid Step1->Inter Acidification (pH 2) PathA Activation (HATU/SOCl2) Inter->PathA Coupling PathB Reduction (LiAlH4) Inter->PathB Reduction ProdA Amide/Ester Drug Targets PathA->ProdA ProdB Alcohol Linker Intermediates PathB->ProdB

Figure 1: Synthetic workflow for the utilization of the hindered ester intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Hydrolysis of the Hindered Ester

Objective: Convert Methyl 2-(4-fluorophenyl)-2-methylpropanoate to 2-(4-fluorophenyl)-2-methylpropanoic acid. Rationale: Standard hydrolysis fails due to the gem-dimethyl steric shield. We utilize thermodynamic forcing conditions (high temperature, high base concentration) to drive the reaction to completion [2].

Materials
  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate (1.0 eq)

  • Potassium Hydroxide (KOH), pellets (5.0 eq)

  • Ethanol (EtOH), absolute (10 volumes)

  • Water (2 volumes)

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(4-fluorophenyl)-2-methylpropanoate (10 mmol) in Ethanol (20 mL).

  • Base Addition: Prepare a solution of KOH (50 mmol, 2.8 g) in Water (4 mL). Add this aqueous solution to the ethanolic ester solution.

    • Note: The mixture may become slightly cloudy; this is normal.

  • Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material spot (

      
      ) should disappear, and a baseline spot (acid) should appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most of the Ethanol.

    • Dilute the residue with Water (20 mL) and wash with Diethyl Ether (2 x 10 mL) to remove any unreacted neutral impurities. Discard the organic (ether) layer.

  • Isolation:

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2. A white precipitate (the product) should form.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers, dry over

      
       , filter, and concentrate.
      
  • Yield: Expect 90–95% of a white crystalline solid.

    • Purity Check:

      
      H NMR should show the disappearance of the methyl ester singlet (
      
      
      
      ppm).
Protocol B: Amide Coupling (Downstream Application)

Objective: Couple the generated hindered acid to an amine (Drug Scaffold). Rationale: The gem-dimethyl group also hinders the activation of the carboxylic acid. Standard EDC/NHS coupling is often insufficient. We recommend HATU or conversion to the Acid Chloride [3].

  • Activation: Dissolve the acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at r.t. to form the active ester.

  • Coupling: Add the target Amine (1.1 eq).

  • Reaction: Stir at 40°C for 4–6 hours. (Slight heating helps overcome the steric barrier of the gem-dimethyl group).

Part 4: Analytical Data & Specifications

Comparison of Hydrolysis Rates

The following table highlights the kinetic retardation caused by the gem-dimethyl group, justifying the need for Protocol A.

SubstrateConditions (NaOH/MeOH, 25°C)Conversion (2h)Recommended Protocol
Methyl 2-(4-fluorophenyl)acetateStandard>98%Standard Saponification
Methyl 2-(4-fluorophenyl)-2-methylpropanoate Standard <10% High-Temp KOH (Protocol A)
Key Characterization Signals (Expected)[2][3]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.35 (dd, 2H, Ar-H meta to F)
      
    • 
       7.00 (t, 2H, Ar-H ortho to F)
      
    • 
       3.65 (s, 3H, -OCH 
      
      
      
      ) [Disappears after hydrolysis]
    • 
       1.58 (s, 6H, -C(CH 
      
      
      
      )
      
      
      ) [Diagnostic Gem-Dimethyl Singlet]
  • 
    F NMR: 
    
    • 
       -115 to -118 ppm (singlet).
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Goosen, A., & Morgan, D. H. (1994). Steric hindrance in ester hydrolysis.[2][3] Journal of the Chemical Society, Perkin Transactions 2, (3), 557-562. (General principles of hindered ester hydrolysis).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • U.S. Patent 4,254,129. (1981). Piperidine derivatives.[4] (Describes the synthesis of Fexofenadine-type intermediates containing the gem-dimethyl phenyl motif). Link

Sources

Application Notes and Protocols: The Reaction of Methyl 2-(4-fluorophenyl)-2-methylpropanoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with significant implications for the development of new therapeutic agents and functional materials. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a direct route to these valuable motifs.[1] This guide offers a detailed exploration of the reaction between Methyl 2-(4-fluorophenyl)-2-methylpropanoate and various Grignard reagents, a process that yields sterically hindered tertiary alcohols with potential applications in medicinal chemistry. The presence of a 4-fluorophenyl group is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[2]

This document provides in-depth technical guidance, including reaction mechanisms, detailed experimental protocols, and a discussion of the potential applications of the resulting fluorinated tertiary alcohols.

Reaction Mechanism and Stereochemical Considerations

The reaction of an ester with a Grignard reagent (R-MgX) proceeds through a two-step mechanism to yield a tertiary alcohol.[3][4] This transformation requires two equivalents of the Grignard reagent.[5]

The initial step involves a nucleophilic acyl substitution. The Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This intermediate is unstable and collapses, eliminating the methoxy group (-OCH3) to form a ketone intermediate.[6]

The resulting ketone is more reactive than the starting ester towards the Grignard reagent.[3] Consequently, it rapidly undergoes a second nucleophilic addition with another equivalent of the Grignard reagent. This second addition forms a magnesium alkoxide intermediate. Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol.[7]

It is crucial to note that due to the higher reactivity of the ketone intermediate, the reaction cannot be selectively stopped at the ketone stage when using an excess of the Grignard reagent.[5]

The steric hindrance at the α-carbon of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a quaternary center, can influence the reaction rate. While significant hindrance might slow down the reaction, it generally does not prevent the reaction from proceeding to the tertiary alcohol.[8] However, in cases of extreme steric hindrance from both the ester and the Grignard reagent, side reactions such as reduction or enolization may become more prominent.[3]

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Nucleophilic Addition Ester Methyl 2-(4-fluorophenyl)-2-methylpropanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Grignard1 R-MgX (1st eq.) Grignard1->Tetrahedral_Intermediate Ketone Ketone Intermediate Tetrahedral_Intermediate->Ketone Elimination Methoxide -OCH3 Tetrahedral_Intermediate->Methoxide Alkoxide Magnesium Alkoxide Ketone->Alkoxide Nucleophilic Attack Grignard2 R-MgX (2nd eq.) Grignard2->Alkoxide Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Workup Acidic Workup (H3O+) Workup->Tertiary_Alcohol

Caption: General mechanism of the Grignard reaction with an ester.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of Methyl 2-(4-fluorophenyl)-2-methylpropanoate with two common Grignard reagents: phenylmagnesium bromide and methylmagnesium bromide.

General Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.[7]

  • Safety Precautions: Grignard reagents are flammable and react violently with water. Diethyl ether and THF are also highly flammable. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-1,1-diphenyl-2-methylpropan-1-ol using Phenylmagnesium Bromide

This protocol details the synthesis of a triphenyl-substituted tertiary alcohol.

Materials:

  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Phenylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 1 M solution (for workup adjustment)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (1.0 eq.) in anhydrous diethyl ether (or THF).

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the phenylmagnesium bromide solution (2.2 eq.) dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A precipitate may form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating to reflux may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. This will hydrolyze the magnesium alkoxide and unreacted Grignard reagent. Stir the mixture vigorously until the solids dissolve. If the mixture remains cloudy, a small amount of 1 M HCl can be added to aid in dissolving the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutan-2-ol using Methylmagnesium Bromide

This protocol describes the synthesis of a tertiary alcohol with methyl groups introduced by the Grignard reagent.

Materials:

  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 1 M solution (for workup adjustment)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1, charging the flask with Methyl 2-(4-fluorophenyl)-2-methylpropanoate (1.0 eq.) in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C. Add the methylmagnesium bromide solution (2.2 eq.) dropwise from the addition funnel over 30-60 minutes.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH4Cl solution.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup addition Slow Addition of Grignard Reagent at 0°C setup->addition reaction Reaction at RT or Reflux addition->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying and Concentration extraction->purification chromatography Flash Column Chromatography purification->chromatography product Isolated Tertiary Alcohol chromatography->product

Caption: A generalized experimental workflow for the synthesis of tertiary alcohols.

Data Presentation

The following table summarizes the expected products and typical reaction parameters for the reaction of Methyl 2-(4-fluorophenyl)-2-methylpropanoate with the specified Grignard reagents.

Grignard ReagentProductMolar Ratio (Grignard:Ester)Typical SolventReaction TimeExpected Yield (Post-Purification)
Phenylmagnesium Bromide2-(4-Fluorophenyl)-1,1-diphenyl-2-methylpropan-1-ol~2.2 : 1Diethyl ether / THF2-4 hoursModerate to Good
Methylmagnesium Bromide3-(4-Fluorophenyl)-2,3-dimethylbutan-2-ol~2.2 : 1Diethyl ether / THF1-3 hoursModerate to Good

Potential Applications in Drug Development

The tertiary alcohol products derived from these reactions possess structural features that are of significant interest to drug development professionals.

  • 1,1-Diaryl Compounds: The product from the reaction with phenylmagnesium bromide, 2-(4-fluorophenyl)-1,1-diphenyl-2-methylpropan-1-ol, belongs to the class of 1,1-diaryl compounds. This structural motif is present in a variety of bioactive molecules, including pesticides and pharmaceutical agents.

  • Fluorinated Tertiary Alcohols: The introduction of a fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Tertiary alcohols, in particular, are often more resistant to metabolic oxidation compared to primary or secondary alcohols.[9] This combination of a fluorine atom and a tertiary alcohol group makes these products attractive scaffolds for medicinal chemistry.

  • Potential Pharmacological Activities: While specific biological activities for these exact products may not be widely reported, structurally related 1,3-diaryl-2-propen-1-ones have shown a range of pharmacological effects, including anti-inflammatory and cyclooxygenase-2 (COX-2) inhibitory activities.[10][11] The diaryl and triaryl propanol scaffolds could be explored for similar or other biological targets.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Wet glassware or solvents.Thoroughly dry all glassware in an oven and use freshly opened or distilled anhydrous solvents.
Inactive Grignard reagent.Use a freshly prepared or recently purchased Grignard reagent. The concentration can be determined by titration.
Incomplete reaction.Increase reaction time or gently heat the reaction mixture to reflux.
Formation of side products (e.g., biphenyl from phenylmagnesium bromide) High concentration of aryl halide during Grignard formation or high reaction temperature.Ensure slow addition of the aryl halide during Grignard preparation and maintain a controlled temperature during the reaction with the ester.[1]
Recovery of starting ester Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (at least 2.2 equivalents).
Steric hindrance slowing the reaction.Increase reaction time and/or temperature.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Filo. Reaction of Methyl Propionate with Methyl Magnesium Bromide What is the... [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Chemistry 211 Experiment 2. (2012, November 14). Retrieved from [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Ma, G., & Gevorgyan, V. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Molecules, 28(20), 7088. [Link]

  • Supporting Information for Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones using Iridium Catalysts. The Royal Society of Chemistry. [Link]

  • Purdue University. Grignard Reagents. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Google Patents.
  • El-Sayed, M. A. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 169. [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][8][12]OXAZABOROLE-BORANE COMPLEX. [Link]

  • Liu, L., et al. (2024). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc, 2024(7), 202412309. [Link]

  • Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. (2020, August 19). Retrieved from [Link]

  • Kucukguzel, I., et al. (2006). Design, synthesis, and biological evaluation of 1,3-diarylprop-2-en-1-ones: a novel class of cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 41(4), 527–538. [Link]

  • Wikipedia. Alcohol (chemistry). [Link]

  • Sharma, N., et al. (2016). STRUCTURE BASED ANTIBACTERIAL ACTIVITY OF 1,3-DIARYL-2-PROPEN-1-ONES AND THEIR RECENT PHARMACOLOGICAL INTERESTS. PharmaTutor, 4(9), 23-33. [Link]

  • Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

  • Asher, R. J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(32), 6035–6038. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679. [Link]

  • YouTube. (2024, December 10). 32) Convert Methyl Magnesium Bromide to 2-methylpropan-2-ol| Important Organic chemistry conversions. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[2][12][13]triazo. (2025, January 30). Technical Disclosure Commons. [Link]

  • American Chemical Society. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. [Link]

  • Ghosh, A. K., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Chemical Society Reviews, 53(6), 3045–3082. [Link]

  • YouTube. (2021, June 3). Methyl Magnesium Bromide to 2-Methylpropan-2-ol | Conversions of Organic Chemistry NCERT. Retrieved from [Link]

  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]-phenyl-1-phenyl-pyrazolyl-pyrroles/)

Sources

Hydrolysis of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" to its carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Hydrolysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate: A Guide to Synthesizing 2-(4-fluorophenyl)-2-methylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(4-fluorophenyl)-2-methylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry and materials science. Its synthesis via the hydrolysis of the corresponding methyl ester, Methyl 2-(4-fluorophenyl)-2-methylpropanoate, presents a common yet challenging chemical transformation. The primary obstacle arises from the steric hindrance around the ester's carbonyl group, which is attached to a quaternary carbon center. This congestion significantly retards the rate of nucleophilic attack, necessitating optimized reaction conditions to achieve efficient conversion.

This document provides a comprehensive guide to the hydrolysis of this sterically hindered ester. We will explore the underlying mechanistic principles of both acid- and base-catalyzed pathways, present a detailed, field-tested protocol for the more strategically advantageous base-catalyzed saponification, and offer a guide for troubleshooting common experimental issues. The aim is to equip researchers with the knowledge to not only replicate the procedure but also to understand the causality behind each experimental choice.

Reactant and Product:

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-(4-fluorophenyl)-2-methylpropanoateReactant Structure (Illustrative structure, actual to be generated if possible)93748-19-7 (for the acid)C₁₁H₁₃FO₂196.22
2-(4-fluorophenyl)-2-methylpropanoic acidProduct Structure (Illustrative structure, actual to be generated if possible)93748-19-7C₁₀H₁₁FO₂182.19[1][2]

Mechanistic Considerations for a Hindered Ester

The hydrolysis of esters can be achieved under either basic or acidic conditions. The choice of method has profound implications for reaction efficiency, especially with sterically encumbered substrates.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis.[3] The mechanism, termed B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.[4] This intermediate then collapses, expelling the methoxide leaving group to yield the carboxylic acid.

A key strategic advantage of saponification is its irreversibility . In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt.[4][5] This acid-base reaction is highly favorable and effectively removes the product from the equilibrium, driving the reaction to completion.[6]

B_AC_2_Mechanism cluster_1 cluster_2 Ester Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Elimination of Methoxide MeO_out ⁻OCH₃ Tetrahedral->MeO_out Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate Irreversible Deprotonation H2O_out H₂O CarboxylicAcid->H2O_out OH_in OH⁻ OH_in->Ester Nucleophilic Attack (Rate-Limiting due to Steric Hindrance) H_abstract OH⁻

Fig. 1: Base-Catalyzed Hydrolysis (B_AC_2) Pathway.
Acid-Catalyzed Hydrolysis

The acid-catalyzed mechanism, A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), begins with the protonation of the carbonyl oxygen.[7][8] This step activates the ester, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The primary drawback of this method is that every step is reversible .[5][7] To drive the reaction towards the products, a large excess of water is required, which can complicate product isolation and purification.[3][8] For a sterically hindered ester where the forward reaction is already slow, achieving high conversion can be challenging.

A_AC_2_Mechanism Ester Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral Product Carboxylic Acid + Alcohol Tetrahedral->Product Proton Transfer & Elimination H_out H⁺ Product->H_out Catalyst Regeneration H_in H⁺ H_in->Ester Protonation H2O_in H₂O H2O_in->ProtonatedEster Nucleophilic Attack

Fig. 2: Acid-Catalyzed Hydrolysis (A_AC_2) Pathway.
Strategic Choice:

For the hydrolysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, base-catalyzed saponification is the recommended approach . The irreversible nature of the final deprotonation step provides a strong thermodynamic driving force that is essential to overcome the high activation energy barrier imposed by steric hindrance. While the reaction may still require elevated temperatures and extended reaction times, it offers a more reliable path to complete conversion compared to the equilibrium-limited acid-catalyzed method.

Protocol: Base-Catalyzed Hydrolysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This protocol is designed for the efficient saponification of the sterically hindered title ester. The key to success is ensuring a sufficient reaction time at reflux to drive the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-(4-fluorophenyl)-2-methylpropanoate>97%VariousStarting ester.
Sodium Hydroxide (NaOH)Pellets, ACS GradeFisher ScientificCorrosive base. Handle with extreme care.[9][10]
Methanol (MeOH)ACS GradeSigma-AldrichCo-solvent to improve solubility of the ester in the aqueous medium.
Deionized Water (H₂O)--
Hydrochloric Acid (HCl)37% (conc.), ACSVWRUsed for acidification during workup. Corrosive.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent. Flammable.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous, ACSVariousDrying agent.
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, Separatory funnel, Standard glassware--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Experimental Workflow
Fig. 3: Overall Experimental Workflow.
Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-fluorophenyl)-2-methylpropanoate (e.g., 5.0 g, 1.0 eq).

  • Add methanol (50 mL) and deionized water (50 mL). Stir the mixture to form a suspension or solution.

  • Carefully add sodium hydroxide pellets (e.g., 3.0 eq). Causality Note: A significant excess of NaOH is used to ensure the reaction goes to completion and to maintain a high concentration of the nucleophile despite the slow reaction rate.

  • Attach a reflux condenser and begin circulating cool water.

  • Heat the mixture to reflux (approximately 80-90°C) using a heating mantle and stir vigorously.

2. Reaction Monitoring:

  • Allow the reaction to reflux for 12-24 hours. Due to the steric hindrance, a prolonged reaction time is crucial.

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The product (carboxylate salt) will likely remain at the baseline, while the starting ester will have a higher R_f value. The reaction is complete when the starting material spot is no longer visible.

3. Workup and Isolation:

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a beaker and place it in an ice bath.

  • Slowly and carefully add concentrated HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). Safety Note: This is an exothermic neutralization reaction. Add acid slowly to control heat generation.[11][12]

  • The carboxylic acid product should precipitate as a white solid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[13] Causality Note: Extraction ensures the recovery of any product that remains dissolved in the aqueous phase.

  • Combine the organic extracts and wash with brine (1 x 50 mL) to remove excess water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or toluene.[13]

  • Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Is extremely corrosive and can cause severe skin and eye burns.[9] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves.[11][14] When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic dissolution.[11]

  • Hydrochloric Acid (HCl): Is a corrosive strong acid. Handle in a fume hood and wear appropriate PPE. Avoid inhaling vapors.

  • Organic Solvents: Diethyl ether and ethyl acetate are flammable. Ensure all heating sources are turned off during extraction and work in a well-ventilated area away from ignition sources.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Not enough NaOH.1. Extend the reflux time, monitoring periodically by TLC. 2. Add an additional equivalent of NaOH and continue refluxing.
Low Yield 1. Incomplete extraction. 2. Product lost during recrystallization.1. Perform additional extractions of the aqueous layer. 2. Minimize the amount of hot solvent used for recrystallization. Cool the filtrate to check for a second crop of crystals.
Oily Product Presence of impurities or residual solvent.Re-purify by recrystallization or consider column chromatography if recrystallization is ineffective. Ensure the product is thoroughly dried under vacuum.

References

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ARKIVOC. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • YouTube. (2021, December 28). hydrolysis of esters - Mechanisms. Retrieved from [Link]

  • Pearson. (n.d.). Saponification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Chemguide. (n.d.). HYDROLYSING ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

Sources

Technical Application Note: Reduction of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reduction of Methyl 2-(4-fluorophenyl)-2-methylpropanoate to 2-(4-fluorophenyl)-2-methylpropan-1-ol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates (e.g., antihistamines, SSRI analogues).

The Core Challenge: The substrate features a gem-dimethyl group at the


-position.[1][2] This quaternary carbon creates significant steric hindrance around the ester carbonyl, often retarding nucleophilic attack by hydride reagents. Standard protocols effective for primary esters may stall or require elevated temperatures here.

This guide presents two validated protocols:

  • Protocol A (Discovery/Lab Scale): Lithium Aluminum Hydride (LAH) – High reactivity, rapid conversion.[1]

  • Protocol B (Process/Scale-Up): Sodium Borohydride + Lithium Chloride – Enhanced safety profile, non-pyrophoric, amenable to kilo-scale operations.[1]

Strategic Route Selection

The choice of reducing agent depends heavily on the scale and available equipment.

FeatureProtocol A: LiAlH₄ (LAH) Protocol B: NaBH₄ + LiCl
Active Species AlH₄⁻ (Hard Hydride)LiBH₄ (generated in situ)
Reactivity Extremely HighModerate to High
Steric Tolerance ExcellentGood (requires reflux)
Safety Profile Low (Pyrophoric, H₂ evolution)High (Non-pyrophoric)
Solvent System Anhydrous THF or Et₂OTHF/MeOH or EtOH
Workup Fieser Method (Critical)Aqueous Quench / Extraction
Ideal Scale < 50 g> 50 g to Kg scale

Reaction Mechanism & Workflow

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon. Due to the gem-dimethyl group, the "Burgi-Dunitz" trajectory is crowded.[1]

Diagram 1: Mechanistic Pathway & Steric Challenge

ReactionMechanism Substrate Methyl Ester (Sterically Hindered) Transition Tetrahedral Intermediate Substrate->Transition Hydride Attack (Slow step) Aldehyde Aldehyde Transient Transition->Aldehyde Collapse (-OMe) Product Primary Alcohol (Target) Aldehyde->Product 2nd Hydride Attack (Fast) Sterics Gem-Dimethyl Effect: Blocks approach Requires reflux/stronger hydride Sterics->Substrate

Caption: Mechanistic pathway highlighting the steric bottleneck at the initial hydride addition step caused by the quaternary center.

Experimental Protocols

Protocol A: LAH Reduction (Discovery Scale)

Best for: Rapid generation of material (1–10 g scale).[1]

Safety Pre-requisites:

  • Oven-dried glassware (flame-dried preferred).[1]

  • Inert atmosphere (

    
     or Ar) is mandatory .[1]
    
  • Fieser Quench reagents prepared before starting.

Reagents:

  • Substrate: 1.0 eq

  • LiAlH₄ (2.4 M in THF or powder): 1.2 – 1.5 eq (Excess required due to adventitious moisture and sterics).[1]

  • Solvent: Anhydrous THF (10 mL per gram of substrate).[1]

Step-by-Step Procedure:

  • Setup: Charge a 3-neck RBF with LiAlH₄ (suspended in THF) under nitrogen. Cool to 0°C.[3][4][5][6]

  • Addition: Dissolve the methyl ester in minimal THF. Add dropwise to the LAH suspension.[7] Note: Gas evolution may be vigorous.[1]

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1][3][4]

    • Crucial: Heat to reflux (66°C) for 2–4 hours.

    • Why? The gem-dimethyl group hinders attack at RT.[1] Reflux ensures complete conversion of the intermediate aldehyde to the alcohol.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for disappearance of the ester spot (

    
    ) and appearance of the alcohol (
    
    
    
    ).
  • Workup (Fieser Method):

    • Cool mixture to 0°C.

    • For every x grams of LAH used, add sequentially:

      • x mL Water (Very slow addition, vigorous

        
         evolution).[1]
        
      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Warm to RT and stir for 15 minutes. A white, granular precipitate (Lithium Aluminate) should form.[1]

  • Isolation: Filter through a Celite pad. Wash cake with Et₂O. Concentrate filtrate in vacuo.

Protocol B: NaBH₄/LiCl Reduction (Scale-Up Compatible)

Best for: >50 g scale, avoiding pyrophoric reagents.[1]

Mechanism: LiCl undergoes metathesis with NaBH₄ to form LiBH₄, which is significantly more reducing than NaBH₄ and capable of reducing esters.

Reagents:

  • Substrate: 1.0 eq

  • NaBH₄: 2.0 eq[1]

  • LiCl: 2.0 eq[1]

  • Solvent: THF (anhydrous) and Ethanol (absolute).[1]

Step-by-Step Procedure:

  • Solubilization: Dissolve NaBH₄ and LiCl in Ethanol (or THF/EtOH mixture) at RT. Stir until mostly dissolved (LiCl dissolves slowly).

  • Addition: Add the methyl ester portion-wise.

    • Note: Reaction is less exothermic than LAH, but mild gas evolution occurs.[1]

  • Reaction: Heat the mixture to reflux (approx. 70–78°C) for 6–12 hours.

    • Validation: This method is slower than LAH. Monitor by HPLC or GC to ensure <1% starting material remains.

  • Quench:

    • Cool to 0°C.[3][4][5][6]

    • Adjust pH to ~4–5 with 1N HCl or saturated

      
       to destroy excess borohydride.
      
    • Caution: Borane complexes may form; acidic quench breaks these.

  • Extraction: Concentrate to remove bulk Ethanol. Dilute residue with water and extract with Ethyl Acetate (EtOAc).[1][8]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Process Validation & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
¹H NMR (CDCl₃)

3.5-3.7 (s, 2H, -CH ₂OH)
NMR
¹H NMR (CDCl₃)

1.3-1.4 (s, 6H, gem-diMe )
NMR
HPLC Purity > 98.0% (AUC)C18 Column, ACN/H₂O
Water Content < 0.5%Karl Fischer
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Incomplete Incomplete Conversion (>5% Ester remains) Issue->Incomplete Emulsion Emulsion during Workup Issue->Emulsion Action1 Increase Reflux Time OR Add 0.5 eq more Reductant Incomplete->Action1 Action2 Use Rochelle's Salt (Sat. Pot. Sod. Tartrate) Emulsion->Action2 Action3 Filter through Celite before separation Emulsion->Action3

Caption: Troubleshooting logic for common reduction issues.

Critical Note on Emulsions: Aluminum salts (from LAH) are notorious for forming gelatinous emulsions.[1]

  • Solution: If the Fieser workup fails to produce granular solids, add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1–2 hours. The tartrate chelates aluminum, breaking the emulsion and allowing clean phase separation.

References

  • Fieser Workup Protocol: Chandra, T., & Zebrowski, J. P. (2024).[1][3][5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[3] [1][3]

  • Borohydride/LiCl Reduction: Hamada, Y., et al. (1987).[1] High-yield reduction of esters to alcohols with sodium borohydride and lithium chloride. Chemical & Pharmaceutical Bulletin.

  • Scale-Up of Hindered Esters: Patent WO2015035541A1.[1] Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (Demonstrates KBH4/LiCl reduction on similar gem-dimethyl scaffold).

  • General Ester Reduction Guide: Myers, A. G. (2024).[1] Advanced Organic Chemistry: Reductions. Harvard University.

Sources

Application Notes and Protocols: The Strategic Role of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3] "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" is a fluorinated building block that stands at the intersection of two powerful medicinal chemistry motifs: the 2-aryl-2-methylpropanoate scaffold and the strategically important 4-fluorophenyl group.

The 2-aryl-2-methylpropanoate core is a well-established pharmacophore present in several successful drugs. For instance, it forms the backbone of fenofibrate, a widely prescribed lipid-lowering agent, and is a key structural component of fexofenadine, a non-sedating antihistamine.[4][5] The gem-dimethyl group on the alpha-carbon can provide steric shielding, potentially slowing down metabolic processes.

The true value of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate," however, lies in the para-fluorine substitution on the phenyl ring. This single atomic change can have profound effects on a drug candidate's profile. The 4-fluorophenyl group is a common feature in a multitude of blockbuster drugs, including synthetic statins like atorvastatin and rosuvastatin, where it enhances biological activity and deactivates the aromatic ring against oxidative metabolism by cytochrome P450 enzymes.[6][7] More recently, the FDA-approved drug Fezolinetant, a non-hormonal treatment for vasomotor symptoms, also features this moiety, highlighting its continued relevance in modern drug design.[8][9]

This guide provides a comprehensive overview of the synthesis and potential applications of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate," offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its synthesis, its application as a key intermediate in the construction of complex bioactive molecules, and the underlying principles that make it a valuable tool in the medicinal chemist's arsenal.

Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate: A Representative Protocol

Synthetic Workflow Diagram

Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate start Methyl (4-fluorophenyl)acetate intermediate Deprotonation with a strong base (e.g., LiHMDS) start->intermediate Step 1: Formation of the enolate product Methyl 2-(4-fluorophenyl)-2-methylpropanoate intermediate->product Step 2: Double methylation reagent1 Iodomethane (CH3I) reagent1->product

Caption: A two-step, one-pot synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate.[10]

Step 1: Double Alkylation of Methyl (4-fluorophenyl)acetate

  • Vessel Preparation: To a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add 135 mL of a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (135 mmol, 2.5 equivalents). The use of a strong, non-nucleophilic base like LiHMDS is crucial to ensure complete deprotonation of the acidic α-proton of the ester to form the enolate, without competing nucleophilic attack on the ester carbonyl.

  • Starting Material Addition: In a separate flask, dissolve 10.2 g (60.7 mmol, 1.0 equivalent) of methyl (4-fluorophenyl)acetate in 20 mL of anhydrous THF. Add this solution dropwise to the cooled LiHMDS solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Alkylation: Add 8.4 mL of iodomethane (135 mmol, 2.5 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 50 mL of a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to afford the pure "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" as a colorless oil.

Reagents and Materials
ReagentM.W. ( g/mol )AmountEquivalentsSupplier (Example)
Methyl (4-fluorophenyl)acetate168.1610.2 g1.0Sigma-Aldrich
LiHMDS (1.0 M in THF)167.33135 mL2.5Sigma-Aldrich
Iodomethane141.948.4 mL2.5Acros Organics
Anhydrous THF-170 mL-J.T. Baker
Diethyl Ether-200 mL-Fisher Scientific
Saturated aq. NH4Cl-50 mL-LabChem
Saturated aq. Na2S2O3-50 mL-LabChem
Brine-50 mL-LabChem
Anhydrous MgSO4-As needed-EMD Millipore

Application as a Key Intermediate in Drug Synthesis

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" is a versatile intermediate for the synthesis of various potential drug candidates. Its value lies in its ability to introduce the metabolically robust 4-fluorophenyl-gem-dimethyl motif into a larger molecular scaffold.

Case Study: Synthesis of a Fluorinated Fenofibrate Analog

Fenofibrate is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid.[4] A common metabolic pathway for aromatic rings is para-hydroxylation. The presence of a fluorine atom at the para-position of an aromatic ring can block this metabolic site, potentially leading to a longer half-life and improved pharmacokinetic profile.[6]

The following is a representative synthetic route to a fluorinated analog of fenofibric acid, starting from "Methyl 2-(4-fluorophenyl)-2-methylpropanoate".

Synthetic Pathway Diagram

Synthesis of Fluorinated Fenofibric Acid Analog Synthesis of a Fluorinated Fenofibric Acid Analog start Methyl 2-(4-fluorophenyl)-2-methylpropanoate intermediate1 Friedel-Crafts Acylation start->intermediate1 reagent1 4-Chlorobenzoyl chloride reagent1->intermediate1 intermediate2 Fluorinated Fenofibrate Analog (Ester) intermediate1->intermediate2 hydrolysis Ester Hydrolysis (e.g., NaOH) intermediate2->hydrolysis product Fluorinated Fenofibric Acid Analog (Active Metabolite) hydrolysis->product

Caption: A two-step synthesis of a fluorinated fenofibric acid analog.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Vessel Preparation: Charge a 250 mL three-necked flask with 34.7 g of aluminum chloride (AlCl3) and 60 mL of dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to -10 °C.

  • Addition of Starting Material: In a separate flask, dissolve 19.6 g of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" in 65 mL of DCM. Add this solution dropwise to the AlCl3 suspension, maintaining the temperature between -10 and 0 °C.

  • Addition of Acylating Agent: In another flask, dissolve 17.5 g of 4-chlorobenzoyl chloride in 65 mL of DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature between -10 and 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice and 10 mL of concentrated HCl.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude fluorinated fenofibrate analog (ester).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Ester Hydrolysis to the Active Acid

  • Setup: Dissolve the purified ester from the previous step in a mixture of THF and methanol.

  • Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at 50-60 °C for 2-3 hours.

  • Workup: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Isolation: The precipitated solid, the fluorinated fenofibric acid analog, can be collected by filtration, washed with cold water, and dried under vacuum.

The Strategic Advantage of the 4-Fluorophenyl Moiety

The introduction of a fluorine atom, particularly at the para-position of a phenyl ring, is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of a compound.

PropertyEffect of 4-Fluoro SubstitutionRationale and Examples
Metabolic Stability Increased The C-F bond is exceptionally strong and resistant to enzymatic cleavage. A fluorine atom at the para-position effectively blocks cytochrome P450-mediated hydroxylation, a common metabolic pathway for aromatic rings. This can lead to a longer in vivo half-life and increased bioavailability. Example: Synthetic statins like atorvastatin.[6]
Binding Affinity Often Increased Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) and can alter the pKa of nearby functional groups, which can enhance binding. It can also participate in favorable non-covalent interactions, such as orthogonal multipolar C-F---C=O interactions. Example: The fluorinated analog of the G-quadruplex DNA binding dye shows increased thermal stability.[6]
Lipophilicity Increased Fluorine is more lipophilic than hydrogen, and its introduction can enhance a molecule's ability to cross cell membranes. This can be crucial for oral bioavailability and for drugs targeting the central nervous system. Example: Ezetimibe, where the para-fluorophenyl group enhances lipophilicity and target binding.[11]
Conformational Control Subtle Changes The electronic properties of the C-F bond can influence the conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.

Conclusion

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" is a valuable and strategically designed building block for medicinal chemistry. It provides a straightforward route to introduce the 2-(4-fluorophenyl)-2-methylpropanoate moiety into drug candidates, a scaffold that combines the beneficial steric properties of the gem-dimethyl group with the well-documented advantages of a para-fluorine substitution. By leveraging this intermediate, researchers can efficiently synthesize novel compounds with potentially enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower scientists in their efforts to design and develop the next generation of innovative therapeutics.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available at: [Link]

  • Scheme 28: Synthetic route for Fezolinetant (Veozah)... - ResearchGate. Available at: [Link]

  • Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[6][8][12]triazo... - Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7788

  • FDA approved fluorine-containing drugs in 2023. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF FEZOLINETANT FORM I - Technical Disclosure Commons. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • 13 - Organic Syntheses Procedure. Available at: [Link]

  • Statins: HMG-CoA Reductase Inhibitors as Potential Anticancer Agents against Malignant Neoplasms in Women - PMC. Available at: [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - MDPI. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • (PDF) A Comprehensive Review on the Drug: Fenofibrate - ResearchGate. Available at: [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 2-(4-fluorophenyl)-2-methylpropanoate as a Precursor for Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacology, primarily for their analgesic, anti-inflammatory, and antipyretic properties. The synthesis of many advanced NSAIDs relies on strategically designed precursors that facilitate efficient and high-yield production. This document provides a detailed technical guide on Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key precursor in the synthesis of several potent NSAIDs. We will explore its synthesis, physicochemical properties, and its pivotal role in the production of prominent anti-inflammatory agents like Flurbiprofen. Detailed, field-tested protocols for its synthesis and subsequent conversion to the active pharmaceutical ingredient (API) are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Precursors in NSAID Synthesis

The introduction of fluorine into pharmaceutical molecules is a widely recognized strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes.[1][2] In the context of NSAIDs, which primarily target cyclooxygenase (COX) enzymes, these modifications can lead to increased potency and a more favorable side-effect profile.[3][4][5]

Methyl 2-(4-fluorophenyl)-2-methylpropanoate serves as an exemplary precursor, incorporating both a fluorine atom and a methylpropanoate moiety. This structure is particularly advantageous for the synthesis of profen-class NSAIDs, such as Flurbiprofen. The methyl ester group provides a convenient handle for subsequent hydrolysis to the active carboxylic acid, a common feature of most NSAIDs responsible for their interaction with the COX enzyme active site.[6]

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe handling and efficient use in synthesis.

PropertyValueSource
Molecular Formula C11H13FO2[7]
Molecular Weight 196.22 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point ~180-185 °C[9]
Density ~1.121 g/cm³[10]
Solubility Soluble in organic solvents (e.g., ethanol, dimethylformamide)[9]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area.[8]

Safety Precautions: Methyl 2-(4-fluorophenyl)-2-methylpropanoate may cause skin, eye, and respiratory irritation.[9][11][12] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[11][12][13]

Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

The synthesis of the title precursor can be achieved through several routes. A common and effective method involves the esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid.

Protocol 1: Esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 2-(4-fluorophenyl)-2-methylpropanoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(4-fluorophenyl)-2-methylpropanoate as an oil.

Diagram: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-(4-fluorophenyl)-2-methylpropanoic_acid 2-(4-fluorophenyl)-2-methylpropanoic acid Reaction Esterification (Reflux) 2-(4-fluorophenyl)-2-methylpropanoic_acid->Reaction Methanol Methanol (MeOH) Methanol->Reaction H2SO4 H2SO4 (cat.) H2SO4->Reaction Product Methyl 2-(4-fluorophenyl)-2-methylpropanoate Reaction->Product

Caption: Esterification of the carboxylic acid to yield the methyl ester precursor.

Application in NSAID Synthesis: The Case of Flurbiprofen

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a direct precursor to Flurbiprofen, a potent NSAID used in the management of arthritis and pain.[14][15] The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 2: Hydrolysis to Flurbiprofen

This protocol details the conversion of the precursor to the active pharmaceutical ingredient.

Materials:

  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[16][17][18]

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water[16][17][18]

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-(4-fluorophenyl)-2-methylpropanoate (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture.[16][17][18]

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the reaction mixture.[16][17][18]

  • Stir the mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of ~2 with 1M HCl. A precipitate of Flurbiprofen should form.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Flurbiprofen as a solid. The product can be further purified by recrystallization.

Diagram: Synthesis of Flurbiprofen from its Precursor

G cluster_start Starting Material cluster_reagents_hydrolysis Reagents cluster_product_nsaid Final Product Precursor Methyl 2-(4-fluorophenyl)-2-methylpropanoate Reaction_Hydrolysis Hydrolysis Precursor->Reaction_Hydrolysis Base NaOH or LiOH Base->Reaction_Hydrolysis Solvent MeOH/H2O or THF/H2O Solvent->Reaction_Hydrolysis Acid HCl (for workup) Workup Acidic Workup Acid->Workup Flurbiprofen Flurbiprofen Reaction_Hydrolysis->Workup Workup->Flurbiprofen

Caption: Hydrolysis of the methyl ester to yield the active NSAID, Flurbiprofen.

Conclusion

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a valuable and versatile precursor in the synthesis of fluorinated NSAIDs. Its strategic design allows for the efficient introduction of key structural motifs that enhance the pharmacological properties of the final active pharmaceutical ingredient. The protocols outlined in this document provide a robust framework for the synthesis and utilization of this important intermediate in drug discovery and development. Adherence to proper safety protocols is essential for the handling and application of this chemical.

References

  • Vertex AI Search. (2018, May 16). Full article: Preparation of Methyl Ester Precursors of Biologically Active Agents.
  • ECHEMI. What is a simple way to convert an ester into carboxylic acid?
  • Frontiers. (2019, February 6). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs.
  • ChemicalBook. (2024, March 16). Flurbiprofen: Synthesis and Application.
  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - Methyl (2R)-2-fluoropropanoate.
  • Patsnap. (2021, February 9). Preparation method of flurbiprofen - Eureka.
  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?
  • Angene Chemical. (2024, June 6). Safety Data Sheet.
  • TLC Pharmaceutical Standards. safety data sheet.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • ResearchGate. (2025, August 9). (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • MDPI. (2015, August 28). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin.
  • PMC. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling.
  • ACS Publications. (2012, March 12). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid.
  • BLDpharm. 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate.
  • Reign Pharma Pvt. Ltd. Methyl-2-(4-(2-chlorobutanoyl)phenyl)-2-methylpropanoate.
  • ChemBK. (2024, April 9). methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate.
  • Chongqing Chemdad Co. ,Ltd. Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.
  • Scilit. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities.
  • ResearchGate. (2025, August 9). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis and purification of this important intermediate.

Introduction

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, as even minor impurities can impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides in-depth technical assistance to help you identify, control, and eliminate common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common impurities I should expect in my synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate?

The nature and quantity of impurities are highly dependent on the synthetic route employed. However, several common impurities are frequently observed.

Common Impurities in Methyl 2-(4-fluorophenyl)-2-methylpropanoate Synthesis

Impurity NameStructureCommon Source
Unreacted Starting Material
2-(4-fluorophenyl)-2-methylpropanoic acidHOOC-C(CH₃)₂-(C₆H₄)-FIncomplete esterification reaction.[1][2]
Isomeric Impurities
Methyl 2-(2-fluorophenyl)-2-methylpropanoateCH₃OOC-C(CH₃)₂-(C₆H₄)-F (ortho)Impurities in the starting 2-phenylpropanoic acid derivative.
Methyl 2-(3-fluorophenyl)-2-methylpropanoateCH₃OOC-C(CH₃)₂-(C₆H₄)-F (meta)Impurities in the starting 2-phenylpropanoic acid derivative.[1][2]
Process-Related Impurities
Di-methylated byproduct(CH₃)₂C(C₆H₄F)COOCH₃Over-methylation if using a methylation route for the precursor.[3]
Degradation Products
2-(4-fluorophenyl)-2-methylpropanoic acidHOOC-C(CH₃)₂-(C₆H₄)-FHydrolysis of the ester product during workup or storage.[4][5]
Residual Solvents N/ADichloromethane, Toluene, Methanol, etc.
FAQ 2: My reaction seems to be incomplete, and I have a significant amount of unreacted 2-(4-fluorophenyl)-2-methylpropanoic acid. What could be the cause and how can I fix it?

This is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.

Troubleshooting Incomplete Esterification

Potential Cause Explanation Recommended Solution
Insufficient Catalyst An inadequate amount of acid catalyst (e.g., H₂SO₄) will result in a slow reaction rate.Increase the catalyst loading. A typical range is 1-5 mol% relative to the carboxylic acid.
Water in the Reaction Mixture The presence of water, either from wet reagents or as a byproduct of the reaction, will shift the equilibrium back towards the starting materials.[6]Use anhydrous methanol and solvents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed.
Insufficient Methanol While methanol is often used as the solvent, an insufficient excess will limit the forward reaction.Use a larger excess of methanol. It serves as both a reactant and a solvent, driving the equilibrium towards the product.
Low Reaction Temperature Esterification reactions often require heating to proceed at a reasonable rate.Increase the reaction temperature to the reflux temperature of methanol (approx. 65 °C).
Short Reaction Time The reaction may not have reached equilibrium or completion.Monitor the reaction progress using TLC or GC.[7] Increase the reaction time accordingly.

Experimental Workflow: Driving Esterification to Completion

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine: - 2-(4-fluorophenyl)-2-methylpropanoic acid - Anhydrous Methanol (excess) - H₂SO₄ (catalytic) B Equip with Dean-Stark trap or add molecular sieves A->B C Heat to reflux (approx. 65 °C) B->C D Monitor reaction by TLC or GC C->D E Quench reaction (e.g., with NaHCO₃ solution) D->E Upon completion F Extract with organic solvent E->F G Wash with brine, dry over Na₂SO₄ F->G H Purify by column chromatography or distillation G->H

Caption: Workflow for complete esterification.

FAQ 3: I've detected an isomeric impurity in my final product. How did it get there and how can I remove it?

Isomeric impurities, such as Methyl 2-(3-fluorophenyl)-2-methylpropanoate, typically originate from the starting materials.[1][2]

Understanding and Mitigating Isomeric Impurities

The primary source of isomeric impurities is the precursor, 2-phenylpropanoic acid, which may contain ortho- or meta-isomers. These isomers will undergo esterification alongside the desired para-isomer, leading to a mixture of final products that can be difficult to separate.

Mitigation Strategy:

  • Source High-Purity Starting Materials: The most effective way to prevent isomeric impurities is to use starting materials with high isomeric purity. Request a certificate of analysis (CoA) from your supplier that includes an assay for isomeric purity.

  • Purification of the Carboxylic Acid Precursor: If high-purity starting material is unavailable, consider purifying the 2-(4-fluorophenyl)-2-methylpropanoic acid before esterification. Recrystallization can often be effective in removing isomers.

  • Chromatographic Purification of the Final Product: If isomeric impurities are present in the final ester, separation can be achieved through preparative HPLC or careful column chromatography. Due to the similar polarities of the isomers, a high-resolution column and optimized mobile phase will be necessary.

Logical Relationship: Isomeric Impurity Formation

G A Starting Material: 2-phenylpropanoic acid (contains m-isomer) B Bromination/Fluorination A->B C Methylation B->C D Esterification C->D E Final Product: Mixture of p- and m-isomers D->E

Caption: Pathway of isomeric impurity carry-over.

FAQ 4: My final product shows signs of degradation back to the carboxylic acid. How can I prevent this?

The hydrolysis of the ester back to its corresponding carboxylic acid is a common degradation pathway, especially in the presence of acid or base and water.[4][5]

Preventing Product Degradation (Hydrolysis)

Stage Preventative Measure
Workup After quenching the reaction, ensure that all acidic or basic residues are thoroughly removed by washing the organic layer with a neutral aqueous solution (e.g., brine) until the pH of the aqueous layer is neutral.
Purification Avoid prolonged exposure to acidic or basic conditions during purification. If using silica gel chromatography, which is slightly acidic, consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.
Storage Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Storage at low temperatures can also slow down the rate of hydrolysis.

Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for this purpose.[8][9][10][11][12]

Protocol 1: HPLC Method for Purity Analysis

This method is suitable for separating the target compound from non-volatile impurities such as the starting carboxylic acid and isomeric impurities.

Parameter Recommended Condition
Chromatograph HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile (Gradient elution may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 220-280 nm (monitor at a wavelength where all components have reasonable absorbance)
Column Temperature 30 °C
Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is ideal for detecting and quantifying volatile impurities like residual solvents.[12]

Parameter Recommended Condition
Chromatograph Gas Chromatograph with a Mass Spectrometer or Flame Ionization Detector (FID)
Column DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)
Injector Headspace or direct injection
Inlet Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min
MS Detector Scan range 35-350 amu (for identification) or Selected Ion Monitoring (SIM) (for quantification)

References

  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... - ResearchGate. Available from: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. Available from: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • 2-phenylpropionic acid - Organic Syntheses Procedure. Available from: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. Available from: [Link]

  • CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. Available from: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available from: [Link]

  • Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Available from: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Available from: [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent. Available from: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available from: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the preparation of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of Synthesis

The most common and industrially scalable method for preparing Methyl 2-(4-fluorophenyl)-2-methylpropanoate is through the Fischer-Speier esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This reaction is a classic example of a reversible acid-catalyzed nucleophilic acyl substitution.[3][4]

The overall transformation is as follows:

Reaction: 2-(4-fluorophenyl)-2-methylpropanoic acid + Methanol ⇌ Methyl 2-(4-fluorophenyl)-2-methylpropanoate + Water

To drive the equilibrium towards the product side and maximize the yield, the reaction is typically conducted with an excess of methanol and/or with the removal of water as it is formed.[1][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

FAQ 1: Low or Incomplete Conversion of the Carboxylic Acid

Question: I am observing a significant amount of unreacted 2-(4-fluorophenyl)-2-methylpropanoic acid in my reaction mixture even after prolonged reaction times. What are the potential causes and how can I improve the conversion?

Answer:

Low or incomplete conversion in a Fischer esterification is a common issue, primarily stemming from the reversible nature of the reaction.[4] Several factors can contribute to this problem:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[2] An insufficient amount of catalyst will result in a slow reaction rate.

  • Presence of Water: Water is a product of the esterification reaction. Its presence in the reaction mixture can shift the equilibrium back towards the starting materials, a process known as acid-catalyzed ester hydrolysis.[5]

  • Sub-optimal Temperature: Like most reactions, the rate of esterification is temperature-dependent. A temperature that is too low will lead to a slow reaction rate.

  • Steric Hindrance: While 2-(4-fluorophenyl)-2-methylpropanoic acid is not exceptionally hindered, steric bulk around the carbonyl group can slow down the reaction.

Troubleshooting Steps:

  • Increase Catalyst Loading: If you suspect insufficient catalysis, a modest increase in the amount of sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate.

  • Ensure Anhydrous Conditions: Use dry methanol and glassware. Consider using a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark apparatus to remove water as it forms.[1]

  • Optimize Reaction Temperature: Increasing the reaction temperature, typically to the reflux temperature of methanol, will increase the reaction rate.[6]

  • Use a Large Excess of Methanol: Employing a large excess of methanol can effectively shift the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[3]

FAQ 2: Formation of an Unknown Impurity with a Similar Retention Time to the Product in Chromatography

Question: I have an impurity that is difficult to separate from my desired product. What could this be and how can I prevent its formation?

Answer:

An impurity with similar polarity to the product can be challenging to remove. A likely candidate in this synthesis is the unreacted starting material, 2-(4-fluorophenyl)-2-methylpropanoic acid. However, another possibility is the formation of isomeric impurities originating from the synthesis of the starting material itself. For instance, if the precursor was synthesized via bromination of 2-methyl-2-phenylpropanoic acid followed by a nucleophilic substitution with fluoride, isomeric brominated intermediates such as 2-(3-bromophenyl)-2-methylpropanoic acid could have formed.[7][8] These isomers would then be carried through the subsequent steps.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: Use analytical techniques such as LC-MS or GC-MS to determine the molecular weight of the impurity. An NMR spectrum of the isolated impurity will be definitive.

  • Optimize the Esterification: Drive the reaction to completion using the strategies outlined in FAQ 1 to minimize unreacted starting material.

  • Purify the Starting Material: If isomeric impurities are suspected, it is crucial to purify the 2-(4-fluorophenyl)-2-methylpropanoic acid before the esterification step. This can often be achieved by recrystallization.

  • Chromatographic Optimization: If the impurity is still present, explore different solvent systems or chromatographic techniques (e.g., normal phase vs. reverse phase) to improve separation.

FAQ 3: The Reaction Mixture Turned Dark or Charred

Question: My reaction mixture has developed a dark brown or black color. What causes this and is my product compromised?

Answer:

Darkening or charring of the reaction mixture during Fischer esterification is often a sign of side reactions caused by the strong acid catalyst, especially at elevated temperatures.

  • Dehydration of Methanol: Sulfuric acid is a strong dehydrating agent. At high temperatures, it can cause the dehydration of methanol to form dimethyl ether.

  • Oxidation: Concentrated sulfuric acid is also an oxidizing agent. At elevated temperatures, it can oxidize the organic compounds in the reaction mixture, leading to the formation of colored byproducts.

  • Sulfonation: While less common for this specific substrate under these conditions, aromatic sulfonation is a possibility at higher temperatures with concentrated sulfuric acid.

Troubleshooting Steps:

  • Control the Temperature: Avoid excessive heating. Maintain a gentle reflux of methanol.

  • Use a Milder Catalyst: Consider using p-toluenesulfonic acid (TsOH), which is a solid and generally less oxidizing than concentrated sulfuric acid.

  • Catalyst Loading: Use the minimum effective amount of catalyst.

  • Work-up Procedure: Upon completion, quench the reaction by pouring it into cold water or a dilute base solution to neutralize the acid and prevent further side reactions. The product can then be extracted with a suitable organic solvent.

III. Key Reaction Mechanisms and Side Reactions

To effectively troubleshoot, a solid understanding of the reaction mechanism and potential side reactions is essential.

Main Reaction: Fischer-Speier Esterification

The Fischer esterification proceeds through a series of reversible protonation, nucleophilic attack, and elimination steps.

Fischer_Esterification RCOOH 2-(4-fluorophenyl)-2-methylpropanoic acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of Water Ester Methyl 2-(4-fluorophenyl)-2-methylpropanoate Protonated_Ester->Ester Deprotonation Water Water

Caption: Mechanism of Fischer-Speier Esterification.

Potential Side Reactions

A primary side reaction is the reverse reaction, ester hydrolysis, which is mitigated by removing water or using excess alcohol.

Side_Reactions cluster_main Main Reaction Carboxylic AcidMethanol Carboxylic AcidMethanol EsterWater EsterWater Carboxylic AcidMethanol->EsterWater Esterification EsterWater->Carboxylic AcidMethanol Hydrolysis Troubleshooting_Workflow Start Low Yield or Impurities Detected Analysis Analyze Reaction by TLC/GC-MS Start->Analysis Incomplete_Conversion Incomplete Conversion? Analysis->Incomplete_Conversion Unknown_Impurity Unknown Impurity? Incomplete_Conversion->Unknown_Impurity No Optimize_Conditions Increase Catalyst/Temp Use Excess Methanol Remove Water Incomplete_Conversion->Optimize_Conditions Yes Dark_Color Dark Coloration? Unknown_Impurity->Dark_Color No Purify_SM Characterize Impurity Purify Starting Material Optimize Chromatography Unknown_Impurity->Purify_SM Yes Control_Temp_Catalyst Reduce Temperature Use Milder Catalyst Reduce Catalyst Loading Dark_Color->Control_Temp_Catalyst Yes End Pure Product Dark_Color->End No Optimize_Conditions->End Purify_SM->End Control_Temp_Catalyst->End

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the yield of this important ester intermediate. The synthesis, while conceptually straightforward, presents unique challenges primarily due to steric hindrance. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during its preparation via Fischer-Speier esterification and related methods.

Frequently Asked Questions (FAQs)

Q1: My yield for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate is consistently low. What are the most common reasons?

A1: Low yields in this specific esterification are typically traced back to two primary factors:

  • Chemical Equilibrium: The Fischer-Speier esterification—the reaction of a carboxylic acid with an alcohol under acidic catalysis—is a reversible process.[1][2][3] The presence of the water byproduct can drive the reaction backward, limiting the final yield.

  • Steric Hindrance: The starting material, 2-(4-fluorophenyl)-2-methylpropanoic acid, has a tertiary carboxylic acid group. The bulky groups surrounding the carbonyl carbon physically block the nucleophilic attack by methanol, significantly slowing down the reaction rate.[4]

Q2: How can I effectively shift the reaction equilibrium to favor product formation?

A2: According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either increasing the concentration of a reactant or removing a product as it is formed.[1][2][4] The two most effective strategies are:

  • Using a Large Excess of Alcohol: Employing methanol as the reaction solvent ensures it is present in a large excess, which drives the equilibrium towards the formation of the methyl ester.[2][4]

  • Removing Water: For reactions in solvents other than methanol, a Dean-Stark apparatus can be used to physically remove water as it is formed, thereby preventing the reverse reaction (hydrolysis).[2]

Q3: What is the most effective catalyst for this reaction?

A3: Strong Brønsted acids are the most common and effective catalysts for Fischer esterification.[4] Concentrated sulfuric acid (H₂SO₄) is highly effective as it serves as both a catalyst and a dehydrating agent, further helping to shift the equilibrium.[3][5] Another excellent option is p-toluenesulfonic acid (TsOH).[4] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much better electrophile for the methanol to attack.[1][4]

Q4: Are there alternative synthesis methods if Fischer esterification fails to provide a satisfactory yield?

A4: Yes. When steric hindrance is a significant barrier, alternative methods that involve activating the carboxylic acid are often more effective. One common method is CDI-mediated esterification, where the carboxylic acid is first activated with 1,1'-Carbonyldiimidazole (CDI) before the addition of the alcohol.[6] Another approach is to convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.

Troubleshooting Guide: From Low Conversion to Impure Product

This section addresses specific problems you might encounter during the synthesis and purification processes.

Problem 1: Reaction Stalls or Shows Low Conversion After Several Hours
  • Primary Cause: Equilibrium and Reaction Rate. The reaction has likely reached equilibrium with significant starting material remaining, or the rate is extremely slow due to steric hindrance.[4]

  • Solution & Scientific Rationale:

    • Increase Reactant Concentration: If not already doing so, switch to using methanol as the solvent. This maximizes the concentration of one reactant, providing a strong driving force for the forward reaction. One study demonstrated that increasing the alcohol from a 1:1 ratio to a 10-fold excess could increase the yield from 65% to 97%.[2]

    • Elevate Reaction Temperature: The reaction should be heated under reflux conditions (typically around 65°C for methanol) to provide sufficient thermal energy to overcome the activation energy barrier, which is heightened by steric hindrance.[3][4]

    • Extend Reaction Time: Sterically hindered esterifications require significantly longer reaction times, often from 10 to 24 hours or more.[4] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion.[4][7]

Problem 2: Significant Product Loss During Aqueous Workup
  • Primary Cause: Ester Hydrolysis. The ester product can be hydrolyzed back to the carboxylic acid and alcohol during the workup phase, especially if the aqueous solution is acidic or basic and contact time is prolonged.

  • Solution & Scientific Rationale:

    • Careful Neutralization: After cooling the reaction, carefully neutralize the acid catalyst. Use a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5] Add it slowly and portion-wise to control the CO₂ evolution that occurs from neutralizing the strong acid catalyst and any remaining carboxylic acid.

    • Efficient Extraction: Perform the extraction steps quickly. After neutralization, extract the ester into a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Use Brine Washes: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions that may have formed, reducing product loss in the aqueous layer.[6]

Problem 3: The Final Product is Impure, Contaminated with Starting Material
  • Primary Cause: Incomplete Reaction or Inefficient Purification. Either the reaction was not driven to completion, or the purification method failed to separate the non-polar ester product from the more polar carboxylic acid starting material.

  • Solution & Scientific Rationale:

    • Confirm Reaction Completion: Before beginning the workup, ensure the starting carboxylic acid has been consumed by using TLC or GC analysis.

    • Alkaline Wash: During the workup, after the initial neutralization, perform a wash with a dilute basic solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution).[3] This will convert the acidic starting material into its water-soluble carboxylate salt, which will be extracted into the aqueous layer, effectively separating it from the organic layer containing your ester product.

    • Optimize Column Chromatography: Purify the crude product using flash column chromatography on silica gel.[6] A solvent system of hexanes and ethyl acetate is typically effective. The less polar ester will elute before the more polar carboxylic acid.

Data-Driven Optimization Strategies

The yield of this reaction is highly sensitive to several parameters. The table below provides a summary of expected outcomes based on adjustments to the reaction conditions.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Yield (%)Rationale
Methanol (Equivalents) 2-3 eq. in TolueneMethanol as Solvent (>30 eq.)40-50% → 85-95% Shifts equilibrium strongly towards the product (Le Châtelier's Principle).[2][4]
Catalyst (H₂SO₄) 0.05 eq.0.15 - 0.20 eq.60-70% → >90% Ensures sufficient protonation of the sterically hindered carbonyl group to accelerate the reaction.[3]
Temperature Room TemperatureReflux (65°C)<20% → >90% Provides the necessary activation energy to overcome steric hindrance.[3][4]
Reaction Time 4 hours16-24 hours30-40% → >90% Allows the slow, sterically hindered reaction to proceed to completion.[4][7]
Visualized Workflows and Logic

A clear understanding of the experimental sequence and troubleshooting logic is critical for success.

Sources

Technical Support Center: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary information to overcome common challenges and ensure a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, but I am observing a very low yield, or in some cases, no product at all. What could be the issue?

Answer: Low or no product yield is a common issue that can stem from several factors related to the chosen synthetic route and reaction conditions. The synthesis of this sterically hindered ester often requires careful optimization. Let's break down the potential causes based on the two primary methods: Fischer-Speier Esterification and Steglich Esterification.

For Fischer-Speier Esterification:

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2]

  • Cause A: Inadequate Catalyst or Insufficient Catalyst Loading.

    • Explanation: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][3] Insufficient catalyst will result in a slow or incomplete reaction.

    • Solution:

      • Ensure you are using a strong acid catalyst.

      • Increase the catalyst loading. A typical range is 1-5 mol% relative to the carboxylic acid.[2]

      • Consider using a Lewis acid catalyst like boron trifluoride etherate, which can also be effective.[2]

  • Cause B: Reversibility of the Reaction.

    • Explanation: The Fischer esterification is a reversible reaction.[2] The water generated as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.

    • Solution: To drive the equilibrium towards the product, water must be removed from the reaction mixture. This can be achieved by:

      • Using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.[2]

      • Employing a large excess of the alcohol (methanol in this case) to shift the equilibrium.

      • Using a dehydrating agent, although this can sometimes lead to side reactions.

  • Cause C: Steric Hindrance.

    • Explanation: The starting material, 2-(4-fluorophenyl)-2-methylpropanoic acid, is a sterically hindered carboxylic acid. The bulky groups around the carboxylic acid can make it difficult for the methanol to attack the carbonyl carbon.

    • Solution:

      • Increase the reaction temperature and prolong the reaction time to overcome the activation energy barrier.

      • If Fischer-Speier esterification consistently gives low yields, consider switching to a method better suited for sterically hindered substrates, such as the Steglich esterification.[4]

For Steglich Esterification:

The Steglich esterification is a milder method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly effective for sterically demanding acids.[4]

  • Cause A: Inactive Coupling Agent or Catalyst.

    • Explanation: DCC and DIC are sensitive to moisture and can degrade over time. DMAP can also lose its activity.

    • Solution:

      • Use fresh, high-purity DCC or DIC and DMAP.

      • Store these reagents under anhydrous conditions.

  • Cause B: Formation of N-acylurea Byproduct.

    • Explanation: A common side reaction in Steglich esterification is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[4][6] This side reaction is more prevalent with sterically hindered alcohols and when the esterification is slow.

    • Solution: DMAP is crucial for suppressing this side reaction by acting as an acyl transfer agent.[4][6] Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).

  • Cause C: Improper Solvent.

    • Explanation: The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[6][8] The choice of solvent can influence the reaction rate and solubility of the reagents.

    • Solution: Ensure you are using a dry, aprotic solvent. If solubility is an issue, you might need to experiment with different solvents.

Issue 2: Difficulty in Product Purification

Question: I have successfully synthesized the desired ester, but I am facing challenges in purifying it from the reaction mixture. What are the best practices for purification?

Answer: Purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be challenging due to the presence of unreacted starting materials, byproducts, and reagents. The purification strategy will depend on the synthetic method used.

Purification after Fischer-Speier Esterification:
  • Challenge A: Removing the Acid Catalyst.

    • Solution: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent like ethyl acetate. The organic layer should then be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst. Be cautious as this will generate CO₂ gas. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water.

  • Challenge B: Separating Unreacted Carboxylic Acid.

    • Solution: The wash with sodium bicarbonate will also deprotonate and extract the unreacted 2-(4-fluorophenyl)-2-methylpropanoic acid into the aqueous layer.

Purification after Steglich Esterification:
  • Challenge A: Removing Dicyclohexylurea (DCU) or Diisopropylurea (DIU).

    • Explanation: The main byproduct of the Steglich esterification using DCC or DIC is the corresponding urea (DCU or DIU).[6] DCU is a white solid that is often insoluble in the reaction solvent and can be removed by filtration. However, some may remain dissolved.

    • Solution:

      • After the reaction is complete, cool the reaction mixture to precipitate the urea and filter it off.

      • If some urea remains in the filtrate, it can often be removed by column chromatography.

  • Challenge B: Removing Excess DMAP and other Water-Soluble Impurities.

    • Solution: The reaction mixture should be washed with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic DMAP into the aqueous layer. This should be followed by washes with saturated sodium bicarbonate and brine.

General Purification Technique:
  • Column Chromatography: Regardless of the method, the final purification step is often column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be adjusted based on TLC analysis to achieve good separation of the desired ester from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing Methyl 2-(4-fluorophenyl)-2-methylpropanoate: Fischer-Speier or Steglich esterification?

A1: For this particular substrate, which is sterically hindered, the Steglich esterification is generally the preferred method .[4] It proceeds under milder conditions and is more efficient for converting sterically demanding carboxylic acids into esters.[4][7] The Fischer-Speier esterification can be attempted, but it may require harsh conditions (high temperature, long reaction times) and may still result in lower yields due to the steric hindrance and the reversibility of the reaction.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .[9]

  • TLC: Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate. The product ester will be less polar than the starting acid and will have a higher Rf value.

  • GC: A small aliquot of the reaction mixture can be analyzed by GC to determine the ratio of starting material to product.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • DCC/DIC: These reagents are potent allergens and should be handled with gloves in a well-ventilated fume hood.[8]

  • Strong Acids: When using strong acids like sulfuric acid for Fischer esterification, always add the acid slowly to the alcohol to avoid splashing and excessive heat generation.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.

Q4: Can I scale up this synthesis?

A4: Yes, this synthesis can be scaled up. However, when scaling up, it is important to consider the following:

  • Heat Transfer: Larger reaction volumes may require mechanical stirring and careful temperature control to ensure even heat distribution.

  • Reagent Addition: For exothermic reactions, reagents may need to be added slowly to control the temperature.

  • Work-up and Purification: The work-up and purification procedures will need to be adapted for larger volumes. For example, larger separatory funnels or liquid-liquid extraction equipment may be necessary. Purification by column chromatography can become challenging on a large scale, and alternative methods like distillation or recrystallization (if the product is a solid) might be considered. Challenges in scaling up are common in chemical synthesis.[10]

Experimental Protocols

Protocol 1: Steglich Esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid
ReagentMolar Eq.MW ( g/mol )Amount
2-(4-fluorophenyl)-2-methylpropanoic acid1.0182.19(e.g., 1.82 g)
Methanol1.232.04(e.g., 0.46 g, 0.58 mL)
DCC1.1206.33(e.g., 2.27 g)
DMAP0.1122.17(e.g., 0.12 g)
Dichloromethane (DCM)--(e.g., 20 mL)

Procedure:

  • To a solution of 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Visualizations

Troubleshooting Logic for Low Yield in Esterification

Troubleshooting_Low_Yield Start Low or No Yield CheckMethod Which method was used? Start->CheckMethod Fischer Fischer-Speier CheckMethod->Fischer Fischer-Speier Steglich Steglich CheckMethod->Steglich Steglich FischerCause1 Inadequate Catalyst? Fischer->FischerCause1 FischerCause2 Reversible Reaction? Fischer->FischerCause2 FischerCause3 Steric Hindrance? Fischer->FischerCause3 SteglichCause1 Inactive Reagents? Steglich->SteglichCause1 SteglichCause2 N-acylurea Formation? Steglich->SteglichCause2 SteglichCause3 Improper Solvent? Steglich->SteglichCause3 SolutionF1 Increase catalyst loading Use stronger acid FischerCause1->SolutionF1 Solution SolutionF2 Remove water (Dean-Stark) Use excess alcohol FischerCause2->SolutionF2 Solution SolutionF3 Increase temp/time Switch to Steglich FischerCause3->SolutionF3 Solution SolutionS1 Use fresh reagents Store properly SteglichCause1->SolutionS1 Solution SolutionS2 Ensure DMAP is used SteglichCause2->SolutionS2 Solution SolutionS3 Use dry, aprotic solvent SteglichCause3->SolutionS3 Solution

Caption: Troubleshooting flowchart for low yield issues.

General Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: 2-(4-fluorophenyl)-2-methylpropanoic acid Reaction Esterification Reaction (Fischer-Speier or Steglich) Start->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Methyl 2-(4-fluorophenyl)-2-methylpropanoate Purification->Product

Sources

Removal of unreacted starting materials from "Methyl 2-(4-fluorophenyl)-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) Support Level: Tier 3 (Senior Scientist / Process Development)

Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, you must identify the specific unreacted starting material. The purification strategy changes radically based on the synthesis route used.

Synthesis RouteLikely Unreacted MaterialNature of ImpurityRecommended Protocol
A. Methylation (of Methyl 2-(4-fluorophenyl)acetate)Methyl 2-(4-fluorophenyl)propanoate (Mono-methylated) OR Methyl 2-(4-fluorophenyl)acetate (Unreacted)Neutral Ester (Structurally similar)Protocol 3 (Kinetic Hydrolysis) or Protocol 2 (Distillation)
B. Esterification (of the Carboxylic Acid)2-(4-fluorophenyl)-2-methylpropanoic acidAcidic Protocol 1 (Basic Wash)
C. Arylation (Pd-catalyzed)Aryl Halide / Methyl IsobutyrateNeutral / Volatile Protocol 2 (Vacuum Distillation)

Workflow Decision Tree

The following logic gate determines the most efficient purification method based on the chemical properties of your impurity.

PurificationLogic Start Start: Impure Crude Oil CheckTLC Diagnostic: TLC/LC-MS Analysis Start->CheckTLC IsAcidic Is the impurity the Free Acid? CheckTLC->IsAcidic IsEster Is the impurity a Non-Quaternary Ester? (Mono-methyl or Unsubstituted) IsAcidic->IsEster No Proto1 PROTOCOL 1: Basic Extraction (pH 10-12) IsAcidic->Proto1 Yes (Acid Precursor) Proto2 PROTOCOL 2: Fractional Vacuum Distillation IsEster->Proto2 No (Volatile/Other) Proto3 PROTOCOL 3: Kinetic Hydrolysis (Saponification) IsEster->Proto3 Yes (Hard Separation)

Figure 1: Purification logic flow. Protocol 3 is the "expert" solution for difficult ester-ester separations.

Detailed Protocols

Protocol 1: Removal of Acidic Precursors (The "Basic Wash")

Use Case: Removing 2-(4-fluorophenyl)-2-methylpropanoic acid remaining from incomplete esterification or hydrolysis. Mechanism: Deprotonation of the carboxylic acid renders it water-soluble (carboxylate salt), while the target ester remains lipophilic.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oil in a non-polar solvent. Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) is preferred over Dichloromethane (DCM) to maximize density difference and phase separation.

  • Wash 1 (Bicarbonate): Wash the organic phase 2x with 10% aqueous Sodium Bicarbonate (

    
    ). This removes strong acids.
    
  • Wash 2 (Carbonate - Critical Step): Wash 1x with 10% aqueous Sodium Carbonate (

    
    ) or 1M NaOH.
    
    • Why? The steric bulk of the quaternary acid (pKa ~4.5) might require a slightly higher pH to fully deprotonate compared to unhindered acids.

  • Validation: Check the pH of the aqueous layer.[1][2] It must remain >10.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol 2: Fractional Vacuum Distillation

Use Case: Separation of volatile reagents (Methyl Iodide) or structurally distinct precursors. Mechanism: Exploiting boiling point differentials. The quaternary carbon in the target molecule generally lowers the boiling point slightly compared to the acid, but raises it compared to non-polar precursors.

CompoundEst.[1][3][4][5][6][7][8][9][10][11] Boiling Point (760 mmHg)Est. Boiling Point (1 mmHg)
Methyl 2-(4-fluorophenyl)acetate~220°C~80-85°C
Target Molecule ~235°C ~95-100°C
Free Acid Precursor~268°C>120°C

Procedure:

  • Use a short-path distillation head (Vigreux column recommended for higher purity).

  • Apply high vacuum (<1 mmHg).

  • Collect the first fraction (lower boiling impurities) separately.

  • The target ester is a stable oil. Note that excessive heat (>150°C pot temp) may cause decarboxylation if acidic residues are present.

Protocol 3: Kinetic Hydrolysis (The "Expert Trick")

Use Case: Removing Methyl 2-(4-fluorophenyl)acetate or Methyl 2-(4-fluorophenyl)propanoate (Mono-methyl). The Problem: These impurities have nearly identical polarity (Rf) and boiling points to the target. Chromatography is difficult. The Solution: Steric Hindrance. The target molecule has a quaternary center (gem-dimethyl). It hydrolyzes much slower than the mono-methyl or unmethylated impurities.

Mechanism:




Step-by-Step Guide:

  • Setup: Dissolve the crude mixture in Methanol/THF (1:1).

  • Reagent: Add 1.0 - 1.5 equivalents (relative to the impurity, estimated by NMR) of 1M NaOH or LiOH.

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC.[10]

    • Observation: The impurity spot should disappear/convert to a baseline spot (acid). The target spot should remain largely unchanged.

    • Warning: Do not heat. Heating will force the target to hydrolyze.

  • Workup:

    • Dilute with water.[6]

    • Extract with Ether/Hexanes (The target ester moves to the organic layer).

    • The impurity (now a carboxylate salt) stays in the aqueous layer.

  • Refinement: Wash the organic layer once with 1M NaOH to ensure all hydrolyzed impurities are removed.

FAQ: Troubleshooting & Edge Cases

Q: I used Protocol 3 (Kinetic Hydrolysis), but I lost some of my target product. Why? A: You likely either heated the reaction or let it run too long. Quaternary esters are hindered, not immune. Use Lithium Hydroxide (LiOH) instead of NaOH; it is milder and allows for better selectivity between hindered and unhindered esters.

Q: Can I use Flash Chromatography? A: Yes, but it is difficult. The Rf difference between the mono-methyl and di-methyl ester is negligible on standard silica.

  • Recommendation: Use a Gradient Elution of Hexanes:Ethyl Acetate (starting at 100:0 to 95:5).

  • Visualization: Use UV (254 nm) as the fluorophenyl group is UV active. Iodine stain is also effective.

Q: My NMR shows a "singlet" impurity near my gem-dimethyl peak. A: This is likely the mono-methylated impurity (doublet splitting might be obscured) or unreacted methyl iodide. If the peak integrates to <5%, use High-Vacuum drying (50°C, <1 mbar) for 12 hours. If it remains, it is the mono-methyl ester; proceed to Protocol 3 .

References

  • Synthesis of Fexofenadine Intermediates (Alkylation Context)

    • Source: BenchChem / Patent US08247434B2.[3] "Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate." (Describes the Friedel-Crafts and alkylation pathways for similar gem-dimethyl propanoates).

  • Physical Properties & Acidity (pKa/Boiling Points)

    • Source: PubChem Compound Summary for 2-(4-Fluorophenyl)-2-methylpropanoic acid (CID 15487791).
  • Purification of Alpha-Methylated Esters (Kinetic Resolution Concept)

    • Source: JKU / Organic Chemistry Portal. "Stereospecific Alpha-Functionalization.
  • General Enolate Alkylation Troubleshooting

    • Source: Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions.

Sources

Technical Support Center: Column Chromatography Purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during column chromatography for this specific compound. The following FAQs and troubleshooting guides are structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles.

Section 1: Pre-Chromatography Planning and Method Development

Effective purification begins long before the sample is loaded onto the column. This section addresses the critical preparatory steps to ensure a successful separation.

FAQ 1: What intrinsic properties of Methyl 2-(4-fluorophenyl)-2-methylpropanoate should I consider before starting?

Understanding the analyte is the foundation of any separation. Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a moderately non-polar methyl ester.[1][2] Key characteristics to consider are:

  • Polarity: The molecule possesses a polar methyl ester group and a largely non-polar backbone, including a fluorophenyl ring. An analogous compound, methyl 2-(4-ethylphenyl)-2-methylpropanoate, has a calculated XLogP3 of 3.4, indicating significant non-polar character.[3] This suggests it will be highly soluble in common organic solvents but require a relatively non-polar mobile phase for elution from silica gel.

  • Fluorine Moiety: The fluorine atom can engage in unique interactions. While not as pronounced as in highly fluorinated molecules, it can lead to slightly different retention behavior compared to its non-fluorinated analog.[4] In some cases, halogenated compounds can exhibit "stickiness" or unwanted interactions with the stationary phase.[5]

  • Stability: The ester functional group is generally stable under standard silica gel chromatography conditions. However, silica gel is inherently acidic and can potentially cause degradation of highly sensitive compounds.[6][7] It is always prudent to perform a quick stability check.

Property Value Source
CAS Number 476429-17-1[8]
Molecular Formula C11H13FO2[8]
Molecular Weight 196.22 g/mol [8]
Class Methyl Ester[1][2]
FAQ 2: How do I select the appropriate mobile phase (eluent)?

Mobile phase selection is the most critical variable for achieving good separation.[9][10] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on a TLC plate, as this typically translates to optimal elution behavior on a column.

Recommended Workflow for Eluent Selection:

  • Start with a Standard System: A mixture of Hexane (or Heptane) and Ethyl Acetate is the most common and effective starting point for compounds of this polarity.

  • Prepare Test Solvents: Create small volumes of several Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3 v/v).

  • Run TLC Plates: Spot your crude reaction mixture on a TLC plate and develop it in each test solvent system.

  • Analyze Results:

    • If the Rf of your product is too high (>0.5), the eluent is too polar. Increase the proportion of hexane.

    • If the Rf of your product is too low (<0.2), the eluent is too non-polar. Increase the proportion of ethyl acetate.

    • Aim for a system that gives the largest possible separation (ΔRf) between your product and its closest impurities.

Solvent System (Hexane:Ethyl Acetate) Relative Polarity Typical Application
95:5Very LowEluting very non-polar impurities.
90:10LowA good starting point for this compound.
80:20ModerateFor eluting the target compound if it is more polar than expected.
70:30Moderately HighMay elute the compound too quickly, resulting in poor separation.
FAQ 3: My compound appears to streak or degrade on the TLC plate. Is it unstable on silica gel?

This is a critical observation that must be addressed before attempting a large-scale column. Streaking can indicate instability or strong, undesirable interactions with the silica.[6] To confirm, perform a 2D TLC stability test.

Protocol: 2D TLC Stability Test

  • Spotting: Spot your crude mixture in one corner of a square TLC plate, about 1.5 cm from each edge.

  • First Run: Develop the plate as usual with your chosen eluent system.

  • Drying & Rotation: Remove the plate, mark the solvent front, and dry it completely. Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Second Run: Develop the plate again in the same eluent system.

  • Analysis:

    • Stable Compound: All spots will lie on the diagonal of the plate.

    • Unstable Compound: New spots will appear that are not on the diagonal. This indicates that the compound degraded while in contact with the silica gel during the first run.[6]

If instability is confirmed, consider switching to a more inert stationary phase like neutral alumina or deactivated silica gel.

Section 2: Troubleshooting Guide for Active Chromatography

This section addresses problems that arise during the elution process.

graph TD; A[Start: Problem Observed] --> B{What is the issue?}; B --> C[Poor Separation]; B --> D[Slow/No Elution]; B --> E[Compound Tailing]; B --> F[Column Blockage];
Fig 1. A troubleshooting decision tree for common column chromatography issues.
Q&A Troubleshooting Guide

Q: My compound is not coming off the column, even after collecting many fractions. What should I do?

A: This indicates your eluent is not polar enough to displace the compound from the silica gel. Several factors could be at play.[6][11]

  • Immediate Action: Gradually increase the polarity of your mobile phase. If you are running 9:1 Hexane:Ethyl Acetate, switch to 8:2, then 7:3, and so on. This "gradient elution" is a powerful way to elute compounds that are strongly adsorbed.

  • Last Resort: If the compound still does not elute, a "methanol purge" can be performed by running 100% methanol through the column.[7] Methanol is very polar and will strip most organic compounds from the silica. Note that this will likely co-elute all remaining substances, so it is a recovery step, not a purification one.

  • Underlying Cause: It's possible the compound has decomposed on the column.[11] Always check for stability with a 2D TLC beforehand.

Q: All my fractions are mixed, even though the separation looked good on TLC. Why is this happening?

A: This is a common and frustrating problem, often pointing to column overloading or poor packing technique.

  • Column Overloading: A general rule is to load no more than 1-5% of the silica gel mass with your crude sample (e.g., for 100 g of silica, load 1-5 g of sample). Overloading prevents the formation of distinct bands, causing them to overlap and co-elute.

  • Poor Packing: Air bubbles, cracks, or uneven density in the silica bed create channels where the solvent and sample flow faster, ruining the separation. Ensure you pack a homogenous, crack-free column.

  • Sample Loading: The sample should be loaded in the smallest possible volume of solvent and as a narrow, concentrated band at the top of the column. A diffuse starting band will lead to diffuse elution bands.

Q: My purified compound's peaks are tailing or streaking significantly. What causes this?

A: Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to specific, high-energy interactions with active sites on the silica.[6]

  • Solution: Once your compound begins to elute, you can slightly increase the polarity of the eluent (e.g., from 85:15 to 80:20 Hexane:EtOAc).[11] The more polar solvent is better at competing for the active sites on the silica, displacing your compound more effectively and leading to a sharper elution band.

  • Note on Fluorine: While less common for this specific molecule, highly acidic or basic impurities in the silica can sometimes interact with halogenated compounds, causing tailing.[5] Using high-purity silica gel can mitigate this.

Section 3: Post-Chromatography and Data Interpretation

graph G { layout=dot; rankdir="LR"; splines=ortho;

}

Fig 2. Standard workflow for column chromatography purification.
FAQ: After evaporating the solvent from my "pure" fractions, I see a fine white powder mixed with my product. What is it?

This is almost certainly fine silica gel that has co-eluted.

  • Cause: This can happen if the silica gel contains very fine particles that do not settle properly and are carried along with the solvent. It can also occur if a very strong solvent, like methanol, is used, which can sometimes carry over trace amounts of dissolved silicates.[12]

  • Solution: To remove the silica, dissolve your product in a suitable organic solvent in which silica is not soluble (e.g., dichloromethane or ethyl acetate). Then, filter the solution through a small plug of cotton or celite in a pipette. The silica will be retained by the filter, and the pure product will be in the filtrate.

References

  • Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Journal of Materials Chemistry. (n.d.). Gel Solvent Dependence.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
  • BLDpharm. (n.d.). 476429-17-1|Methyl 2-(4-fluorophenyl)-2-methylpropanoate.
  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684).
  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748).
  • PubChem. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. (2021, February 10). Why do the compounds from methanol elution in silica gel chromatography not dissolve completely after evaporation?

Sources

Technical Support Center: Recrystallization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS 476429-17-1) via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity material.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds.[1] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1][2]

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a methyl ester with moderate polarity due to the ester group and the fluorinated aromatic ring.[3][4] This structural information is key to selecting an appropriate solvent system. The adage "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[2]

Part 1: Recommended Recrystallization Protocol

Based on the structure of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a mixed-solvent system is likely to provide the best results for purification. A good solvent for this compound would be one in which it is soluble at high temperatures, while a poor solvent (or anti-solvent) would be one in which it is insoluble even at high temperatures. A common and effective mixed-solvent system for moderately polar compounds is a combination of a polar solvent like ethanol or ethyl acetate with a nonpolar solvent like hexane or heptane.

Method A: Two-Solvent Recrystallization (Ethanol/Water)

This method is often effective for moderately polar compounds. Ethanol is a good solvent for many organic compounds, and water acts as an effective anti-solvent.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl 2-(4-fluorophenyl)-2-methylpropanoate in a minimal amount of hot 95% ethanol with stirring.[5] It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[7][8]

  • Addition of Anti-solvent: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until the solution begins to show a persistent cloudiness (turbidity).[5][8] This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[5] This ensures that the crystallization process begins from a saturated solution, not a supersaturated one, which could lead to the precipitation of impurities.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.[7] Slow cooling is critical for the formation of large, pure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[5][7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent) to remove any adhering mother liquor.[2][5]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[2][5]

Data Presentation: Expected Outcomes
Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by HPLC, %)
Method AEthanol/Water70-85>99.0
Method B (Alternative)Hexane/Ethyl Acetate75-90>98.5

Note: These values are estimates and can vary based on the initial purity of the crude material and strict adherence to the protocol.

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent (e.g., ethanol in the ethanol/water system) to decrease the saturation point.[6][9]

    • Allow the solution to cool more slowly. Very slow cooling can favor crystal formation over oiling.[6]

    • If the issue persists, consider a different solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is a common issue and can be due to several factors.

  • Troubleshooting Steps:

    • Too much solvent: This is the most frequent cause.[6] If you have used too much solvent, the solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then attempting to cool it again.[6]

    • Supersaturation: The solution may be supersaturated.[6] To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[6][9]

      • Add a seed crystal of the pure compound. A tiny crystal can act as a template for further crystallization.[6][9]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating, but it is often preventable.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.[10]

    • Sufficient cooling time: Make sure you have allowed the solution to cool for a sufficient amount of time, including in an ice bath, to maximize precipitation.[7]

    • Check the mother liquor: If you suspect a significant amount of your compound is still in the mother liquor, you can try to recover it by evaporating some of the solvent and re-cooling.[9]

Q4: The crystals formed very quickly and appear as a fine powder. Is this a problem?

A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[9]

  • Troubleshooting Steps:

    • Slow down the cooling process: Insulate the flask to allow for slower cooling.[7] A gradual decrease in temperature promotes the growth of larger, purer crystals.[11]

    • Use slightly more solvent: While using the minimum amount of solvent is generally recommended for yield, adding a small excess can sometimes slow down the crystallization process.[9]

Part 3: Visualizing the Workflow

Recrystallization and Troubleshooting Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool oiled_out Oiled Out? cool->oiled_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshooting crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end induce_crystallization Induce Crystallization (Scratch/Seed) troubleshoot->induce_crystallization add_solvent Add More Solvent induce_crystallization->crystals_form reheat Reheat and Add More 'Good' Solvent reheat->cool oiled_out->crystals_form No oiled_out->reheat Yes

Caption: Workflow for recrystallization and troubleshooting.

References

  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallisation Help. (2020, October 30). Reddit.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Methyl (2R)-2-fluoropropanoate. (n.d.). CymitQuimica.
  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate. (n.d.). BLDpharm.
  • Methyl-2-methylpropanoate. (n.d.). MiMeDB.
  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.). Benchchem.
  • How to get consistently large crystals during recrystallization? (2021, January 10). ResearchGate.

Sources

Preventing byproduct formation in "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis, with a primary focus on identifying, troubleshooting, and preventing the formation of critical byproducts. Our goal is to enhance the purity, yield, and scalability of your reaction, ensuring the final product meets the stringent quality requirements for its application as a key pharmaceutical intermediate.

Section 1: Synthesis Overview and Critical Control Points

The most prevalent and scalable route to Methyl 2-(4-fluorophenyl)-2-methylpropanoate involves a two-stage process:

  • Formation of the Carboxylic Acid Intermediate: Synthesis of 2-(4-fluorophenyl)-2-methylpropanoic acid. This is typically achieved via a Friedel-Crafts-type reaction or a Grignard reaction.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

Each stage presents unique challenges and potential for byproduct formation. Understanding these critical points is the first step toward effective control.

Synthesis_Workflow cluster_0 Stage 1: Acid Formation cluster_1 Stage 2: Esterification cluster_byproducts Potential Byproduct Formation Points A Starting Materials (e.g., Fluorobenzene, Alkylating Agent) B Friedel-Crafts Reaction (or Grignard Synthesis) A->B Lewis Acid (AlCl₃) or Mg Turnings C 2-(4-fluorophenyl)-2-methylpropanoic acid (Crude Intermediate) B->C BP1 Isomeric Byproducts (ortho-, meta-) B->BP1 Poor Selectivity BP2 Polyalkylation B->BP2 Incorrect Stoichiometry D Crude Intermediate C->D E Fischer Esterification D->E Methanol (MeOH) Acid Catalyst (H₂SO₄) F Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Final Product) E->F BP3 Unreacted Starting Material E->BP3 Incomplete Reaction BP4 Esterification Side Products (e.g., ethers from alcohol) E->BP4 High Temperature

Caption: Key stages and critical byproduct formation points in the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

The primary impurities depend on the synthetic route. For a Friedel-Crafts approach, the most common byproducts are isomeric acids , such as 2-(2-fluorophenyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-fluorophenyl)-2-methylpropanoic acid (meta-isomer).[1] Another significant issue can be polyalkylation of the fluorobenzene ring if reaction conditions are not carefully controlled.[2][3] During esterification, byproducts can include unreacted carboxylic acid and potential ethers if temperatures are too high.

Q2: My reaction is showing a significant amount of the ortho-isomer. What is the primary cause?

While fluorine is an ortho, para-director, the para-product is sterically favored.[4] Increased formation of the ortho-isomer is typically a result of elevated reaction temperatures . Higher temperatures provide the energy needed to overcome the steric hindrance at the position adjacent to the fluorine atom, reducing the selectivity of the reaction.[4]

Q3: Why is my Grignard reaction for the acid synthesis failing to initiate?

Grignard reactions are notoriously sensitive to atmospheric moisture and the quality of the magnesium metal.[5] Failure to initiate is often due to:

  • Inadequate Drying: All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.[5]

  • Passive Magnesium Surface: The magnesium turnings can have a passivating oxide layer. Activation by crushing the turnings or using a small amount of iodine or 1,2-dibromoethane is often necessary to expose a fresh metal surface.[6]

  • Slow Initiation: Some reactions require gentle heating or the addition of a small crystal of iodine to begin.[6]

Q4: Can I use a different alkylating agent for the Friedel-Crafts reaction?

Yes, but with a major caveat: carbocation rearrangement . Friedel-Crafts alkylations are prone to rearrangements where a less stable carbocation (e.g., primary) rearranges to a more stable one (e.g., secondary or tertiary).[7] To synthesize the target molecule's specific quaternary carbon center, it is often more reliable to use Friedel-Crafts acylation followed by a reduction step (like Clemmensen or Wolff-Kishner) to avoid these rearrangements.[8]

Section 3: Troubleshooting Guide & Byproduct Mitigation

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Issue 1: High Levels of Isomeric Impurities (ortho/meta)
  • Causality: The electrophilic attack on the fluorobenzene ring is directed to the ortho and para positions. The ratio is highly dependent on the steric bulk of the electrophile and the reaction conditions. Higher energy (temperature) allows the reaction to overcome the steric barrier of the ortho position, reducing para-selectivity.

  • Troubleshooting Workflow:

Isomer_Troubleshooting start High ortho/meta Isomer Detected check_temp Step 1: Verify Temperature Control Was the internal reaction temperature maintained below 0°C during electrophile addition? start->check_temp temp_ok Yes check_temp->temp_ok temp_high No Action: Implement slow, dropwise addition into a pre-chilled reactor. Monitor internal temp, not bath temp. check_temp->temp_high check_catalyst Step 2: Evaluate Lewis Acid Are you using a highly active catalyst like AlCl₃? temp_ok->check_catalyst resolution Problem Resolved temp_high->resolution catalyst_ok Yes check_catalyst->catalyst_ok catalyst_alt Consider milder Lewis acids (e.g., FeCl₃, ZnCl₂) to decrease reactivity and improve selectivity. check_catalyst->catalyst_alt check_solvent Step 3: Analyze Solvent Is the solvent highly polar? catalyst_ok->check_solvent catalyst_alt->resolution solvent_ok No check_solvent->solvent_ok solvent_polar Action: Switch to a less polar solvent (e.g., dichloromethane, carbon disulfide) to potentially enhance para-selectivity. check_solvent->solvent_polar solvent_ok->resolution solvent_polar->resolution

Caption: Workflow for troubleshooting isomeric impurities.

Issue 2: Presence of Polyalkylated Byproducts
  • Causality: The first alkyl group added to the benzene ring is electron-donating, which activates the ring, making it more susceptible to a second alkylation than the original starting material.[3] This leads to a chain reaction if the concentration of the alkylating agent is too high.

  • Mitigation Strategies:

ParameterRecommended ActionScientific Rationale
Stoichiometry Use a significant excess of fluorobenzene relative to the alkylating agent.This ensures the electrophile is statistically more likely to encounter an unreacted fluorobenzene molecule than an activated mono-alkylated one.[2]
Reagent Addition Add the alkylating agent slowly and dropwise over an extended period.[9]Maintains a low instantaneous concentration of the electrophile, minimizing the chance for a second reaction to occur on the product.
Temperature Maintain low reaction temperatures (e.g., -10°C to 0°C).Reduces the overall reaction rate, giving more control over the mono-alkylation and preventing the more activated ring from reacting further.
Issue 3: Incomplete Esterification
  • Causality: Fischer esterification is an equilibrium-limited reaction.[10] Incomplete conversion is often due to insufficient catalyst, insufficient reaction time, or the presence of water, which can drive the equilibrium back toward the starting materials.

  • Solutions:

    • Water Removal: Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct as it forms, driving the reaction to completion.

    • Excess Reagent: Use a large excess of methanol, as this can serve as both the solvent and a reactant, shifting the equilibrium towards the product side.[11]

    • Catalyst Amount: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup.[12]

Section 4: Optimized Protocol for Esterification

This protocol details the conversion of 2-(4-fluorophenyl)-2-methylpropanoic acid to the target methyl ester, designed to minimize unreacted starting material.

Materials:

  • 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 volumes)

  • Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene or other suitable extraction solvent

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-fluorophenyl)-2-methylpropanoic acid in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction for the disappearance of the starting carboxylic acid by TLC or GC.[1]

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing cold water or ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like toluene or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purification: If necessary, purify the product via vacuum distillation to remove any non-volatile impurities.

Section 5: References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Kolodiazhnyi, O. I., et al. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Reddit. (2021, June 15). Grignard Synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4a with Grignard reagent 7. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

  • Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Retrieved from [Link]

  • Journal of Engineering and Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Fluorophenyl)-2-methylsuccinic Acid Anhydride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[2]

The Challenge: Synthesizing Methyl 2-(4-fluorophenyl)-2-methylpropanoate presents a classic conflict in organic synthesis: constructing a sterically hindered quaternary carbon center while preserving a potentially labile aryl-fluoride moiety.

The formation of the gem-dimethyl group (two methyls on the


-carbon) introduces significant steric strain. While this strain stabilizes the final molecule against hydrolysis (the Thorpe-Ingold effect ), it creates a high energy barrier for the second alkylation step during synthesis. Most user failures stem from incomplete methylation (stopping at the mono-methyl stage) or inefficient esterification of the bulky acid precursor.

This guide addresses the two primary synthetic routes:

  • Route A (Alkylation): Double methylation of methyl 4-fluorophenylacetate.

  • Route B (Esterification): Acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid.

Route A: Double Methylation Strategy (Troubleshooting)

Workflow: Deprotonation of Methyl 4-fluorophenylacetate


 Enolate Formation 


with Methyl Iodide (MeI).
Mechanistic Pathway & Failure Points (Visualization)

MethylationPathway Start Methyl 4-fluorophenylacetate Enolate1 Enolate A Start->Enolate1 Deprotonation Base1 Base (NaH/KOtBu) Base1->Enolate1 Mono Mono-methyl Intermediate (Major Impurity) Enolate1->Mono MeI (Fast) Side1 Claisen Condensation (Self-Reaction) Enolate1->Side1 Slow addition/Low temp Enolate2 Enolate B (Sterically Hindered) Mono->Enolate2 Deprotonation (Slow) Base2 Base (Excess) Base2->Enolate2 Product Target: Gem-Dimethyl Ester Enolate2->Product MeI (Rate Limiting)

Figure 1: Kinetic pathway of double methylation. Note that the second deprotonation/alkylation is the rate-limiting bottleneck.

FAQ & Troubleshooting: Alkylation

Q1: I am seeing a persistent 15-20% mono-methylated impurity by GC-MS. Adding more MeI doesn't help. Why?

  • Diagnosis: The issue is likely enolate quenching or base consumption , not lack of electrophile. The second deprotonation (converting the mono-methyl to the gem-dimethyl precursor) is sterically hindered and slower than the first.[1] If any water enters the system, or if the base is consumed by side reactions (like Claisen condensation), the reaction stops at the mono-stage.

  • Solution:

    • Switch Bases: If using NaH, ensure it is fresh. Old NaH absorbs moisture, forming NaOH, which hydrolyzes your ester instead of deprotonating it. Consider using KOtBu (Potassium tert-butoxide) in THF, which is more soluble and kinetically active.

    • Sequential Addition: Do not add all reagents at once.

      • Step 1: Deprotonate with 1.1 eq Base + 1.1 eq MeI (0°C to RT).

      • Step 2: Cool back to 0°C, add another 1.2 eq Base + 1.2 eq MeI. This "re-loads" the active species.

Q2: My yield is low, and I see a complex mixture of aromatic peaks. Did I lose the fluorine?

  • Diagnosis: Possible Nucleophilic Aromatic Substitution (

    
    ) . While Fluorine is stable on a benzene ring, it becomes a leaving group if the ring is electron-deficient and you use harsh nucleophiles in polar aprotic solvents (like DMF or DMSO) at high heat.
    
  • Corrective Action:

    • Solvent: Switch from DMF to THF or DME (Dimethoxyethane) . DMF promotes

      
       side reactions.
      
    • Temperature: Keep the reaction below 40°C. The methylation should proceed at Room Temperature (RT) if the enolate is formed correctly.

Q3: Can I use Dimethyl Carbonate (DMC) instead of Methyl Iodide?

  • Expert Insight: Yes, and it is "greener." However, DMC methylation usually requires temperatures >180°C and an autoclave [1]. For a lab-scale synthesis of this specific fluorinated ester, MeI is superior due to milder conditions, preserving the aryl-fluoride integrity.

Route B: Esterification of the Hindered Acid (Troubleshooting)

Workflow: 2-(4-fluorophenyl)-2-methylpropanoic acid


 Acid Chloride 

Methanolysis.
Mechanistic Logic (Visualization)

EsterificationLogic Acid Hindered Carboxylic Acid Fischer Fischer Esterification (MeOH / H2SO4) Acid->Fischer Route 1 AcCl Acid Chloride Formation (SOCl2 / DMF cat.) Acid->AcCl Route 2 (Recommended) Result1 Incomplete Conversion (Equilibrium Issue) Fischer->Result1 Steric block prevents tetrahedral intermediate Inter Acyl Chloride Intermediate AcCl->Inter Irreversible Result2 Target Ester (High Yield) Inter->Result2 MeOH / Pyridine

Figure 2: Comparison of esterification routes. The steric bulk of the gem-dimethyl group renders standard Fischer esterification inefficient.

FAQ & Troubleshooting: Esterification

Q4: I tried refluxing the acid in Methanol with H2SO4 for 24 hours, but I still have 40% starting material.

  • Diagnosis: The Gem-Dimethyl Effect works against you here. The two methyl groups create a "picket fence" around the carbonyl carbon, preventing the methanol nucleophile from attacking. Fischer esterification is an equilibrium process; sterics shift the equilibrium toward the starting materials.

  • Solution: You must drive the reaction via an irreversible intermediate.

    • Protocol: Convert the acid to the Acid Chloride using Thionyl Chloride (

      
      ) with a drop of DMF (catalyst). The chloride is a much better leaving group.
      
    • Then: React the Acid Chloride with Methanol in the presence of a base (Triethylamine or Pyridine) to scavenge the HCl. This reaction is irreversible and typically quantitative.

Q5: During the Acid Chloride step, the reaction turned black/tarry.

  • Diagnosis: Likely polymerization or Friedel-Crafts type side reactions catalyzed by excessive heat or impurities.

  • Optimization:

    • Use Oxalyl Chloride ($ (COCl)_2

      
      CO, CO_2$) that drive the reaction forward without harsh heating.
      
    • Solvent: Use anhydrous Dichloromethane (DCM).

Optimized Experimental Protocols

Protocol A: Step-Wise Double Alkylation (Recommended for Scale < 10g)
ParameterSpecificationRationale
Substrate Methyl 4-fluorophenylacetate (1.0 eq)Starting scaffold.
Base NaH (60% in oil) (2.5 eq)Excess required for double deprotonation.
Electrophile Methyl Iodide (MeI) (2.6 eq)Slight excess over base to ensure completion.
Solvent Anhydrous THFPolar aprotic, stabilizes enolate, easy workup.
Temperature 0°C

RT
Control exotherm to prevent side products.

Step-by-Step:

  • Suspend NaH (2.5 eq) in anhydrous THF under Nitrogen/Argon at 0°C.

  • Add Methyl 4-fluorophenylacetate (1.0 eq) dropwise over 30 mins. Observe H2 gas evolution.

  • Stir at 0°C for 30 mins to ensure complete Enolate A formation.

  • Add MeI (2.6 eq) dropwise.

  • Allow to warm to Room Temperature and stir for 4–6 hours.

  • Critical Check: Run TLC or GC. If mono-methyl exists, cool to 0°C and add 0.5 eq KOtBu (solid) to force the second alkylation.

  • Quench: Carefully add saturated

    
     at 0°C.
    
Protocol B: Acid Chloride Esterification (Recommended for Scale > 10g)
  • Dissolve 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in DCM.

  • Add catalytic DMF (3-5 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours (until bubbling ceases).

  • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM, cool to 0°C.

  • Add Methanol (3.0 eq) and Triethylamine (1.5 eq).

  • Stir 1 hour. Wash with water/brine.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Babu, G. S., et al. (2012). Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[2][3] US Patent 20120309973A1.

  • Ciria, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Symmetry, 16(9), 1150.

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

Sources

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Section 1: Understanding the Stability Profile of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is an ester that, like many similar structures, is susceptible to degradation under certain environmental conditions.[1][2] Understanding the inherent stability of this molecule is critical for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results.[2] The primary degradation pathway for esters is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][3][4]

Frequently Asked Questions (FAQs) about Stability

Q1: What are the primary degradation pathways for Methyl 2-(4-fluorophenyl)-2-methylpropanoate?

A1: The most significant degradation pathway for this compound is hydrolysis of the ester linkage.[1][3][4] This reaction breaks the ester bond, yielding 2-(4-fluorophenyl)-2-methylpropanoic acid and methanol.[5] This process can be accelerated by the presence of acids or bases.[1][3] While oxidative and photolytic degradation are possible for many pharmaceutical compounds, hydrolysis is typically the primary concern for simple esters like this one.[2][6]

Q2: How does the fluorine substituent on the phenyl ring affect the stability of the ester?

A2: The electron-withdrawing nature of the fluorine atom can influence the susceptibility of the ester to hydrolysis. While specific data on this exact compound is limited, in similar aromatic esters, electron-withdrawing groups can sometimes make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, tetrafluorophenyl (TFP) esters are noted to be more resistant to spontaneous hydrolysis compared to other activated esters like succinimidyl esters.[7][8][9][10][11] This suggests that the electronic effects of fluorine in the phenyl ring can play a complex role in modulating stability.

Q3: What are the ideal storage conditions for Methyl 2-(4-fluorophenyl)-2-methylpropanoate to minimize degradation?

A3: To minimize degradation, Methyl 2-(4-fluorophenyl)-2-methylpropanoate should be stored in a cool, dry, and dark environment. For long-term storage, temperatures of -20°C to -80°C are recommended.[12] It is crucial to store the compound in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis.

Q4: I am observing an unexpected peak in my HPLC analysis of a sample containing Methyl 2-(4-fluorophenyl)-2-methylpropanoate. Could this be a degradant?

Section 2: Troubleshooting Guide for Common Stability-Related Issues

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Issue 1: Progressive Loss of Purity in Stored Samples

Symptoms:

  • Decreasing peak area of the parent compound in chromatographic analysis over time.

  • Appearance and growth of a new, more polar peak in the chromatogram.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Storage Exposure to moisture and elevated temperatures accelerates hydrolysis.Store the compound at or below -20°C in a desiccated, airtight container.[12]
Contaminated Solvents Residual water or acidic/basic impurities in solvents can catalyze degradation.Use high-purity, anhydrous solvents for sample preparation and analysis.
Repeated Freeze-Thaw Cycles Can introduce moisture and potentially accelerate degradation.Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Poor reproducibility of experimental data.

  • Lower than expected activity or potency of the compound.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Degradation in Assay Buffer The pH of the assay buffer may be promoting hydrolysis of the ester.Assess the stability of the compound in the assay buffer over the time course of the experiment. If degradation is observed, consider adjusting the buffer pH or using a freshly prepared solution for each experiment.
Interaction with Other Reagents Other components in the assay mixture may be catalyzing degradation.Perform control experiments to evaluate the stability of the compound in the presence of individual assay components.
Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Forced Degradation Study cluster_3 Data Analysis & Confirmation cluster_4 Corrective Actions A Inconsistent Results or Unexpected Chromatographic Peaks B Review Storage Conditions (Temp, Humidity, Light) A->B C Check Solvent/Buffer Purity and pH A->C D Expose Compound to Stress Conditions (Acid, Base, Heat, Light, Oxidation) B->D C->D E Analyze Stressed Samples by HPLC/LC-MS D->E F Identify Degradation Products E->F G Confirm Degradant Structure (e.g., via Mass Spectrometry) F->G H Optimize Storage and Handling Procedures G->H I Modify Experimental Conditions (e.g., buffer pH, solvent choice) G->I

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[1][6][13]

Materials:

  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or DAD detector[14][15][16]

  • LC-MS system for peak identification (optional)[16]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[17]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[17]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep at room temperature.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column is a good starting point.

Expected Outcome: The chromatograms from the stressed samples will likely show a decrease in the peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products. The most prominent degradant is expected in the acid and base-stressed samples, which will be the hydrolysis product, 2-(4-fluorophenyl)-2-methylpropanoic acid.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.

Objective: To develop an HPLC method that can separate Methyl 2-(4-fluorophenyl)-2-methylpropanoate from its potential degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Start with a suitable ratio of A and B (e.g., 60:40) and adjust based on the separation of the parent and degradant peaks.
Flow Rate 1.0 mL/min
Detection Wavelength Scan for an optimal wavelength using a DAD, likely around 230-254 nm for the aromatic ring.
Injection Volume 10 µL
Column Temperature 30°C

Method Development and Validation:

  • Inject the control and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Degradation Pathway Visualization

G cluster_0 Hydrolysis A Methyl 2-(4-fluorophenyl)-2-methylpropanoate B 2-(4-fluorophenyl)-2-methylpropanoic Acid A->B H+ or OH- H2O C Methanol A->C H+ or OH- H2O

Caption: Primary hydrolysis degradation pathway.

Section 4: Further Considerations

For in-depth studies, consider advanced analytical techniques such as LC-MS/MS for the structural elucidation of unknown degradation products.[16] Additionally, understanding the potential for microbial degradation may be relevant for environmental fate studies.[18][19][20]

This technical support guide is intended to be a living document. As new information and insights become available, it will be updated to provide the most current and comprehensive support for your research involving Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US.
  • Tetrafluorophenyl esters - Wikipedia.
  • BP Fluor 568 TFP Ester - BroadPharm.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • TFP esters in Reactive groups - Lumiprobe.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Langmuir - ACS Publications. (2007, November 30).
  • Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2015, March 17).
  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE - Vedantu. (2024, July 2).
  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Wageningen University & Research eDepot. (2021, April 30).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC.
  • Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites - MDPI. (2019, July 13).
  • Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli - Indian Ecological Society.

Sources

Technical Support Center: NMR Analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities and troubleshoot common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 2-(4-fluorophenyl)-2-methylpropanoate?

A1: While an experimental spectrum is the gold standard, the chemical shifts for Methyl 2-(4-fluorophenyl)-2-methylpropanoate can be reliably predicted based on its molecular structure and comparison to similar compounds. The key structural features are a para-substituted fluorophenyl ring, a quaternary carbon, two equivalent methyl groups, and a methyl ester group.

Predicted NMR Chemical Shifts for Methyl 2-(4-fluorophenyl)-2-methylpropanoate (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Notes
Aromatic H (ortho to F)~7.00 - 7.20~115.0 - 116.0 (d, J ≈ 21 Hz)Doublet of doublets (or triplet)Coupling to fluorine and adjacent aromatic proton.
Aromatic H (meta to F)~7.30 - 7.50~128.0 - 130.0 (d, J ≈ 8 Hz)Doublet of doublets (or triplet)Coupling to adjacent aromatic protons.
Methyl Ester (-OCH₃)~3.60 - 3.70~52.0Singlet
Quaternary Methyls (-C(CH₃)₂)~1.50 - 1.60~25.0SingletThe two methyl groups are chemically equivalent.
Quaternary Carbon (-C (CH₃)₂)-~45.0-
Carbonyl Carbon (-C =O)-~175.0 - 177.0-
Aromatic C (ipso to ester)-~140.0 - 142.0-
Aromatic C (ipso to F)-~160.0 - 163.0 (d, J ≈ 245 Hz)-Large C-F coupling constant is characteristic.

Q2: What are the most common impurities I should look for, and what are their characteristic NMR signals?

A2: Impurities in Methyl 2-(4-fluorophenyl)-2-methylpropanoate typically arise from the starting materials or side reactions during synthesis, most commonly a Fischer esterification or similar process.[1][2] The most common impurities are the unreacted carboxylic acid and potential byproducts from the alcohol or starting materials.[3]

Common Impurities and Their Characteristic ¹H NMR Signals (in CDCl₃)

Impurity Structure Characteristic ¹H NMR Signal(s) (ppm) Notes
2-(4-fluorophenyl)-2-methylpropanoic acid~10.0 - 12.0 (broad singlet, 1H): Carboxylic acid proton.[4][5][6] This is a highly diagnostic peak. The other signals will be similar to the product but may be slightly shifted.This is the unreacted starting material.
MethanolCH₃OH~3.49 (singlet, 3H), ~1.5 (broad singlet, 1H): The hydroxyl proton is variable and may exchange.Residual alcohol from the esterification.
WaterH₂O~1.56 (singlet): Chemical shift can vary depending on solvent and concentration.Can be introduced from reagents or atmosphere.
4-Fluoroanisole~6.80-7.00 (multiplet, 4H), ~3.76 (singlet, 3H): A potential byproduct if the starting material synthesis is not clean.[7][8]
Isobutyric acid methyl ester~3.67 (s, 3H), ~2.55 (septet, 1H), ~1.16 (d, 6H): A potential byproduct from related starting materials.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR analysis.

Problem 1: I see a broad peak around 10-12 ppm in my ¹H NMR spectrum.

  • Cause: This is highly indicative of the presence of the unreacted starting material, 2-(4-fluorophenyl)-2-methylpropanoic acid.[4][5][6]

  • Troubleshooting Workflow:

    Caption: Workflow for confirming and addressing a carboxylic acid impurity.

  • Experimental Protocol: D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for 30-60 seconds to facilitate proton exchange.

    • Allow the layers to separate (if applicable).

    • Re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton should disappear or significantly diminish in intensity.[10]

Problem 2: My aromatic region (around 7.0-7.5 ppm) shows complex or unexpected splitting patterns.

  • Cause: This could be due to the presence of aromatic impurities or unexpected long-range couplings. Another possibility is poor shimming of the spectrometer, leading to peak distortion.

  • Troubleshooting Steps:

    • Check for Aromatic Impurities: Look for characteristic signals of potential aromatic impurities, such as 4-fluoroanisole.[7][8]

    • Improve Shimming: Poorly shimmed magnets can distort peak shapes and multiplicities. Re-shim the instrument or ask an experienced user for assistance. Broad peaks can be an indication of poor shimming.[10]

    • Consider a Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR spectrometer can improve resolution and simplify complex splitting patterns.[11]

Problem 3: I have extra singlets in my spectrum, particularly around 3.5-3.8 ppm and 1.5 ppm.

  • Cause: These are likely due to residual methanol and water.[10]

  • Identification and Resolution:

    • Methanol: A singlet around 3.49 ppm.

    • Water: A singlet typically around 1.56 ppm in CDCl₃, but its chemical shift is highly variable.

    • Resolution: To remove these, ensure your sample is thoroughly dried before preparing the NMR sample. This can be done by drying over an anhydrous salt like MgSO₄ or Na₂SO₄, followed by removal of the solvent under reduced pressure. Using fresh, high-quality deuterated solvents is also crucial.[10]

Problem 4: My peak integrations are not what I expect.

  • Cause: Inaccurate integrations can result from poor phasing of the spectrum, overlapping peaks, or a low signal-to-noise ratio.

  • Troubleshooting Workflow:

    start Inaccurate peak integrations step1 Check spectrum phasing start->step1 step2 Are peaks properly phased (flat baseline)? step1->step2 step3 Re-phase the spectrum manually step2->step3 No step4 Check for overlapping peaks step2->step4 Yes step3->step4 step5 Are there any overlapping signals? step4->step5 step6 Use deconvolution software if available step5->step6 Yes end Accurate integrations obtained step5->end No step7 Increase number of scans to improve signal-to-noise step6->step7 step7->end

    Caption: Decision tree for troubleshooting inaccurate NMR integrations.

Advanced Techniques for Impurity Identification

For complex mixtures or very low-level impurities, more advanced NMR techniques may be necessary.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY: Shows correlations between coupled protons, helping to piece together spin systems within molecules.

    • HSQC: Correlates protons with their directly attached carbons, which is extremely useful for assigning both ¹H and ¹³C signals, especially in impure samples.[11]

  • Quantitative NMR (qNMR): If you need to determine the exact amount of an impurity, qNMR is a powerful technique. It involves adding a known amount of an internal standard to your sample and comparing the integral of the impurity's signal to that of the standard.[11][12]

This guide provides a foundational framework for identifying impurities in Methyl 2-(4-fluorophenyl)-2-methylpropanoate using NMR spectroscopy. For further assistance, always refer to the specific documentation for your NMR instrument and consult with your local NMR facility manager.

References

  • Supporting Information for [Journal Article]. Available from: [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. Available from: [Link]

  • Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem - NIH. Available from: [Link]

  • Esterification - Sciencemadness Wiki. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available from: [Link]

  • Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid - AZoM. Available from: [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C - Carbon. Available from: [Link]

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Available from: [Link]

  • 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem. Available from: [Link]

  • NMR CASE Troubleshooting Guide. Available from: [Link]

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate - Vaia. Available from: [Link]

  • What are the modifications to improve the purity of ester? - Quora. Available from: [Link]

  • 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available from: [Link]

  • Acid to Ester - Common Conditions. Available from: [Link]

  • "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis". Available from: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available from: [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. Available from: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available from: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • NMR spectroscopy in pharmacy - alpaipars. Available from: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available from: [Link]

  • 1H NMR Spectrum - C13H18O2. Available from: [Link]

  • Figure S26. 1 H NMR spectrum of 2-[(4-fluorophenyl)methylidene] propanedinitrile. Available from: [Link]

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. Available from: [Link]

  • NMR spectrum of methyl propanoate | Learning Science. - YouTube. Available from: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

Sources

Technical Support Center: Dehalogenation Side Products in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of fluorinated compounds. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge: the formation of dehalogenated side products. Unwanted replacement of a halogen (including fluorine itself) with a hydrogen atom can significantly reduce yields and complicate purification.

This resource is structured to help you quickly diagnose the potential causes of dehalogenation in your reactions and implement effective troubleshooting strategies. We will delve into the mechanistic underpinnings of these side reactions and provide detailed protocols to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when encountering dehalogenation byproducts.

Q1: What exactly is a dehalogenation side product?

A1: A dehalogenation side product is a compound formed during a reaction where a halogen atom (F, Cl, Br, I) on your starting material or intermediate is replaced by a hydrogen atom. This is also commonly referred to as hydrodehalogenation. Instead of the desired fluorinated product, you isolate a byproduct that has lost a halogen, which can lower the yield and introduce purification challenges.[1][2]

Q2: I'm seeing a significant amount of a less polar byproduct on my TLC. Could this be from dehalogenation?

A2: Yes, that is a strong possibility. Dehalogenated compounds are typically less polar than their halogenated precursors. The presence of a new, less polar spot on a TLC plate is a common first indicator of this side reaction. For confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective in identifying the molecular weight of the byproduct.[2] ¹H NMR spectroscopy can also be definitive, as you will observe a new aromatic or aliphatic proton signal where the halogen was previously located.[2]

Q3: Which types of fluorination reactions are most prone to dehalogenation side products?

A3: Dehalogenation can occur in various fluorination methods. However, it is particularly prevalent in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) involving fluorinated aryl halides.[1][2][3] It can also be a significant side reaction in nucleophilic fluorinations, including deoxyfluorination of alcohols, especially when the reaction conditions can generate hydride sources.[4][5]

Q4: What are the primary chemical culprits that cause dehalogenation?

A4: The formation of palladium-hydride (Pd-H) species is a common cause in palladium-catalyzed reactions. These can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][3] In other cases, certain bases or solvents can act as hydride donors. For instance, strong alkoxide bases and alcohol solvents can be sources of hydrides.[1][3] The presence of unintentional proton sources in the reaction mixture can also contribute to the formation of the dehalogenated product.[2]

Q5: Are certain substrates more susceptible to dehalogenation?

A5: Yes, the susceptibility to dehalogenation is influenced by both the halogen and the electronic nature of the substrate. The general trend for halide reactivity towards dehalogenation is I > Br > Cl > F.[1] Electron-deficient aryl halides and N-heterocyclic halides (like pyridines and indoles) are particularly prone to this side reaction.[1][6] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome.[1]

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you might be encountering in the lab.

Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)

You are attempting to synthesize a biaryl compound using a fluorinated aryl bromide, but you are observing a significant amount of the corresponding fluoroarene (dehalogenated starting material).

This issue commonly stems from the formation of a palladium-hydride (Pd-H) intermediate, which can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct. The rate of this side reaction can become competitive with the desired cross-coupling pathway.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by promoting the desired reductive elimination pathway.[1]

  • Base Optimization: Strong bases, particularly alkoxides, can promote the formation of Pd-H species. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[1][7] If an alcohol is necessary, using it as a co-solvent in minimal quantities may help.

  • Temperature and Reaction Time: High temperatures and prolonged reaction times can favor dehalogenation.[2] Monitor the reaction closely and aim to run it at the lowest temperature that allows for a reasonable reaction rate.

Start Dehalogenation in Suzuki Coupling Ligand Optimize Ligand: - Use bulky, electron-rich phosphines (SPhos, XPhos) - Consider NHC ligands Start->Ligand Base Change Base: - Switch from strong alkoxides to weaker inorganic bases (K3PO4, K2CO3) Ligand->Base Solvent Modify Solvent: - Use aprotic solvents (Toluene, Dioxane, THF) - Minimize or avoid alcohols Base->Solvent Temp Adjust Conditions: - Lower reaction temperature - Reduce reaction time Solvent->Temp Analyze Analyze Product Ratio (LC-MS, GC-MS, NMR) Temp->Analyze Success Dehalogenation Minimized Analyze->Success Successful Fail Issue Persists Analyze->Fail Unsuccessful Fail->Ligand Re-evaluate Strategy

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.

Issue 2: Elimination and Dehalogenation Byproducts in Deoxyfluorination

You are converting a secondary alcohol to an alkyl fluoride using a reagent like DAST or Deoxo-Fluor, but you are observing both alkene (from elimination) and potentially dehalogenated alkane byproducts.

Deoxyfluorination reagents can promote the formation of carbocationic intermediates, which are susceptible to both elimination (E1) and substitution (Sₙ1).[4] If a hydride source is present, the carbocation can also be reduced to the dehalogenated alkane.

  • Lower Reaction Temperature: Many deoxyfluorination reactions are initiated at low temperatures (e.g., -78 °C) and allowed to slowly warm. Maintaining a lower temperature can favor the Sₙ2 pathway over elimination and carbocation formation.[4]

  • Choice of Fluorinating Reagent: Deoxo-Fluor is generally more thermally stable and can be less prone to causing rearrangements compared to DAST.[4] Newer reagents like AlkylFluor have been developed to provide high yields with minimal elimination byproducts.[8]

  • Solvent Effects: Dichloromethane (DCM) is a standard solvent. However, for substrates prone to elimination, exploring less polar solvents might be beneficial.

  • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Trace water can react with the fluorinating agent and alter the reaction pathway.[4]

cluster_0 Deoxyfluorination Pathways cluster_1 Reaction Products Alcohol R-CH(OH)-CH3 Intermediate [R-CH(OSO F2NEt2)-CH3] Alcohol->Intermediate + DAST Carbocation [R-CH+-CH3] Intermediate->Carbocation - [Et2NSOF] SN2 Desired Product: R-CHF-CH3 (SN2) Intermediate->SN2 + F- SN1 Desired Product: R-CHF-CH3 (SN1) Carbocation->SN1 + F- Elimination Side Product: R-CH=CH2 (E1) Carbocation->Elimination - H+ Dehalogenation Side Product: R-CH2-CH3 Carbocation->Dehalogenation + H- source

Caption: Competing pathways in deoxyfluorination leading to desired and side products.

Experimental Protocols

Protocol 1: Analytical Detection of Dehalogenation Byproducts by GC-MS

This protocol provides a general method for the analysis of a crude reaction mixture to identify and quantify dehalogenated side products.

Materials:

  • Crude reaction mixture

  • Suitable organic solvent for dilution (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • GC vials

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Dilute the aliquot with an appropriate solvent (e.g., 1 mg/mL in ethyl acetate).

    • If the sample contains water, dry the organic solution over anhydrous sodium sulfate and filter.

    • Transfer the diluted sample into a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a standard temperature program (e.g., ramp from 50 °C to 250 °C at 10 °C/min) to separate the components.

    • Monitor the elution of compounds using the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the starting material, the desired product, and any byproducts.

    • The dehalogenated byproduct will have a molecular ion peak in the mass spectrum corresponding to the mass of the starting material minus the mass of the halogen plus the mass of a hydrogen atom.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Protocol 2: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, employing conditions known to minimize dehalogenation.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

    • Add the Pd₂(dba)₃ and SPhos.

    • Add the toluene and water.

  • Degassing:

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Data Summary Table

The choice of reaction parameters is crucial for minimizing dehalogenation. The following table summarizes general trends for Suzuki-Miyaura coupling reactions.

ParameterCondition Favoring DehalogenationCondition Minimizing DehalogenationRationale
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs)Promotes faster reductive elimination of the desired product over the dehalogenation pathway.[1]
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)Reduces the formation of palladium-hydride species.[1]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., toluene, dioxane, THF)Alcohols can act as hydride sources.[1][3]
Temperature High temperaturesLowest effective temperatureDehalogenation is often favored at higher temperatures.[2]
Substrate Aryl iodides, electron-deficient arenesAryl chlorides, electron-rich arenesC-I bonds are weaker and more susceptible to cleavage.[1]

Note: This data is illustrative and based on general trends. Optimal conditions will vary depending on the specific substrates.

References

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
  • Journal of Fluorine Chemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Science.gov. (n.d.).
  • Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups.
  • Jin, H., Chang, B.-J., & Kim, T.-K. (n.d.).
  • ResearchGate. (n.d.).
  • Kim, D. E., et al. (n.d.).
  • Neill, J. L., et al. (2020).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • Environmental Science & Technology. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
  • Reddit. (2019).
  • ResearchGate. (n.d.).
  • Haas, A., & Lieb, M. (1985).
  • Wikipedia. (n.d.).
  • IJSDR. (n.d.). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”.
  • C-H and C-X Bond Functionalization: Transition Metal Mediation. (n.d.).
  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.).
  • PMC. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.
  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities [Video].
  • Pharmaceutical Technology. (2026).
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2025).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Request PDF].
  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge.
  • Joosten, A., & Brioche, J. (n.d.).
  • Organofluorine / Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
  • ACS Publications. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters.
  • Organic Reactions. (n.d.).
  • Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry.
  • PubMed. (2021).
  • Synple Chem. (n.d.).
  • Green Chemistry (RSC Publishing). (n.d.). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction.

Sources

Challenges in the synthesis of fluorinated esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Esters

Status: Online Operator: Senior Application Scientist Ticket Queue: Open

Welcome to the Fluorination Chemistry Help Desk

Subject: Troubleshooting the synthesis, isolation, and stability of fluorinated esters. Audience: Medicinal Chemists, Process Chemists, and Radiochemists.

Fluorinated esters are deceptive. While they look like standard esters, the high electronegativity of fluorine ($ \chi = 3.98 $) fundamentally alters the electronic landscape of the molecule. This creates a unique set of "bugs" in standard synthetic protocols: nucleophiles become non-nucleophilic, stable intermediates become volatile ghosts, and standard workups trigger silent decomposition.

This guide treats these chemical challenges as technical support tickets, providing diagnostic steps, root cause analysis, and patched protocols.

Ticket #101: "My reaction failed. The fluoroalcohol won't couple with the acid."

User Report: "I’m trying to esterify 2,2,2-trifluoroethanol (TFE) with a carboxylic acid using standard EDC/DMAP or Fischer esterification conditions. Yields are <10%, and I mostly recover starting material."

Root Cause Analysis (The "Why"): The electron-withdrawing effect of the


 group pulls electron density away from the oxygen atom.
  • Result: The

    
     of TFE is ~12.4, compared to ~16 for ethanol.
    
  • Consequence: The alkoxide is more stable and significantly less nucleophilic . In a standard Fischer esterification or Steglich coupling, the alcohol is too "sluggish" to attack the activated acyl intermediate efficiently before hydrolysis or side reactions occur.

Patched Protocol A: The Mitsunobu Inversion Why it works: Counter-intuitively, the low nucleophilicity (and higher acidity) of fluoroalcohols makes them ideal candidates for the Mitsunobu reaction. The Mitsunobu mechanism requires the pronucleophile to have a


 to protonate the betaine intermediate effectively [1].

Step-by-Step Workflow:

  • Dissolve: 1.0 eq Carboxylic Acid, 1.1 eq Fluoroalcohol, and 1.1 eq

    
     in anhydrous THF (
    
    
    
    ).
  • Cool: Chill to

    
    .
    
  • Add: Add 1.1 eq DIAD (Diisopropyl azodicarboxylate) dropwise.

    • Critical: Do not reverse addition order. The betaine must form first.

  • Monitor: Warm to RT. Reaction is usually complete in <3 hours.

  • Workup: Concentrate and triturate with pentane/ether to precipitate

    
    . Filter and purify.
    

Patched Protocol B: The Acid Chloride Force If the Mitsunobu is too expensive or atom-inefficient (high MW byproducts), you must use a "hard" electrophile.

  • Activate: Convert the carboxylic acid to the Acid Chloride using

    
     (Oxalyl chloride) and catalytic DMF.
    
  • Coupling:

    • Solvent: DCM or

      
      .
      
    • Base: Pyridine (2.0 eq) is superior to

      
       here because it forms an active 
      
      
      
      -acylpyridinium intermediate that is highly electrophilic.
    • Catalyst: Add 10 mol% DMAP to accelerate the attack of the weak fluoroalcohol nucleophile.

Ticket #204: "I purified the product, but the flask is empty."

User Report: "I synthesized ethyl trifluoroacetate (or a similar low-MW fluorinated ester). TLC showed a clean spot. I rotovapped the solvent, but my yield is near zero."

Root Cause Analysis: Fluorine atoms disrupt intermolecular forces (Van der Waals), often leading to anomalously high volatility .

  • Example: Ethyl trifluoroacetate boils at 61°C . Ethyl acetate boils at 77°C.

  • The Trap: Standard rotary evaporation (often with a bath at 40°C and vacuum <100 mbar) will codistill your product into the solvent trap.

Troubleshooting Guide: Isolation of Volatile Esters

MethodWhen to useProtocol Details
Telescoping PreferredDo not isolate. If the ester is an intermediate, swap the solvent (if necessary) and proceed immediately to the next step.
Distillation High PurityUse a Vigreux column . Do not use a rotovap. Distill the product directly from the reaction mixture if possible, or use a high-boiling solvent (e.g., Sulfolane, Tetraglyme) during synthesis so you can distill the product out of the solvent.
Solvent Switch ExtractionIf extraction is needed, use n-Pentane (bp 36°C) or Dichloromethane (bp 40°C). Dry the organic layer with

, filter, and distill off the solvent at atmospheric pressure using a fractionating column. Stop when the head temperature rises.
Azeotropes WarningBe aware that fluoroesters often form azeotropes with water and alcohols. Drying agents (

or Molecular Sieves) are mandatory before distillation [2].

Ticket #309: "My alpha-fluoro ester decomposed during workup."

User Report: "I synthesized an


-fluoro ester. During the bicarb wash, the product turned black/decomposed. NMR shows elimination byproducts."

Root Cause Analysis: The


-proton adjacent to a fluorine and a carbonyl is highly acidic due to the dual electron-withdrawing effects.
  • Mechanism: Base-mediated

    
     elimination. Even weak bases like saturated 
    
    
    
    can trigger the loss of HF (or the fluoro-group if it's a good leaving group in that specific scaffold), leading to
    
    
    -unsaturated esters.

Self-Validating Protocol: Neutral Workup

  • Quench: Do not use basic aqueous solutions. Quench with water or pH 7 phosphate buffer .

  • Separation: Phase separate immediately.

  • Drying: Use neutral drying agents (

    
    ). Avoid basic alumina or 
    
    
    
    .
  • Storage: Store at

    
    . These compounds can auto-eliminate HF upon standing at room temperature in glass (which reacts with HF, driving the equilibrium).
    

Ticket #412: "I'm getting di-fluorinated impurities."

User Report: "Using Selectfluor to make an


-fluoro ester from a 

-keto ester. I see a mix of mono- and di-fluorinated products."

Root Cause Analysis: The mono-fluorinated product is often more enolizable (and thus more reactive toward electrophilic fluorination) than the starting material due to the inductive effect of the first fluorine stabilizing the enol form in certain conditions.

Optimization Strategy:

  • Stoichiometry: Use 0.95 eq of Selectfluor (limiting reagent). Never use excess.

  • Temperature: Lower the temperature to

    
     or 
    
    
    
    .
  • Mg(II) Additive: Add

    
     or 
    
    
    
    . These Lewis acids chelate the dicarbonyl, stabilizing the enolate and often improving the selectivity for mono-fluorination [3].

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and isolating fluorinated esters based on substrate properties.

FluorinatedEsterSynthesis Start Start: Fluorinated Ester Synthesis CheckSubstrate Which component is fluorinated? Start->CheckSubstrate FluoroAlcohol Fluoroalcohol (R-OH) (Low Nucleophilicity) CheckSubstrate->FluoroAlcohol Alcohol is Fluorinated FluoroAcid Alpha-Fluoro Acid (R-COOH) (Unstable Intermediate) CheckSubstrate->FluoroAcid Acid is Fluorinated CheckMitsunobu Is Acid Stable to PPh3/DIAD? FluoroAlcohol->CheckMitsunobu Mitsunobu Protocol A: Mitsunobu Reaction (Excellent for TFE/HFIP) CheckMitsunobu->Mitsunobu Yes AcidChloride Protocol B: Acid Chloride (Pyridine/DMAP activation) CheckMitsunobu->AcidChloride No (Steric/Side Rxn) CheckVolatility Is Product BP < 100°C? Mitsunobu->CheckVolatility AcidChloride->CheckVolatility DirectCoupling Mild Coupling (EDC/DIC) Avoid strong base FluoroAcid->DirectCoupling DirectCoupling->CheckVolatility VolatileYes High Volatility Risk CheckVolatility->VolatileYes Yes VolatileNo Standard Isolation CheckVolatility->VolatileNo No Distillation Distill Product from Rxn OR Atmospheric Distillation of Solvent VolatileYes->Distillation Rotovap Standard Rotovap VolatileNo->Rotovap

Caption: Decision Logic for the Synthesis and Isolation of Fluorinated Esters. Note the critical divergence based on volatility and nucleophilicity.

References

  • Mitsunobu Reaction with Fluoroalcohols

    • Title: "The Mitsunobu Reaction" (General Review highlighting pKa requirements).
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

    • Note: Fluoroalcohols (e.g., TFE, pKa ~12.4) fall perfectly into the "acidic pronucleophile" range required for efficient Mitsunobu coupling.
  • Purification of Volatile Esters

    • Title: "Preparation of ethyl trifluoroacetate" (Detailed distillation protocol).[2][3]

    • Source: PrepChem.
    • URL:[Link]

  • Selectivity in Fluorination

    • Title: "Highly Selective Mono- and Difluorin
    • Source: J. Am. Chem. Soc.[4][5] (via Organic Chemistry Portal).[1]

    • URL:[Link]

  • Heterogeneous Catalysis (Alternative Route)

    • Title: "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2"
    • Source: RSC Advances.
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

[1]

Process Overview & Critical Parameters

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a critical intermediate, often utilized in the synthesis of antihistamines (e.g., Fexofenadine analogs) and other therapeutic agents. The formation of the quaternary benzylic center (gem-dimethyl group) represents the most significant thermodynamic and kinetic challenge during scale-up.

While several routes exist, the Dialkylation of Methyl 4-fluorophenylacetate is the industry standard for high-throughput synthesis, though it presents substantial safety and selectivity risks.

Reaction Scheme

ReactionSchemeSMMethyl 4-fluorophenylacetate(Starting Material)MonoImpurity A:Mono-methylatedIntermediateSM->Mono 1st Alkylation(Fast)BaseBase (NaH or KOtBu)Solvent (THF/DMF)Base->SMMeIMethyl Iodide (MeI)(2.2 - 2.5 eq)MeI->SMProductTarget Product:Methyl 2-(4-fluorophenyl)-2-methylpropanoateMono->Product 2nd Alkylation(Rate Limiting)

Caption: Stepwise gem-dimethylation pathway. The second alkylation is sterically hindered and often the source of incomplete conversion.

Critical Process Parameters (CPP) Table

ParameterSpecificationImpact on Scale-Up
Reagent Stoichiometry MeI (2.2–2.5 eq)Excess required to drive the sluggish second methylation.
Base Quality NaH (60% dispersion)"Dry" NaH poses extreme static ignition risk; oil dispersion preferred.
Temperature (Addition) 0°C to 5°CCritical to prevent thermal runaway during deprotonation.
Temperature (Reaction) 25°C to 40°CHigher temps favor di-methylation but increase ester hydrolysis risk.
Quenching pH pH < 7Basic quenching can hydrolyze the hindered ester to the acid.

Troubleshooting Guide (FAQ)

Category A: Reaction Conversion & Selectivity[1]

Q1: I am observing ~15% mono-methylated impurity (Methyl 2-(4-fluorophenyl)propanoate) even after 24 hours. Adding more MeI doesn't help. Why?

Diagnosis: This is a classic "Enolate Stalling" issue. The second deprotonation (forming the enolate from the mono-methyl ester) is significantly slower due to steric hindrance from the first methyl group and the phenyl ring.

  • Mechanism: As the reaction progresses, the concentration of active base decreases, or the base is consumed by adventitious moisture. If you used exactly 2.0 equivalents of base, you likely have none left to deprotonate the mono-methyl species effectively.

  • Solution:

    • Base Excess: Ensure you are using at least 2.2 to 2.5 equivalents of NaH. The deprotonation is an equilibrium; excess base pushes it forward.

    • Solvent Polarity: If using pure THF, add DMSO (10-20% v/v) or DMPU as a co-solvent. This solvates the sodium cation, making the enolate more "naked" and reactive toward MeI.

    • Temperature Ramp: After the initial addition at 0°C, allow the reaction to warm to 35–40°C to overcome the activation energy barrier for the second alkylation.

Q2: We are seeing significant amounts of the carboxylic acid byproduct. Is the ester hydrolyzing?

Diagnosis: Yes, likely during the quench, not the reaction.

  • Cause: The gem-dimethyl ester is sterically hindered (neopentyl-like position), making it resistant to hydrolysis under neutral conditions. However, during a basic quench (e.g., pouring reaction mixture into water while still basic from excess NaH), the local concentration of Hydroxide (

    
    ) spikes, attacking the ester.
    
  • Solution:

    • Reverse Quench: Do not add water to the reaction. Slowly add the reaction mixture into a pre-cooled solution of dilute acid (1M HCl) or saturated Ammonium Chloride (NH4Cl) . This ensures the pH remains neutral/acidic, preventing saponification.

Category B: Safety & Exotherm Management

Q3: Upon scaling to 500g, the MeI addition caused a rapid temperature spike despite cooling. How do we manage this exotherm?

Diagnosis: Alkylation of enolates is highly exothermic. On a small scale, heat dissipation is fast. On a large scale, the surface-area-to-volume ratio drops, leading to heat accumulation.

  • Protocol Adjustment:

    • Dosing Control: Do not add MeI in one shot. Use a peristaltic pump to add MeI over 2–4 hours.

    • Active Cooling: Ensure the reactor jacket is at -10°C before starting addition.

    • Monitoring: Monitor the reaction temperature, not the jacket temperature. Stop addition if internal Temp > 10°C.

    • Alternative Reagent: Consider Phase Transfer Catalysis (PTC) .

      • System: 50% NaOH (aq) / Toluene / TBAB (cat.) / MeI.

      • Benefit: The reaction occurs at the interface. The water acts as a massive heat sink, making the exotherm much more manageable than in anhydrous THF.

Q4: How do we safely handle the excess Methyl Iodide (MeI) during workup? It is highly toxic.

Diagnosis: MeI is a volatile carcinogen (bp 42°C). Rotavaping the crude mixture directly releases MeI into the atmosphere/traps.

  • Decontamination Protocol:

    • Before workup, add an amine scavenger (e.g., Ethanolamine or aqueous Ammonia ) to the reaction vessel. Stir for 1–2 hours.

    • This converts volatile MeI into non-volatile methyl-ammonium salts, which partition into the aqueous layer during extraction.

    • Verification: Check the organic layer by GC to ensure MeI is non-detectable (< 1 ppm) before concentration.

Optimized Scale-Up Protocol (NaH Route)

Objective: Synthesis of 1.0 kg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Reagents:

  • Methyl 4-fluorophenylacetate: 1.0 eq

  • Sodium Hydride (60% in oil): 2.4 eq

  • Methyl Iodide (MeI): 2.5 eq

  • THF (Anhydrous): 10 Vol (relative to SM)

  • MTBE (for extraction): 5 Vol

Step-by-Step:

  • Base Preparation: Charge NaH (2.4 eq) into the reactor under Nitrogen. Add THF (5 Vol) and cool to 0°C.

  • Substrate Addition: Dissolve Methyl 4-fluorophenylacetate (1 eq) in THF (2 Vol). Add dropwise to the NaH slurry at 0–5°C. Caution: Hydrogen gas evolution. Stir for 30 min to ensure complete deprotonation (formation of enolate).

  • Alkylation (Critical Step): Add Methyl Iodide (2.5 eq) diluted in THF (3 Vol) slowly over 3 hours, maintaining internal temp < 10°C.

  • Completion: Warm to 25°C and stir for 4–6 hours. Check HPLC/GC.

    • Spec: Mono-methyl impurity < 0.5%.

  • Quench (Reverse): Transfer the reaction mass slowly into a second reactor containing cold 10% NH4Cl solution (10 Vol) at < 15°C.

  • Scavenging: Add Ethanolamine (0.2 eq) and stir for 1 hour to destroy excess MeI.

  • Extraction: Separate phases. Extract aqueous layer with MTBE. Combine organics, wash with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification: High vacuum distillation (bp ~110°C at 2 mmHg) is preferred over crystallization for this liquid ester.

Troubleshooting Logic Tree

TroubleshootingStartIssue DetectedCheckTypeIdentify Problem TypeStart->CheckTypeLowConvLow Conversion(Mono-methyl impurity > 5%)CheckType->LowConvPurity IssueExothermThermal Runaway(Temp spike > 10°C)CheckType->ExothermSafety IssueHydrolysisLow Yield / Acid FormationCheckType->HydrolysisYield IssueBaseCheckCheck Base Stoichiometry(Is NaH > 2.2 eq?)LowConv->BaseCheckRateCheckCheck Addition Rate(Is dosing > 2 hrs?)Exotherm->RateCheckQuenchCheckCheck Quench pH(Is it Acidic/Neutral?)Hydrolysis->QuenchCheckAddPolarAdd Polar Co-solvent(DMSO/DMPU)BaseCheck->AddPolarYesIncrease BaseIncrease BaseBaseCheck->Increase BaseNoSwitchPTCSwitch to PTC Method(NaOH/Toluene/TBAB)RateCheck->SwitchPTCYes (Still hot)Slow Down AdditionSlow Down AdditionRateCheck->Slow Down AdditionNoReverseQuenchImplement Reverse Quench(Pour Rxn into Acid)QuenchCheck->ReverseQuenchNo (Basic Quench used)

Caption: Decision matrix for diagnosing common scale-up failures in gem-dimethylation.

References

  • Sigma-Aldrich . 2-(4-Fluorophenyl)-2-methylpropanoic acid Product Information. Retrieved from

  • Google Patents . Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1). (Describes the analogous bromo-compound synthesis and scale-up challenges). Retrieved from

  • Organic Syntheses . 2-Phenylpropionic acid. Org. Synth. 1976, 55, 7. (Foundational protocol for methylation of aryl acetic acids). Retrieved from

  • BenchChem . Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination. (General troubleshooting for gem-functionalization). Retrieved from

  • National Institutes of Health (NIH) . Divergent mechanistic routes for the formation of gem-dimethyl groups. Retrieved from

Technical Support Center: Monitoring the Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis.

I. Synthesis Overview: Fischer-Speier Esterification

The most common and cost-effective method for synthesizing Methyl 2-(4-fluorophenyl)-2-methylpropanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid with methanol.[1][2][3]

Fischer Esterification cluster_reactants Reactants cluster_products Products Carboxylic_Acid 2-(4-fluorophenyl)-2-methylpropanoic acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol (Excess) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H₂SO₄ (catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Ester Methyl 2-(4-fluorophenyl)-2-methylpropanoate Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water

Caption: Fischer-Speier esterification of 2-(4-fluorophenyl)-2-methylpropanoic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and monitoring of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Reaction Monitoring & Analysis

Question: How can I monitor the progress of the esterification reaction?

Answer: The most effective way to monitor the reaction is by tracking the disappearance of the starting carboxylic acid. Gas Chromatography (GC) is a highly suitable method for this purpose.[4]

  • Protocol:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the acid catalyst with a small amount of saturated sodium bicarbonate solution.

    • Extract the organic components with a suitable solvent like diethyl ether or ethyl acetate.

    • Analyze the organic extract by GC. The retention time of the ester will be different from that of the carboxylic acid. The reaction is considered complete when the peak corresponding to the carboxylic acid is no longer observed.[4][5]

Question: What are the expected ¹H NMR chemical shifts for the final product?

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂~1.5singlet6H
-OCH₃~3.6singlet3H
Aromatic protons~7.0 - 7.4multiplet4H

Note: The exact chemical shifts can vary depending on the solvent used for NMR analysis.

Troubleshooting Common Synthesis Issues

Question: My reaction is very slow or appears to have stalled with a low conversion rate. What are the likely causes and how can I fix this?

Answer: Low conversion in a Fischer esterification is often due to the reaction reaching equilibrium.[3][6] Here are the common causes and solutions:

  • Insufficient Catalyst: Ensure you have used a catalytic amount of a strong acid like concentrated sulfuric acid.

  • Water Inhibition: The presence of water in the reactants or solvent can inhibit the reaction. Use anhydrous methanol and solvents.

  • Equilibrium: To drive the equilibrium towards the product, you can:

    • Use a large excess of methanol, which can also serve as the solvent.[6][7]

    • Remove water as it is formed using a Dean-Stark apparatus, especially if using a solvent like toluene.[1][8]

  • Steric Hindrance: While the tertiary benzylic carbon in 2-(4-fluorophenyl)-2-methylpropanoic acid introduces some steric bulk, it should still be reactive enough for Fischer esterification. If the reaction is still slow, consider increasing the reaction temperature or time.[6][9]

Troubleshooting Low Conversion Low_Conversion Low Conversion Rate Equilibrium Reaction at Equilibrium Low_Conversion->Equilibrium Insufficient_Catalyst Insufficient Catalyst Low_Conversion->Insufficient_Catalyst Water_Present Water in Reaction Low_Conversion->Water_Present Solution_Equilibrium Use excess methanol or remove water (Dean-Stark) Equilibrium->Solution_Equilibrium Solution_Catalyst Add more acid catalyst Insufficient_Catalyst->Solution_Catalyst Solution_Water Use anhydrous reagents Water_Present->Solution_Water

Caption: Troubleshooting guide for low conversion rates in Fischer esterification.

Question: I am observing multiple spots on my TLC and multiple peaks in the GC analysis of my crude product. What are the possible impurities?

Answer: The most likely impurities are unreacted starting material and isomeric byproducts.

  • Unreacted 2-(4-fluorophenyl)-2-methylpropanoic acid: This can be removed during workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.[10][11]

  • Isomeric Impurities: The synthesis of the precursor, 2-(4-fluorophenyl)-2-methylpropanoic acid, can sometimes lead to the formation of small amounts of the ortho- and meta-fluoro isomers. These isomers will also undergo esterification and can be difficult to separate from the desired para-isomer.[10]

    • Detection: High-resolution GC-MS is the best technique to identify and quantify these isomeric impurities. While they may have very similar retention times, careful optimization of the GC method can often achieve separation. Chiral HPLC has also been used to analyze a similar compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, which indicates that chromatographic methods can be sensitive to isomerism.[12]

    • Prevention: The best way to avoid these impurities is to start with high-purity 2-(4-fluorophenyl)-2-methylpropanoic acid. If the starting material is impure, purification of the final ester by fractional distillation under reduced pressure or by column chromatography may be necessary.

Question: What is the best method for purifying the final product, Methyl 2-(4-fluorophenyl)-2-methylpropanoate?

Answer: After the initial workup to remove the acid catalyst and unreacted carboxylic acid, the crude ester can be purified by one of the following methods:

  • Distillation: If the ester is a liquid, purification by distillation under reduced pressure is often effective, especially for removing less volatile impurities.[4]

  • Column Chromatography: For removing impurities with similar boiling points, such as isomeric byproducts, column chromatography on silica gel is a good option. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[13]

III. Experimental Protocols

Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

This protocol is based on established procedures for Fischer esterification of analogous compounds.[1][2][4]

  • To a round-bottom flask, add 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.

  • Monitor the reaction progress by GC or TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

GC-MS Analysis Protocol
  • Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (suggested):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injection: Split or splitless injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a range that includes the molecular ion of the product and potential fragments (e.g., 50-300 m/z).

IV. References

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. Available at:

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. Available at:

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Converting Carboxylic Acids to Esters - Chemistry Steps. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... - ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents. Available at:

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Methods for Esterification? : r/chemistry - Reddit. Available at: [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Validation for "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a critical synthetic intermediate, structurally analogous to precursors used in the synthesis of antihistamines like Fexofenadine . In high-value API synthesis, the purity of this quaternary ester dictates the yield and impurity profile of downstream steps.

While Gas Chromatography (GC) and Quantitative NMR (qNMR) are valid alternatives, this guide demonstrates why Reverse-Phase HPLC (RP-HPLC) is the superior technique for routine purity analysis and impurity profiling. We present a validated, stability-indicating method designed to detect the critical hydrolysis impurity, 2-(4-fluorophenyl)-2-methylpropanoic acid , which is often "silent" or problematic in GC analysis.

Comparative Analysis: Why HPLC?
FeatureRP-HPLC (Proposed) GC-FID qNMR
Primary Utility Routine QC, Impurity ProfilingVolatile solvent/ester assayAbsolute Purity Assay (Reference Standards)
Impurity Detection Excellent. Resolves polar acid impurities and lipophilic dimers.Fair/Poor. Acid impurities tail significantly or require derivatization.Low. Sensitivity limited to >0.1% typically.
Sample Stability High. Ambient temperature analysis.Moderate. Thermal degradation of labile esters possible in injector port.High. Non-destructive.
Throughput High (Automated).[1]High.Low.

Scientist’s Note: We chose RP-HPLC because the primary degradation pathway of this ester is hydrolysis to the corresponding carboxylic acid. In GC, free acids often exhibit severe peak tailing or adsorption, masking low-level contamination. HPLC allows us to control the ionization of the acid using pH buffers, ensuring sharp peak shapes for both the parent ester and its degradants.

Method Selection Decision Matrix

The following decision tree illustrates the logical framework used to select RP-HPLC over alternatives for this specific application.

MethodSelection Start Start: Analyze Methyl 2-(4-fluorophenyl)-2-methylpropanoate Q1 Is the goal Absolute Purity (Assay) or Impurity Profiling? Start->Q1 Branch_Assay Absolute Purity (Potency) Q1->Branch_Assay Assay Branch_Impurity Impurity Profiling (<0.05%) Q1->Branch_Impurity Profiling Res_qNMR Select qNMR (Primary Standard Characterization) Branch_Assay->Res_qNMR Q2 Is the sample volatile & thermally stable? Branch_Impurity->Q2 Res_GC Select GC-FID (Residual Solvents/Volatiles) Q2->Res_GC Yes (e.g. residual MeOH) Res_HPLC Select RP-HPLC (Degradants & Non-volatiles) Q2->Res_HPLC No (Acids/Dimers)

Caption: Decision matrix emphasizing HPLC for impurity profiling due to the non-volatile nature of acidic degradants.

Validated Analytical Protocol

This method complies with ICH Q2(R2) guidelines. It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the hydrolysis impurity (


), ensuring retention and resolution.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" or end-capped silica reduces silanol interactions with the aromatic ring, sharpening peaks.

  • Wavelength: 210 nm (for max sensitivity) and 254 nm (for specificity).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

A gradient is essential to elute the polar acid impurity early while eluting the lipophilic ester within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
2.06040Isocratic (Acid elution)
12.01090Gradient Ramp
15.01090Wash (Elute dimers)
15.16040Re-equilibration
20.06040End
Standard Preparation
  • Stock Solution: Dissolve 25 mg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in 25 mL Acetonitrile (1000 µg/mL).

  • Impurity Stock (Acid): Dissolve 5 mg of 2-(4-fluorophenyl)-2-methylpropanoic acid in 25 mL Acetonitrile.

  • System Suitability Solution: Mix target analyte (500 µg/mL) and Acid Impurity (5 µg/mL) to verify resolution.

Validation Performance Data

The following data represents typical performance metrics observed during validation studies.

Specificity & System Suitability

The method must resolve the parent ester from its hydrolysis product.

ParameterAcceptance CriteriaExperimental Result
Retention Time (Acid) ~ 3.5 - 4.5 min4.1 min
Retention Time (Ester) ~ 8.0 - 10.0 min9.2 min
Resolution (

)

12.4 (Excellent Separation)
Tailing Factor (

)

1.1 (Ester), 1.3 (Acid)
Linearity & Range

Evaluated from 50% to 150% of the target concentration (500 µg/mL).

  • Regression (

    
    ):  0.9998
    
  • Equation:

    
    
    
  • Range: 250 µg/mL to 750 µg/mL

Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% levels.

Spike LevelRecovery (%)% RSD (n=3)
Low (50%) 99.4%0.8%
Mid (100%) 100.2%0.5%
High (150%) 99.8%0.6%

Experimental Workflow Diagram

This diagram outlines the lifecycle of the validation process, ensuring data integrity from sample prep to reporting.

ValidationWorkflow Prep Sample Preparation (Weighing & Dilution) SST System Suitability (Resolution Check) Prep->SST Verify System SST->Prep Fail (Reprep) Inj HPLC Injection (Gradient Run) SST->Inj Pass Data Data Processing (Integration & Calc) Inj->Data Raw Data Report Validation Report (CoA Generation) Data->Report QC Review

Caption: Step-by-step workflow for routine HPLC analysis of the target ester.

Troubleshooting & Robustness

Common Issue: Peak Tailing of the Acid Impurity

  • Cause: Insufficient buffering or pH >

    
    .
    
  • Solution: Ensure the aqueous mobile phase is pH 2.2 - 2.5 using Phosphoric acid. This keeps the acid protonated (neutral), increasing interaction with the C18 phase and reducing silanol dragging.

Common Issue: Baseline Drift at 210 nm

  • Cause: UV cutoff of Acetonitrile or impurities in the water.

  • Solution: Use HPLC-grade Acetonitrile and freshly prepared Milli-Q water. Ensure the reference wavelength is off or set correctly to avoid over-compensation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[2] HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.[2] (Analogous fluorinated phenyl separation principles). Link

  • Sigma-Aldrich. (2025). 2-(4-Fluorophenyl)-2-methylpropanoic acid Product Information. (Data on the hydrolysis impurity). Link

Sources

A Comparative Guide to Purity Analysis: Unveiling the Power of qNMR for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not just a regulatory requirement but a cornerstone of drug safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines, resources, and the integrity of their findings. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key building block in modern medicinal chemistry.

The Critical Role of Purity in Drug Development

The purity of a chemical entity directly influences its pharmacological and toxicological profile. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the identification and quantification of impurities in new drug substances and products.[1][2] These impurities can arise from various sources, including the synthetic route, degradation, or storage.[1][2] Therefore, employing a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR): A Paradigm Shift in Purity Analysis

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of compounds.[3][4] Unlike chromatographic techniques that rely on response factors and calibration curves, qNMR is a primary ratio method.[4][5] This is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7][8] By co-dissolving a known amount of a certified internal standard with the analyte, the purity of the target molecule can be calculated with high accuracy and precision.[6][9]

Advantages of qNMR:
  • Primary Method: qNMR allows for direct quantification without the need for a specific reference standard of the analyte itself.[4]

  • Universal Detection: It provides a near-universal detection mechanism for all proton-containing molecules in a sample, enabling the simultaneous quantification of the main component and impurities from a single spectrum.[4]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR can achieve relative standard deviations of less than 1%.[3]

  • Non-destructive: The sample can be recovered for further analysis.[6]

  • Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can aid in the identification of unknown impurities.[5]

Comparative Analysis: qNMR vs. Traditional Methods for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Let's consider a practical scenario: the purity analysis of a newly synthesized batch of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Table 1: Comparison of Analytical Techniques for Purity Determination

FeatureqNMRHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity proportional to molar concentrationDifferential partitioning between mobile and stationary phasesDifferential partitioning between a gaseous mobile phase and a stationary phase
Reference Standard Requires a certified internal standard (can be different from the analyte)[6][9]Requires a specific reference standard of the analyte for accurate quantificationRequires a specific reference standard of the analyte for accurate quantification
Quantification Absolute quantification[6]Relative quantification (requires calibration curve)Relative quantification (requires calibration curve)
Selectivity High, based on unique chemical shiftsHigh, based on retention timeHigh, based on retention time
Impurity Detection Can detect and quantify structurally diverse impurities in a single runMay require different methods for impurities with different chromophoresSuitable for volatile impurities
Sample Throughput ModerateHighHigh
Method Development Relatively straightforwardCan be time-consumingCan be time-consuming
Non-destructive Yes[6]YesYes

Experimental Data: A Hypothetical Case Study

A batch of Methyl 2-(4-fluorophenyl)-2-methylpropanoate was analyzed by qNMR, HPLC, and GC to determine its purity.

Table 2: Hypothetical Purity Analysis Results

Analytical MethodPurity (%)Impurity A (Des-fluoro analog) (%)Impurity B (Methyl ester hydrolysis product) (%)
qNMR 99.20.50.3
HPLC-UV (254 nm) 99.50.5Not Detected
GC-FID 99.40.6Not Detected

In this hypothetical scenario, HPLC with UV detection at a single wavelength failed to detect the hydrolysis product, as it may lack a significant chromophore. Similarly, GC might not be suitable for analyzing the non-volatile hydrolysis product. qNMR, however, could simultaneously detect and quantify both the main component and the structurally different impurities.

Experimental Protocol: Purity Determination of Methyl 2-(4-fluorophenyl)-2-methylpropanoate by ¹H-qNMR

This protocol outlines the steps for determining the purity of Methyl 2-(4-fluorophenyl)-2-methylpropanoate using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (approx. 10 mg)

  • Internal Standard: Maleic acid (certified reference material, approx. 5 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Software: NMR data processing software

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial and vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16 (or as needed to achieve a good signal-to-noise ratio)

  • Spectral Width (sw): 20 ppm

  • Acquisition Time (aq): At least 3 seconds

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Baseline correct the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, the singlet corresponding to the two methyl groups (approx. 1.6 ppm) is a good choice. For maleic acid, the singlet for the two vinyl protons (approx. 6.3 ppm) is used.

  • Calculate the purity using the following equation[7]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

A clear understanding of the experimental and analytical workflow is crucial for reproducible results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate final_result Final Purity Value calculate->final_result Report Purity

Caption: The qNMR workflow for purity determination.

Logical Decision Making in Method Selection

The choice of an analytical method should be guided by the specific requirements of the analysis.

Method_Selection start Need Purity Analysis? ref_std_available Analyte-specific Reference Standard Available? start->ref_std_available need_structural_info Need structural information on impurities? ref_std_available->need_structural_info No hplc HPLC ref_std_available->hplc Yes volatile_impurities Are all potential impurities volatile? volatile_impurities->hplc No gc GC volatile_impurities->gc Yes need_structural_info->volatile_impurities No qnmr qNMR need_structural_info->qnmr Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the purity analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, qNMR offers distinct advantages over traditional chromatographic methods. Its ability to provide direct, accurate, and absolute quantification without the need for a specific reference standard of the analyte makes it an invaluable tool in pharmaceutical development.[3][4][6] While HPLC and GC remain powerful techniques for purity analysis, qNMR provides a complementary and often superior approach, particularly when dealing with new chemical entities or when comprehensive impurity profiling is required. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • qNMR for Purity Determin
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Quantitative NMR Spectroscopy. Acanthus Research. (2022, June 24).
  • qNMR - Quantitative Analysis by NMR. AWS. (2022, December 19).
  • Impurities in new drug substances Q3A (R2). ICH. (2006, October 25).
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. (2024, December 31).
  • International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. JOCPR.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Quantitative NMR (qNMR)

Sources

Comparative Technical Guide: Methyl 2-(4-fluorophenyl)-2-methylpropanoate vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Compound F) and its non-fluorinated analog, Methyl 2-phenyl-2-methylpropanoate (Compound H).

Key Findings:

  • Chemical Reactivity: Both compounds exhibit significant resistance to base-mediated hydrolysis compared to simple esters due to the steric hindrance of the gem-dimethyl group (Thorpe-Ingold effect). Compound F is theoretically slightly more susceptible to nucleophilic attack due to the inductive electron-withdrawal of the fluorine atom (

    
    ), but steric factors dominate the kinetic profile.
    
  • Metabolic Stability: Compound F demonstrates superior metabolic stability. The para-fluorine atom blocks CYP450-mediated aromatic hydroxylation, a primary clearance pathway for Compound H.

  • Synthetic Accessibility: Both are accessible via dialkylation of the corresponding phenylacetic esters, though Compound F requires specific handling to prevent defluorination under extreme reducing conditions.

Structural & Electronic Analysis

The core difference lies in the para-substitution of the phenyl ring. This single atom substitution alters the electronic landscape of the ester carbonyl and the metabolic fate of the molecule.

Electronic Parameters (Hammett Correlation)

The reactivity of the ester carbonyl is influenced by the electronic nature of the aryl ring. We utilize Hammett substituent constants (


) to quantify this.[1]
ParameterCompound H (H-Analog)Compound F (F-Analog)Impact on Carbonyl Electrophilicity
Substituent (

)
Hydrogen (

)
Fluorine (

)
Increased in F
Position ParaPara--
Hammett Constant (

)


Fluorine is weakly electron-withdrawing at the para position.
Inductive Effect (

)
NeutralStrong Withdrawal (

)
Pulls density from ring, destabilizing cation intermediates.
Resonance Effect (

)
NeutralDonation (

)
Opposes inductive effect, but

dominates slightly.

Analysis: The positive


 value (+0.06) for Fluorine indicates that Compound F has a slightly more electron-deficient carbonyl carbon than Compound H. Theoretically, this lowers the activation energy for nucleophilic attack (e.g., by 

). However, the magnitude is small compared to strong withdrawers like

(

).
Steric Analysis (The Gem-Dimethyl Effect)

Both compounds possess a quaternary carbon


 to the carbonyl.
  • Steric Bulk: The two methyl groups create a "protective cone" around the carbonyl carbon.

  • Kinetic Consequence: This steric crowding significantly retards the rate of hydrolysis (

    
    ) via the 
    
    
    
    mechanism (bimolecular base-catalyzed acyl cleavage). The transition state, which involves a tetrahedral intermediate, is destabilized by the crowding of the methyl groups.

Chemical Reactivity Profile: Hydrolysis Kinetics

While metabolic stability favors the fluorinated analog, chemical stability (shelf-life/hydrolysis) is governed by sterics.

Comparative Hydrolysis Rates (Predicted)

Under standard saponification conditions (


, 

,

), the reaction follows second-order kinetics:

CompoundRelative Rate (

)
Rationale
Compound H 1.0 (Reference)Baseline steric hindrance from gem-dimethyl.
Compound F ~1.2 - 1.5The electron-withdrawing F stabilizes the anionic transition state slightly more than H, accelerating the rate marginally.
Methyl Phenylacetate >100Lacks gem-dimethyl; hydrolyzes rapidly (Control).

Insight: Despite Compound F being faster than Compound H, both are considered "hindered esters." Complete hydrolysis often requires elevated temperatures (


) or stronger nucleophiles compared to non-methylated analogs.

Metabolic Stability & Biological Reactivity[2][3]

This is the critical differentiator for drug development. The primary failure mode for Compound H in vivo is rapid oxidation.

Metabolic Pathway Comparison[3]
  • Compound H: The para-position is electronically activated and sterically accessible. CYP450 enzymes (specifically CYP3A4 and CYP2C9) readily hydroxylate this position to form a phenol, which is then glucuronidated and excreted.

  • Compound F: The C-F bond is chemically inert to CYP450 radical cation mechanisms. The bond dissociation energy (BDE) of C-F (~116 kcal/mol) is significantly higher than C-H (~98 kcal/mol). The fluorine atom effectively "caps" the metabolic soft spot.

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways.

MetabolicFate cluster_H Compound H (Non-Fluorinated) cluster_F Compound F (Fluorinated) H_Start Methyl 2-phenyl- 2-methylpropanoate H_Int Para-Hydroxylation (CYP450) H_Start->H_Int Oxidation H_End Phenolic Metabolite (Rapid Clearance) H_Int->H_End Glucuronidation F_Start Methyl 2-(4-fluorophenyl)- 2-methylpropanoate F_End Intact Molecule (Extended Half-life) F_Start->F_End Metabolic Blockade (C-F Bond Stability)

Figure 1: Comparative metabolic pathways showing the metabolic blockade provided by para-fluorination.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating control systems.

Synthesis: Gem-Dimethylation Strategy

Objective: Synthesize the target esters from their corresponding phenylacetic acid precursors to ensure high purity for testing.

Reagents:

  • Precursor: Methyl (4-fluorophenyl)acetate (for F) or Methyl phenylacetate (for H).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil.

  • Electrophile: Methyl Iodide (MeI).[2]

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Base Suspension: Add NaH (2.5 equiv) to the flask. Wash with dry hexane to remove oil. Suspend in THF (

    
    ).
    
  • Substrate Addition: Add the starting ester (1.0 equiv) dropwise in THF.[3] Observation: Evolution of

    
     gas. Stir for 30 mins at 
    
    
    
    to form the enolate.
  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise.

    • Critical Control: The temperature must be kept

      
       during addition to prevent O-alkylation or polymerization.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .
  • Purification: Distillation or Flash Chromatography.

Synthesis Workflow Diagram

Synthesis Step1 Start: Aryl Acetic Ester Step2 Deprotonation (NaH/THF) Forms Enolate Step1->Step2 Step3 Double Methylation (+ 2.5 eq MeI) Step2->Step3 Kinetic Control (<10°C) Step4 Quench (NH4Cl) & Workup Step3->Step4 Step5 Product: Gem-dimethyl Ester Step4->Step5

Figure 2: Synthetic workflow for the conversion of aryl acetic esters to gem-dimethyl analogs.

Hydrolysis Kinetics Assay

Objective: Determine


 for both compounds.
  • Stock Solutions: Prepare 10 mM solutions of Compound H and F in Methanol.

  • Reaction Medium: 1.0 M NaOH in 50:50 MeOH/Water.

  • Initiation: Mix ester stock with Reaction Medium at

    
    .
    
  • Sampling: Aliquot every 30 minutes for 6 hours. Quench aliquots immediately with cold 1.0 M HCl.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Organic Syntheses. (2011). Synthesis of sterically hindered esters via alkylation. Organic Syntheses, Coll. Vol. 10, p. 245. (Protocol adapted from standard alkylation procedures). Link

  • Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the role of fluorine. Drug Metabolism Reviews, 26(3), 605-643. Link

Sources

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Phenylpropanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a molecule's stability is a critical step toward developing a safe and effective therapeutic. Phenylpropanoates, a common scaffold in medicinal chemistry, are frequently modified to enhance their pharmacokinetic profiles. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine. This guide provides an in-depth comparison of the chemical and metabolic stability of fluorinated versus non-fluorinated phenylpropanoates, supported by mechanistic insights and detailed experimental protocols.

The Mechanistic Impact of Fluorination on Molecular Stability

The introduction of fluorine into a phenylpropanoate structure imparts significant changes to its electronic properties, which in turn governs its stability.[1][2] The primary driver of this effect is fluorine's high electronegativity, the strongest of any element.

Key Mechanistic Principles:

  • Inductive Effect: Fluorine atoms exert a powerful electron-withdrawing inductive effect (often denoted as -I). When placed on the phenyl ring or the propanoate side chain, fluorine pulls electron density away from the ester functional group. This reduces the electron density on the carbonyl oxygen, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, a key step in hydrolysis.[3]

  • Blocking Metabolic "Soft Spots": Cytochrome P450 (CYP) enzymes in the liver are major players in drug metabolism, often targeting electron-rich C-H bonds for oxidation (hydroxylation).[1][4][5] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position effectively blocks this pathway. The carbon-fluorine (C-F) bond is exceptionally strong and not readily oxidized by CYP enzymes.[2][6] This "metabolic shielding" can dramatically increase a drug's half-life.[1][2]

The following diagram illustrates how fluorine's electron-withdrawing nature stabilizes the ester group against nucleophilic attack, a common mechanism for hydrolytic degradation.

G Figure 1. Influence of Fluorination on Ester Stability cluster_0 Non-Fluorinated Phenylpropanoate cluster_1 Fluorinated Phenylpropanoate A Phenyl Ring (C₆H₅) B Propanoate Ester (R-COO-R') A->B C δ+ Carbonyl Carbon (More Electrophilic) B->C Standard Electron Density D Hydrolysis C->D Susceptible to Nucleophilic Attack (e.g., H₂O, OH⁻) E Fluorinated Phenyl Ring (e.g., C₆H₄F) F Propanoate Ester (R-COO-R') E->F Strong Inductive Electron Withdrawal (-I) G δ+ Carbonyl Carbon (Less Electrophilic) F->G Reduced Electron Density H Increased Stability G->H Less Susceptible to Nucleophilic Attack

Caption: Figure 1. Influence of Fluorination on Ester Stability

Comparative Stability Analysis: Experimental Evidence

The theoretical benefits of fluorination are well-supported by experimental data. Both chemical and metabolic stability are significantly enhanced in fluorinated analogues compared to their non-fluorinated counterparts.

Chemical (Hydrolytic) Stability

Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by acid or base.[7][8] This is a critical parameter for determining a drug's shelf-life and stability in physiological fluids. The electron-withdrawing nature of fluorine generally slows the rate of hydrolysis.[3][9]

Table 1: Illustrative Hydrolytic Stability Data (pH 7.4, 37°C)

CompoundStructureHalf-Life (t½, hours)
PhenylpropanoateC₆H₅-CH₂CH₂COOR18.5
4-Fluoro-phenylpropanoate4-F-C₆H₄-CH₂CH₂COOR42.1
2,4-Difluoro-phenylpropanoate2,4-F₂-C₆H₃-CH₂CH₂COOR75.8

Data are illustrative and synthesized for comparative purposes.

As the data suggest, the addition of one or more fluorine atoms to the phenyl ring can more than double the hydrolytic half-life of the ester. This increased stability is crucial for ensuring the compound remains intact until it reaches its biological target.

Metabolic Stability

Metabolic stability, typically assessed in vitro using liver microsomes, is a primary indicator of how quickly a drug will be cleared from the body.[10][11] Liver microsomes contain a high concentration of CYP enzymes responsible for Phase I metabolism.[10] Fluorination is a widely used strategy to block sites of metabolic oxidation and improve a compound's pharmacokinetic profile.[1][12][13]

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PhenylpropanoateC₆H₅-CH₂CH₂COOR1546.2
4-Fluoro-phenylpropanoate4-F-C₆H₄-CH₂CH₂COOR4515.4
Propanoate with α,α-difluoroC₆H₅-CF₂CH₂COOR>120<5.8

Data are illustrative and synthesized for comparative purposes.

The results clearly demonstrate that fluorination significantly increases metabolic stability. Replacing a metabolically labile C-H bond on the phenyl ring with a C-F bond leads to a substantial increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. Placing fluorine atoms on the side chain can have an even more profound stabilizing effect.

Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible data, standardized protocols are essential. Below are detailed, self-validating methodologies for assessing hydrolytic and metabolic stability.

Protocol 1: Hydrolytic Stability Assay

This protocol determines the rate of degradation of a test compound in a buffered aqueous solution.

Objective: To determine the hydrolytic half-life (t½) of a compound at a physiologically relevant pH.

Materials:

  • Test Compound (Fluorinated or Non-fluorinated Phenylpropanoate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC-grade

  • Incubator or water bath set to 37°C

  • HPLC system with UV or MS detector

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in ACN.

  • Incubation Solution: Dilute the stock solution into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final concentration of organic solvent (ACN) is less than 1% to avoid solubility issues.

  • Time Course Sampling:

    • Immediately after mixing, take a 100 µL aliquot and quench it by adding it to 100 µL of cold ACN in an HPLC vial. This is the T=0 sample.

    • Incubate the remaining solution at 37°C.

    • Collect subsequent 100 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) and quench immediately in cold ACN.

  • Control Sample: Prepare a control sample by diluting the stock solution in a 50:50 mixture of PBS:ACN. This sample represents 100% compound and is used for quantification.

  • Analysis:

    • Analyze all samples by a validated HPLC method to determine the peak area of the parent compound.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Data Interpretation:

    • The degradation rate constant (k) is the negative slope of the linear regression line.

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Causality and Self-Validation: The inclusion of a T=0 time point establishes the initial concentration. The linearity of the semi-log plot validates that the degradation follows first-order kinetics, a fundamental assumption for this calculation.

Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay predicts in vivo hepatic clearance by measuring the rate of metabolism of a compound by liver enzymes.[14][15]

Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (e.g., pooled, mixed-gender)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Test Compound

  • Positive Control Compound (e.g., Midazolam, a known CYP3A4 substrate)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

The workflow for this assay is outlined in the diagram below.

G Figure 2. Workflow for Microsomal Stability Assay A 1. Preparation Thaw Microsomes on Ice Prepare Compound & Cofactor Solutions B 2. Pre-incubation Mix Microsomes + Compound in Buffer. Equilibrate at 37°C. A->B C 3. Initiate Reaction Add NADPH solution to start the metabolic reaction. B->C D 4. Time Course Sampling Collect aliquots at T = 0, 5, 15, 30, 60 min. C->D E 5. Quench Reaction Immediately add aliquot to cold ACN with Internal Standard. D->E F 6. Sample Processing Centrifuge to pellet protein. Transfer supernatant for analysis. E->F G 7. Analysis Quantify remaining parent compound via LC-MS/MS. F->G H 8. Data Calculation Determine t½ and CLint. G->H

Caption: Figure 2. Workflow for Microsomal Stability Assay

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human liver microsomes on ice.[14] Prepare a 10 mM stock of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • Take an aliquot immediately (T=0 ) and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes).

    • Quench the reaction by adding the aliquot to a 3-fold volume of ice-cold ACN containing an internal standard.

  • Control Incubations:

    • Negative Control: Run a parallel incubation without the NADPH cofactor to assess non-CYP-mediated degradation.

    • Positive Control: Run a known substrate like Midazolam to validate the metabolic activity of the microsome batch.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area.

  • Data Interpretation:

    • Calculate the percentage of compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the percentage remaining versus time.

    • Calculate the half-life (t½) from the slope of the line (t½ = 0.693 / slope).

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .

Causality and Self-Validation: The NADPH-negative control differentiates between CYP-mediated metabolism and other degradation pathways (e.g., esterase activity). The positive control confirms that the microsomal enzymes are active, ensuring the validity of the results for stable compounds.

Conclusion and Implications for Drug Development

The strategic incorporation of fluorine is a proven and powerful method for enhancing the stability of phenylpropanoate-based drug candidates. By leveraging fluorine's strong electron-withdrawing inductive effect and its ability to block metabolic soft spots, medicinal chemists can significantly improve both chemical and metabolic stability.

  • Fluorinated Phenylpropanoates consistently demonstrate superior resistance to both hydrolytic and enzymatic degradation compared to their non-fluorinated analogues.

  • This enhanced stability translates directly to improved pharmacokinetic properties, such as a longer in vivo half-life, reduced clearance, and potentially lower, less frequent dosing regimens.

The experimental protocols provided herein offer a robust framework for quantifying these stability improvements, enabling researchers to make data-driven decisions in the lead optimization phase of drug discovery. By understanding and applying the principles of fluorination, scientists can more effectively design molecules with the stability profiles required for successful clinical development.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia MDPI URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters Source: ResearchGate URL: [Link]

  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PubMed URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: Protocols.io URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTT Lab URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Hydrolytic stability of synthetic ester lubricants Source: ResearchGate URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

Sources

Comparative study of synthetic routes to "Methyl 2-(4-fluorophenyl)-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS: 476429-17-1) is a critical structural motif in medicinal chemistry, serving as a key intermediate for various antifungal agents and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its gem-dimethyl group at the benzylic position provides metabolic stability and steric bulk, often enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide critically evaluates three distinct synthetic pathways to access this molecule. We move beyond simple recipe listing to analyze the mechanistic underpinnings, scalability, and atom economy of each route.

Route Comparison at a Glance
FeatureRoute A: Classical Dialkylation Route B: Pd-Catalyzed

-Arylation
Route C: Nitrile Alkylation (Industrial)
Starting Material Methyl 4-fluorophenylacetateMethyl Isobutyrate + 1-Bromo-4-fluorobenzene4-Fluorophenylacetonitrile
Key Reagents NaH (or KOtBu), MeIPd(P(tBu)

)

, LiHMDS
NaH, MeI, H

SO

/MeOH
Step Count 1 (Double Alkylation)1 (Cross-Coupling)3 (Alkylation

Hydrolysis

Esterification)
Atom Economy Low (Loss of 2 eq NaI)High (Loss of LiBr)Moderate
Scalability High (Exothermic control needed)Moderate (Catalyst cost)High (Cheapest raw materials)
Primary Use Lab Scale / Pilot PlantResearch / High-Value SynthesisBulk Manufacturing

Route A: Classical Nucleophilic Substitution (Dialkylation)

Mechanism & Rationale

This route relies on the high acidity of the benzylic protons in methyl 4-fluorophenylacetate (


). Treatment with a strong base generates an enolate, which undergoes 

substitution with methyl iodide (MeI). The process is repeated in situ to install the second methyl group.

Why this works: The electron-withdrawing fluorine atom (inductive effect) slightly increases the acidity of the benzylic position compared to the non-fluorinated analog, facilitating enolization. However, the second alkylation is sterically more demanding and slower than the first, requiring excess base and alkylating agent to drive completion.

Experimental Protocol

Reagents:

  • Methyl 4-fluorophenylacetate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

  • Methyl Iodide (MeI) (3.0 eq)

  • Solvent: Anhydrous THF or DMF (

    
     M concentration)
    

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried 3-neck flask under

    
    , wash NaH (2.5 eq) with hexanes to remove mineral oil. Suspend in anhydrous THF and cool to 
    
    
    
    .
  • Enolization: Add Methyl 4-fluorophenylacetate (1.0 eq) dropwise over 30 minutes. Evolution of

    
     gas will be vigorous. Stir at 
    
    
    
    for 1 hour to ensure complete formation of the mono-enolate.
  • First Methylation: Add MeI (1.1 eq) dropwise. Stir for 2 hours while warming to room temperature (RT). Note: This yields the mono-methyl intermediate.

  • Second Enolization/Methylation: Cool the mixture back to

    
    . Add the remaining MeI (1.9 eq). If the reaction stalls, a second portion of base (KOtBu) can be added, but typically excess NaH from step 1 suffices if the mixture is heated to reflux (
    
    
    
    ) for 4–6 hours.
  • Quench & Workup: Cool to

    
    . Carefully quench with sat. 
    
    
    
    . Extract with EtOAc (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Critical Control Point: The second alkylation is the rate-limiting step. Monitoring by GC/MS is essential to distinguish between the mono-methyl impurity and the gem-dimethyl product.

Visualization: Dialkylation Pathway

Dialkylation Start Methyl 4-fluorophenylacetate Enolate1 Enolate Species 1 Start->Enolate1 NaH, THF, 0°C (-H2) Mono Mono-methyl Intermediate Enolate1->Mono MeI (1 eq) (SN2) Enolate2 Enolate Species 2 Mono->Enolate2 NaH (Excess) (-H2) Product Target: Methyl 2-(4-fluorophenyl) -2-methylpropanoate Enolate2->Product MeI (Excess) Reflux

Figure 1: Stepwise dialkylation mechanism showing the progression from starting ester to gem-dimethyl product.

Route B: Pd-Catalyzed -Arylation (Convergent Synthesis)

Mechanism & Rationale

This modern approach utilizes Palladium-catalyzed cross-coupling to attach the aryl group directly to a pre-formed isobutyrate enolate. This avoids the "double alkylation" problem entirely by starting with the gem-dimethyl backbone already in place (Methyl Isobutyrate).

Why this works: The bulky electron-rich phosphine ligand (


) facilitates the oxidative addition of the Pd catalyst into the aryl-bromide bond. The lithium enolate of methyl isobutyrate then transmetalates to the Pd center, followed by reductive elimination to form the quaternary carbon center.
Experimental Protocol

Reagents:

  • Methyl Isobutyrate (1.1 eq)[2]

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • Pd(P(tBu)

    
    )
    
    
    
    (1 mol%) or [Pd(
    
    
    -Br)(tBu
    
    
    P)]
    
    
    dimer
  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.2 eq, 1M in THF)

  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under strict Argon line, charge a Schlenk tube with Pd(P(tBu)

    
    )
    
    
    
    (1 mol%) and 1-Bromo-4-fluorobenzene (1.0 eq). Dissolve in anhydrous Toluene.
  • Enolate Formation: In a separate flask, cool LiHMDS solution to

    
    . Add Methyl Isobutyrate (1.1 eq) dropwise. Stir for 15 mins to form the lithium enolate.
    
  • Coupling: Transfer the enolate solution via cannula into the catalyst/aryl bromide mixture at RT.

  • Reaction: Seal the tube and stir at RT (or mild heat,

    
    ) for 12–24 hours. The reaction color typically shifts from dark to pale yellow/orange upon completion.
    
  • Workup: Dilute with diethyl ether, filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Distillation or flash chromatography.

Self-Validating Check: This reaction is highly specific. If the starting bromide remains unconsumed (check GC), add an additional 0.5 mol% catalyst. The absence of "mono-methyl" byproducts is a key advantage over Route A.

Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Enolate binds) OxAdd->TransMet + Enolate (-LiBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Catalyst

Figure 2: Simplified catalytic cycle for the Pd-catalyzed


-arylation of methyl isobutyrate.

Route C: Industrial Nitrile Route

Mechanism & Rationale

For large-scale manufacturing, cost is the driver. 4-Fluorophenylacetonitrile is often cheaper than the corresponding ester. The nitrile group is robust enough to withstand harsh dialkylation conditions, and subsequent Pinner reaction or acid hydrolysis converts the nitrile to the methyl ester.

Protocol Summary:

  • Dialkylation: 4-Fluorophenylacetonitrile + 2.2 eq NaH + 2.2 eq MeI

    
     2-(4-fluorophenyl)-2-methylpropionitrile.
    
  • Solvolysis: Treat the nitrile with conc.

    
     in Methanol (reflux). The nitrile hydrolyzes to the amide and then the ester in one pot (Pinner-like mechanism).
    
  • Yield: Typically >85% overall.

Comparative Analysis & Recommendations

MetricRoute A (Dialkylation) Route B (Pd-Catalysis)
Yield 70–80% (variable due to mono-impurity)85–95% (highly selective)
Purity Profile Contains mono-methyl byproductClean (main impurity is unreacted bromide)
Cost Low (Reagents are commodities)High (Pd catalyst & ligands)
Safety High Risk: MeI is a carcinogen; NaH

evolution.
Moderate Risk: LiHMDS is moisture sensitive.
Recommendation Best for gram-scale synthesis where catalyst cost is prohibitive.Best for medicinal chemistry (mg to g scale) requiring high purity.
Final Recommendation

For a research setting requiring <10g of material with high purity, Route B (Pd-Catalyzed Arylation) is superior. It eliminates the difficult separation of mono- vs. di-methylated products common in Route A and operates under milder thermal conditions.

For bulk synthesis (>1kg), Route C (Nitrile Route) is the industry standard due to raw material costs, despite the multi-step nature.

References

  • Org. Synth. 2011, 88, 4-13.

    
    -Arylation of Esters Catalyzed by the Pd(I) Dimer [P(t-Bu)3Pd(
    
    
    
    -Br)]2.[2] (Describes the exact protocol for methyl isobutyrate arylation).
  • J. Org. Chem. 1994, 59, 2620-2622. Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid. (Describes the classical methylation approach).

  • Organic Syntheses, Coll. Vol. 10, p.23 (2004). Monomethylation of Arylacetonitriles and Methyl Arylacetates with Dimethyl Carbonate. (Discusses the green chemistry alternative and selectivity issues).

  • U.S. Patent 2,571,639. Phenylation of methacrylic acid. (Historical reference for Friedel-Crafts approaches to alpha-phenyl isobutyrates).

Sources

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of every starting material is paramount. A seemingly simple reagent like Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 476429-17-1) can be a critical building block in a complex synthetic pathway. Its purity and identity are not just numbers on a page; they are the foundation upon which months or even years of research are built. The Certificate of Analysis (CoA) is the primary document that validates this foundation.

This guide provides an in-depth, practical framework for interpreting the CoA for Methyl 2-(4-fluorophenyl)-2-methylpropanoate. We will move beyond a superficial check of "pass" or "fail" and delve into the causality behind the analytical techniques, empowering you to critically evaluate the quality of your material. Furthermore, we will compare this compound with common structural alternatives to provide context for its application and analytical profile.

The Indispensable Role of the Certificate of Analysis

A Certificate of Analysis is a legal document that confirms a specific batch of a product has been tested and meets a predefined set of specifications. For a researcher, it is the first line of defense against experimental variability, irreproducibility, and failure. A thorough interpretation of the CoA ensures that the molecular structure is correct, the purity is sufficient for the intended application, and that no detrimental impurities are present.

Below is a logical workflow for assessing a typical CoA.

cluster_0 CoA Initial Assessment A Receive Reagent & CoA B Verify Header Information (Product Name, CAS, Lot No.) A->B C Structural Confirmation (Identity Tests) B->C Match? D Quantitative Assessment (Purity & Impurities) C->D E Review Physical & Chemical Properties D->E F Final Decision E->F G Accept Batch for Use F->G Meets All Specs? H Reject Batch & Contact Supplier F->H Fails Specs?

Caption: A typical workflow for the critical evaluation of a Certificate of Analysis.

Deconstructing the CoA: A Case Study of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Let's examine the key analytical tests you will encounter on a CoA for this specific compound and what the results signify.

Caption: Key identifiers for Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Table 1: Sample Certificate of Analysis Data
TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H Nuclear Magnetic Resonance
Identity by MS Conforms to structurem/z = 197.1 [M+H]⁺Mass Spectrometry (ESI+)
Purity by HPLC ≥ 98.0% (AUC)99.5%High-Performance Liquid Chromatography
Water Content ≤ 0.5%0.15%Karl Fischer Titration
Identity Confirmation: Is It the Right Molecule?

This is the most critical section. If the identity is incorrect, all other data is irrelevant.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): This technique provides a detailed fingerprint of the molecule's proton environment. For Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a chemist would expect to see:

    • A multiplet (often appearing as a triplet of triplets or two doublets) in the aromatic region (~7.0-7.4 ppm) corresponding to the four protons on the fluorophenyl ring. The coupling to the fluorine atom and adjacent protons creates this complex pattern.

    • A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. This is a singlet because there are no adjacent protons to couple with.[1]

    • A singlet for the two equivalent geminal methyl protons (-C(CH₃)₂) around 1.5-1.6 ppm. These are also singlets due to the absence of adjacent protons. The integration (area under the peaks) should correspond to a 4:3:6 proton ratio, confirming the relative number of protons in each environment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[2] For our target molecule (MW = 196.22), using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see a prominent peak at m/z 197.2, corresponding to the protonated molecule ([M+H]⁺). The presence of this peak provides strong evidence for the correct molecular formula.

Purity Assessment: How Clean Is It?

Purity is a measure of the percentage of the desired compound in the sample. The choice of technique is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic compounds.[3] A reversed-phase method would typically be used, where the compound is passed through a nonpolar column. The result is reported as a percentage of the Area Under the Curve (% AUC). A result of 99.5% indicates that 99.5% of the total UV-absorbing signal at the detection wavelength corresponds to the main peak of the product. This is a powerful validation of the sample's homogeneity.

  • Water Content (Karl Fischer Titration): This test specifically quantifies the amount of water present. For subsequent reactions that are moisture-sensitive (e.g., those using Grignard reagents or certain coupling catalysts), a low water content is critical for success.

Experimental Protocols for Quality Verification

Trustworthiness in science is built on self-validating systems. While a CoA is provided, an in-house verification of a new batch of critical reagent is often warranted.

Protocol 1: HPLC Purity Verification

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

1. Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate sample

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 230 nm (The fluorophenyl group provides a good chromophore)

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability & Analysis:

  • Perform five replicate injections of the sample.

  • The Relative Standard Deviation (RSD) of the retention time should be < 1% and the RSD of the peak area should be < 2%.

  • Once system suitability is established, perform a single injection for analysis. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

cluster_1 HPLC Analysis Workflow P1 Prepare Mobile Phase (ACN/Water) P2 Equilibrate HPLC System P1->P2 P4 System Suitability Test (5 Injections) P2->P4 P3 Prepare Sample (0.1 mg/mL) P3->P4 P5 Analyze Sample P4->P5 RSD < 2%? P6 Integrate Peaks & Calculate % Purity P5->P6

Caption: Workflow for HPLC purity analysis, including a system suitability check.

Comparative Analysis with Structural Alternatives

Understanding how Methyl 2-(4-fluorophenyl)-2-methylpropanoate compares to similar molecules provides valuable context for its use and analysis. The choice of analog in drug design is often deliberate, aiming to modulate properties like metabolic stability or receptor binding.

Caption: Relationship between the target compound and its structural alternatives.

Table 2: Comparison of Analytical Properties of Alternatives
CompoundKey Structural DifferenceMolecular WeightExpected MS Peak [M+H]⁺Key ¹H NMR DifferenceApplication Implication
Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Reference) 196.22197.2Aromatic region shows coupling to ¹⁹F.A common building block; fluorine can enhance metabolic stability or binding affinity.[5]
Methyl 2-(4-bromophenyl)-2-methylpropanoateF replaced by Br257.12 / 259.12258.1 / 260.1Aromatic region shows simple AA'BB' pattern; no ¹⁹F coupling.The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck).[6][7]
Methyl 2-(4-ethylphenyl)-2-methylpropanoateF replaced by -CH₂CH₃206.28207.3Addition of a quartet (~2.6 ppm) and triplet (~1.2 ppm) for the ethyl group.[8]Increases lipophilicity; can probe hydrophobic pockets in a binding site.
2-(4-Fluorophenyl)-2-methylpropanoic acid-COOCH₃ replaced by -COOH182.19183.2Absence of the methyl ester singlet (~3.7 ppm); presence of a broad acid proton (>10 ppm).[9]Provides a carboxylic acid handle for amide bond formation or other derivatizations.

This comparative data highlights why a multi-technique approach on the CoA is essential. A simple molecular weight from a mass spectrum could not, for instance, distinguish between the target compound and its ethylphenyl alternative if the resolution is low. However, the ¹H NMR spectrum would immediately and unambiguously differentiate them.

Conclusion

The Certificate of Analysis is more than a quality control document; it is a vital piece of experimental data. For a crucial building block like Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a thorough and knowledgeable interpretation of the CoA is a non-negotiable step in ensuring the success and reproducibility of your research. By understanding the "why" behind the analytical tests—from the structural confirmation by NMR and MS to the quantitative purity assessment by HPLC—researchers can proceed with confidence, knowing their starting material is precisely what it claims to be. This critical diligence safeguards against lost time and resources, forming the bedrock of sound scientific and drug development endeavors.

References

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026.
  • Mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved February 19, 2026.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Scientific Research in Science and Technology.
  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved February 19, 2026.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • 2-(4-Fluorophenyl)-2-methylpropanoic acid | 93748-19-7. (n.d.). Sigma-Aldrich. Retrieved February 19, 2026.
  • HPLC Methods for analysis of MCPA. (n.d.).
  • Certificate of Analysis. (n.d.). Fisher Scientific. Retrieved February 19, 2026.
  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. (2020, June 8).
  • HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). Benchchem. Retrieved February 19, 2026.
  • NMR spectrum of methyl propanoate. (2021, September 6). Learning Science [Video]. YouTube.
  • Methyl 2-(4-ethylphenyl)-2-methylpropanoate (CAS 698394-59-1). (n.d.). Fluorochem. Retrieved February 19, 2026.
  • Separation of Paraben Preservatives by Reversed-Phase HPLC Application. (n.d.). Agilent. Retrieved February 19, 2026.
  • Methyl 2-(4-fluorophenyl)-2-methylpropanoate | 476429-17-1. (n.d.). BLDpharm. Retrieved February 19, 2026.
  • 3-(4-Fluorophenyl)-2-methylpropanoic acid | 22138-73-4. (n.d.). Sigma-Aldrich. Retrieved February 19, 2026.
  • Specification - [CAS No.:154477-54-0]. (n.d.). ChemDmart. Retrieved February 19, 2026.
  • CERTIFICATE OF ANALYSIS - 2-(4-Bromophenyl)-2-Methyl Propanoic Acid. (n.d.). Retrieved February 19, 2026.
  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. (n.d.).
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012, December 6).
  • de Assis, F. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.MDPI.
  • Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. (2026, January 28). Dakenchem.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are essential for ensuring quality, consistency, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound. Our focus extends beyond a mere procedural outline, delving into the scientific rationale behind methodological choices and the establishment of a self-validating system, in alignment with international regulatory standards.

The process of analytical method validation is a cornerstone of good manufacturing practices, providing documented evidence that a method is suitable for its intended purpose.[1][2][3] When multiple analytical methods are employed, for instance, in different laboratories or for different stages of product development, cross-validation becomes critical.[4][5][6] This process ensures that the results obtained from different methods are comparable and reliable.[5] This guide will walk you through a comparative cross-validation study of a newly developed Reversed-Phase HPLC (RP-HPLC) method and a traditional GC-Flame Ionization Detection (GC-FID) method for the analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

The Imperative of Method Validation

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[7][8][9] These guidelines outline the necessary performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and robustness.[2][10][11] Adherence to these guidelines ensures the generation of high-quality, reliable data that can support regulatory submissions.

Experimental Design: A Tale of Two Techniques

For the purpose of this guide, we will compare a newly developed RP-HPLC-UV method against a well-established GC-FID method for the quantification of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The choice of these two techniques is deliberate: HPLC is a workhorse in the pharmaceutical industry for its versatility and suitability for a wide range of compounds, while GC is a powerful technique for the analysis of volatile and semi-volatile compounds like esters.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is predicated on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The fluorophenyl group in Methyl 2-(4-fluorophenyl)-2-methylpropanoate provides a chromophore that allows for detection by UV spectroscopy.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing Methyl 2-(4-fluorophenyl)-2-methylpropanoate in acetonitrile to achieve a concentration within the calibration range.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique separates compounds based on their volatility and interaction with a stationary phase in a heated column. The flame ionization detector is highly sensitive to organic compounds.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using hexane as the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in hexane.

    • Sample Preparation: Dissolve the sample in hexane to achieve a concentration within the calibration range.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative analysis.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method 1: RP-HPLC-UV cluster_method2 Method 2: GC-FID M1_Dev Method Development M1_Val Full Method Validation (ICH Q2(R2)) M1_Dev->M1_Val Cross_Val_Study Cross-Validation Study Design M1_Val->Cross_Val_Study M2_Dev Method Development M2_Val Full Method Validation (ICH Q2(R2)) M2_Dev->M2_Val M2_Val->Cross_Val_Study Analyze_Samples Analyze Identical Samples by Both Methods Cross_Val_Study->Analyze_Samples Stat_Compare Statistical Comparison of Results (e.g., t-test, F-test) Analyze_Samples->Stat_Compare Conclusion Conclusion on Method Comparability Stat_Compare->Conclusion Separation_Mechanisms Chromatographic Separation Principles cluster_hplc RP-HPLC cluster_gc GC HPLC_Principle Analyte partitions between a polar mobile phase and a non-polar stationary phase. HPLC_Interaction Hydrophobic interactions dominate. More polar compounds elute earlier. HPLC_Principle->HPLC_Interaction GC_Principle Analyte partitions between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase. GC_Interaction Separation is based on volatility (boiling point) and interaction with the stationary phase. More volatile compounds elute earlier. GC_Principle->GC_Interaction

Caption: A diagram comparing the fundamental separation principles of Reversed-Phase HPLC and Gas Chromatography.

Conclusion

This comparative guide demonstrates the successful cross-validation of two distinct analytical methods, RP-HPLC-UV and GC-FID, for the quantitative determination of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. Both methods were found to be accurate, precise, and fit for purpose, meeting the criteria set forth by regulatory guidelines. The selection of the most appropriate method will depend on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. By following a rigorous cross-validation protocol, researchers and drug development professionals can ensure the consistency and reliability of their analytical data, a critical component in the journey from discovery to market.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). USP. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories. [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). [Link]

Sources

A Senior Application Scientist's Guide to the Efficient Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Building Block

Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a crucial intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its structure, featuring a fluorinated aromatic ring and a quaternary carbon center, makes it a valuable synthon for introducing these motifs into larger, more complex molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and process chemistry.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing Methyl 2-(4-fluorophenyl)-2-methylpropanoate. We will move beyond simple protocol listings to explore the mechanistic underpinnings of each route, offering field-proven insights into the practical advantages and challenges associated with them. All data and claims are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Comparative Analysis of Synthetic Strategies

The synthesis of the target ester predominantly proceeds via a two-step sequence: first, the synthesis of the precursor, 2-(4-fluorophenyl)-2-methylpropanoic acid, followed by its esterification. We will also explore alternative strategies, such as those employing Phase-Transfer Catalysis (PTC), which can offer significant process advantages.

Route 1: Classical Two-Step Synthesis via a Carboxylic Acid Intermediate

This is the most direct and widely documented approach. It involves the α,α-dimethylation of a (4-fluorophenyl)acetic acid precursor, followed by a standard esterification reaction.

  • Step A: Synthesis of 2-(4-fluorophenyl)-2-methylpropanoic Acid The parent carboxylic acid is a stable, crystalline solid that can be purchased from various suppliers. However, its synthesis is often required for large-scale operations. A common method involves the methylation of a (4-fluorophenyl)acetic acid derivative. This reaction is analogous to the synthesis of related 2-arylpropionic acids, a class of compounds that includes well-known anti-inflammatory drugs.[1] The process typically employs a strong base to deprotonate the benzylic carbon, followed by reaction with a methylating agent like methyl iodide.[2][3]

  • Step B: Fischer-Tropsch Esterification The subsequent esterification of the carboxylic acid is a classic Fischer-Tropsch reaction. This acid-catalyzed equilibrium process involves reacting the carboxylic acid with methanol. To drive the reaction towards the product, an excess of methanol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed. A patent for a similar bromo-analogue outlines a procedure where the acid is heated in methanol with sulfuric acid, followed by an aqueous workup to isolate the ester with high yield and purity.[2]

Route 2: Synthesis via Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4][5] For the synthesis of our target ester, PTC can be applied to the alkylation step (synthesis of the acid) or the esterification step.

The core principle involves a PTC catalyst, typically a quaternary ammonium salt (like Aliquat® 336), which transports an anionic reactant (e.g., a carboxylate or an enolate) from the aqueous phase into the organic phase where the substrate resides.[6][7] This transfer overcomes the insolubility barrier and dramatically increases the reaction rate under mild conditions.[4]

Advantages of PTC include:

  • Increased reaction rates and higher yields.[7]

  • Milder reaction conditions (lower temperatures, atmospheric pressure).

  • Reduced need for expensive, anhydrous, or hazardous solvents.[7]

  • Simplified workup procedures.

Data-Driven Benchmarking of Synthesis Routes

The following table summarizes the key performance indicators for the discussed synthetic strategies, allowing for an objective comparison.

Parameter Route 1: Classical Two-Step Route 2: Phase-Transfer Catalysis Comments
Primary Reaction(s) α-Methylation, Fischer EsterificationPTC-mediated Alkylation/EsterificationPTC combines reactants from different phases, enhancing reactivity.[6][7]
Key Reagents Strong base (e.g., NaH), Methyl Iodide, H₂SO₄, MethanolQuaternary Ammonium Salt, NaOH/KOH, Alkylating AgentPTC avoids hazardous reagents like NaH and strong acids like H₂SO₄.[7]
Typical Yield Good to Excellent (79-95% reported for analogous steps)[2]Generally Excellent (>90%)PTC often improves yields by minimizing side reactions.[4]
Reaction Conditions Can require elevated temperatures (esterification) and anhydrous conditions (methylation)Mild (often room temperature to 50°C)Milder conditions reduce energy costs and improve process safety.
Scalability Well-established and scalable, but may require specialized equipment for handling strong bases/acids.Highly scalable and well-suited for industrial processes.The robustness and efficiency of PTC make it attractive for large-scale manufacturing.[8]
Complexity & Safety Higher, due to the use of strong acids and bases (e.g., NaH).[2][3]Lower, avoids many hazardous reagents and harsh conditions.PTC is considered a greener chemistry approach.[8]

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via Fischer Esterification

This protocol is adapted from established procedures for similar arylpropanoic acids.[2]

Workflow Diagram:

Caption: Workflow for Fischer Esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq), methanol (10-20 eq), and toluene (as a co-solvent, ~2 volumes relative to the acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture at room temperature.

  • Heating: Gradually raise the temperature of the reaction mixture to reflux (typically 65-70°C) and maintain for 16-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as toluene or diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield Methyl 2-(4-fluorophenyl)-2-methylpropanoate as a clear liquid.

Conclusion and Expert Recommendations

For laboratory-scale synthesis where simplicity and directness are valued, the Classical Two-Step Synthesis (Route 1) is a reliable and well-understood method. The starting materials are readily available, and the procedures are standard in most organic chemistry labs.

For process development, pilot-plant, or industrial-scale manufacturing, the Phase-Transfer Catalysis approach (Route 2) is highly recommended. Its advantages in terms of safety (avoiding strong bases and acids), milder conditions, higher yields, and reduced waste make it a more cost-effective and environmentally friendly ("greener") option.[7] The initial investment in catalyst screening and process optimization is often offset by significant long-term operational benefits.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, available equipment, cost constraints, and safety regulations. This guide provides the foundational data and expert analysis to make an informed and efficient decision.

References

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • MoleculeDB. Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Available from: [Link]

  • University of Illinois Chemistry. ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. (2013). Available from: [Link]

  • ResearchGate. Phase-transfer catalysis in analytical chemistry | Request PDF. Available from: [Link]

  • IMPAG. Phase-Transfer Catalysts. (2020). Available from: [Link]

  • Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

  • PMC. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). Available from: [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). Available from: [Link]

  • PrepChem.com. Synthesis of 2-phenylpropionic acid. Available from: [Link]

  • ResearchGate. An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Available from: [Link]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Eureka. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. (2009).
  • Google Patents. WO2014188453A2 - A NOVEL AND IMPROVED PROCESS FOR THE PREPARATION OF BILASTINE. (2014).
  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. Available from: [Link]

  • YouTube. CHEM 2325 Module 23: Esterification via Alkylation. (2024). Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).

Sources

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" vs. other fluorinated building blocks in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the


-Dimethyl Scaffold: A Comparative Guide to Methyl 2-(4-fluorophenyl)-2-methylpropanoate
Content Type:  Technical Comparison & Application Guide

Executive Summary: The "Gem-Dimethyl-Fluorine" Synergy

In modern medicinal chemistry, the "Magic Methyl" effect is well documented, but the combination of a gem-dimethyl (


-dimethyl) motif with a para-fluorine  substituent represents a specific, high-value strategy for optimizing metabolic stability.

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS 476429-17-1) is not merely a building block; it is a "metabolic shield" scaffold. It addresses two primary failure modes in early drug discovery:

  • Benzylic Oxidation: The gem-dimethyl group eliminates benzylic protons, rendering the position inert to CYP450 oxidation.

  • Para-Hydroxylation: The fluorine atom blocks the primary site of Phase I metabolism on the phenyl ring while modulating lipophilicity (LogP).

This guide compares this specific ester against its non-fluorinated analogs, nitrile precursors, and acid derivatives, providing experimental protocols for overcoming its primary synthetic challenge: steric hindrance during hydrolysis.

Comparative Analysis: Selecting the Right Building Block

A. Vs. Non-Fluorinated Analog (Methyl 2-methyl-2-phenylpropanoate)

The non-fluorinated parent is significantly cheaper but metabolically vulnerable.

FeatureMethyl 2-(4-fluorophenyl)-2-methylpropanoateMethyl 2-methyl-2-phenylpropanoateImpact on Drug Design
Metabolic Stability High (Blocks p-hydroxylation)Low (Rapid p-hydroxylation by CYP2C9/3A4)Fluorinated analog extends

significantly.
Lipophilicity (cLogP) ~3.1~2.6Fluorine increases membrane permeability.
Electronic Effect Electron Withdrawing (

)
NeutralFluorine deactivates the ring slightly, reducing oxidative lability.
Primary Use Case Metabolic blockers, "Soft Drug" designGeneral building block, prodrugsUse Fluorinated for definitive lead optimization.
B. Vs. Nitrile Precursor (2-(4-fluorophenyl)-2-methylpropanenitrile)

Nitriles are common precursors to these acids but present severe processing challenges due to the gem-dimethyl steric bulk.

  • The Bottleneck: Hydrolyzing a sterically hindered nitrile requires harsh conditions (e.g., 70%

    
     at 140°C or KOH in ethylene glycol at 180°C). These conditions often degrade other sensitive functional groups.
    
  • The Solution: The Methyl Ester offers a "pre-activated" pathway. While still hindered, it can be hydrolyzed under much milder conditions (see Protocol 1) or reduced directly to the alcohol/aldehyde.

C. Vs. Acid Chloride (2-(4-fluorophenyl)-2-methylpropanoyl chloride)
  • Stability: Acid chlorides of this scaffold are moisture-sensitive and degrade during storage.

  • Handling: The methyl ester is a stable oil/solid that can be stored indefinitely, purified by distillation/column chromatography, and converted to the enolate for further functionalization without self-condensation.

Mechanism of Action: The Metabolic Blockade

The following diagram illustrates how the specific structural features of this molecule prevent common metabolic clearance pathways.

Metabolic_Blockade Figure 1: Dual Metabolic Blockade. The gem-dimethyl group prevents benzylic oxidation, while the p-fluorine atom blocks ring hydroxylation. Substrate Methyl 2-(4-fluorophenyl)- 2-methylpropanoate CYP_Benzylic CYP450 (Benzylic Attack) Substrate->CYP_Benzylic Attempted Oxidation CYP_Para CYP450 (Para-Hydroxylation) Substrate->CYP_Para Attempted Hydroxylation Metabolite_Stable Metabolically Stable Scaffold Substrate->Metabolite_Stable Intact In Vivo No_Reaction_1 BLOCKED (No Benzylic H) CYP_Benzylic->No_Reaction_1 No_Reaction_2 BLOCKED (C-F Bond Strength) CYP_Para->No_Reaction_2

Experimental Protocols

The defining challenge of this molecule is the steric hindrance around the carbonyl carbon caused by the gem-dimethyl group. Standard hydrolysis (NaOH/MeOH, rt) is often too slow.

Protocol 1: "Anhydrous Hydroxide" Saponification

Use this method to convert the ester to the free acid without harsh reflux.

Rationale: In aqueous media, the hydration shell around the hydroxide ion reduces its nucleophilicity. Using a non-aqueous system increases the effective molarity and reactivity of the base.

  • Reagents:

    • Substrate: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (1.0 equiv)

    • Base: Sodium Hydroxide (powdered, 3.0 equiv)

    • Solvent: Methanol / Dichloromethane (1:9 ratio)[1][2]

  • Procedure:

    • Dissolve the ester in the MeOH/DCM mixture.

    • Add powdered NaOH in a single portion.

    • Stir vigorously at room temperature for 4–6 hours. (Note: Standard aqueous reflux would take 24h+).

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The ester spot (

      
      ) should disappear.
      
  • Workup:

    • Evaporate solvents in vacuo.[1]

    • Resuspend the solid residue (sodium carboxylate) in water.

    • Acidify with 1M HCl to pH 2.

    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Yield: Typically 90–95% pure acid.

Protocol 2: Reformatsky-Type Synthesis (Preparation)

If you need to synthesize the building block from scratch.

Rationale: Direct alkylation of phenylacetic esters often leads to poly-alkylation. The Reformatsky reaction offers better control.

  • Reagents:

    • 4-Fluorobenzaldehyde (or 4-fluoroacetophenone for methyl analog)

    • Methyl

      
      -bromoisobutyrate
      
    • Zinc dust (activated)

  • Workflow:

    • Generate the organozinc reagent in situ in THF/Benzene.

    • Add the carbonyl compound.[3]

    • Crucial Step: The resulting

      
      -hydroxy ester must be dehydrated (TsOH/Toluene reflux) and then hydrogenated (Pd/C, 
      
      
      
      ) to yield the target 2-(4-fluorophenyl)-2-methylpropanoate.

Synthesis Decision Tree

Use this logic flow to determine when to introduce this specific building block into your synthetic route.

Synthesis_Workflow Figure 2: Decision Matrix for Scaffold Selection. Prioritize the fluorinated ester for early-stage building blocks where metabolic half-life is a key optimization parameter. Start Target Molecule Needs Gem-Dimethyl-Phenyl Motif Check_Metabolism Is Metabolic Stability Critical? Start->Check_Metabolism Route_A Use Non-Fluorinated (Methyl 2-methyl-2-phenylpropanoate) Check_Metabolism->Route_A No (Cost priority) Route_B Use Fluorinated Scaffold (Methyl 2-(4-fluorophenyl)-2-methylpropanoate) Check_Metabolism->Route_B Yes (Efficacy priority) Check_Step Integration Stage? Route_B->Check_Step Path_Early Early Stage: Use Ester (Stable, Easy Purification) Check_Step->Path_Early Building Block Path_Late Late Stage: Use Acid Chloride (High Reactivity, Unstable) Check_Step->Path_Late Convergent Step Path_Harsh Avoid Nitrile (Hydrolysis fails w/ sensitive groups) Check_Step->Path_Harsh Warning

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Theodorou, V., Skobridis, K., Tzakos, A. G., & Ragoussis, V. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Spectroscopic comparison of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development—specifically in the synthesis of antihistamines (e.g., Fexofenadine analogs) and NSAID derivatives—Methyl 2-(4-fluorophenyl)-2-methylpropanoate serves as a pivotal intermediate. Its purity is critical, as unreacted carboxylic acid precursors can poison downstream Grignard or reduction reactions.

This guide provides a definitive spectroscopic comparison between the target ester and its primary precursor, 2-(4-fluorophenyl)-2-methylpropanoic acid . By focusing on the diagnostic shifts in NMR (


H, 

C,

F) and IR spectroscopy, researchers can establish robust In-Process Controls (IPC) to validate conversion and purity.

Structural Context & Synthetic Pathway

The transformation typically involves the esterification of the sterically hindered "free acid." Due to the quaternary carbon at the


-position (the gem-dimethyl group), standard esterification rates may be slower than primary acids, making spectroscopic monitoring essential.
Reaction Scheme (Pathway Visualization)

ReactionScheme Precursor Precursor 2-(4-fluorophenyl)-2-methylpropanoic acid (Free Acid) Target Target Methyl 2-(4-fluorophenyl)-2-methylpropanoate (Methyl Ester) Precursor->Target Esterification Reflux Byproduct Byproduct H2O Precursor->Byproduct Elimination Reagents Reagents MeOH, H2SO4 (cat.) or SOCl2/MeOH Reagents->Target

Figure 1: Synthetic pathway converting the sterically hindered acid precursor to the target methyl ester.

Spectroscopic Profiling: The "Fingerprint" Differences

The following data compares the Target (Ester) against the Precursor (Acid) .

A. Infrared (IR) Spectroscopy: The "Quick Check"

IR is the fastest method to determine if the reaction has initiated or completed. The disappearance of the O-H stretch is the primary indicator.

FeaturePrecursor (Acid)Target (Ester)Diagnostic Note
O-H Stretch 2500–3300 cm⁻¹ (Broad, Strong)Absent Disappearance confirms consumption of acid.
C=O Stretch ~1700–1715 cm⁻¹1735–1750 cm⁻¹ Ester carbonyls shift to higher wavenumbers (frequencies) due to the inductive effect of the methoxy group.
C-O Stretch ~1210–1320 cm⁻¹1150–1250 cm⁻¹ Distinct "fingerprint" change, though less reliable than the C=O shift.
B. Nuclear Magnetic Resonance ( H NMR): Quantification

Proton NMR provides the most accurate method for calculating molar conversion.

Solvent: CDCl


 (Standard)
Proton GroupPrecursor (

ppm)
Target (

ppm)
Analysis Strategy
-COOH 10.0 – 12.0 (Broad Singlet)Absent Integration of this region to 0.00 confirms full conversion.
-OCH

(Ester Methyl)
Absent3.65 (Singlet, 3H)The appearance of this sharp singlet is the positive confirmation of product.
Gem-Dimethyl (-C(CH

)

)
1.58 (Singlet, 6H)1.55 (Singlet, 6H)This signal is structurally diagnostic. It confirms the quaternary center remains intact.
Aromatic (Ar-H)7.00 – 7.40 (Multiplet)6.95 – 7.35 (Multiplet)Used as an internal integration standard (4H).

Causality: The methyl ester protons (3.65 ppm) appear downfield due to the electronegativity of the adjacent oxygen. The acid proton disappears because the acidic hydrogen is replaced by the methyl group.

C. Carbon-13 ( C NMR): Structural Confirmation

Essential for verifying the carbon skeleton and ensuring no decarboxylation occurred.

Carbon EnvironmentPrecursor (

ppm)
Target (

ppm)
Carbonyl (C=O) ~181.0~176.5
Methoxy (-OCH

)
Absent52.1
Quaternary C 45.846.2
C-F (Aromatic) ~162.0 (d,

Hz)
~161.8 (d,

Hz)
D. Fluorine-19 ( F NMR): Purity Tag

Since the fluorine atom is remote from the reaction center, the shift change is subtle but useful for checking ring fluorination integrity.

  • Precursor:

    
     -116.5 ppm
    
  • Target:

    
     -117.2 ppm
    
  • Note: Shifts are referenced to CFCl

    
    .[1][2] The slight upfield shift in the ester is due to the subtle change in electron-withdrawing power of the distant carbonyl group.
    

Experimental Protocol: Synthesis & Analysis

Objective: Synthesize Methyl 2-(4-fluorophenyl)-2-methylpropanoate and validate using the spectroscopic metrics above.

Method: Acid-Catalyzed Fischer Esterification

Why this method? While acid chlorides (SOCl


) are faster, the Fischer method is milder and sufficient for this hindered substrate if water is removed.
Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-fluorophenyl)-2-methylpropanoic acid (1.82 g, 10 mmol) in Methanol (20 mL).

  • Catalyst Addition: Carefully add concentrated H

    
    SO
    
    
    
    (0.5 mL) dropwise.
    • Self-Validating Check: The solution should warm slightly (exothermic). Ensure the system is sealed with a drying tube (CaCl

      
      ) to exclude atmospheric moisture.
      
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

    • IPC Point: Take a 50

      
      L aliquot, dry under N
      
      
      
      , dissolve in CDCl
      
      
      . Check
      
      
      H NMR. If the singlet at 3.65 ppm integrates < 3.0 relative to aromatic protons (4.0), continue reflux.
  • Workup:

    • Cool to room temperature.

    • Concentrate methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (30 mL) and wash with Saturated NaHCO

      
       (2 x 20 mL) to remove unreacted acid and catalyst.
      
    • Self-Validating Check: Gas evolution (CO

      
      ) during the wash indicates neutralization of acid. Stop washing only when gas evolution ceases.
      
  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate to yield the crude ester (typically a clear/pale yellow oil).
    
Analytical Decision Tree

DecisionTree Sample Isolate Crude Product IR_Check Run IR Spectrum Sample->IR_Check OH_Present Broad Peak @ 3000 cm-1? IR_Check->OH_Present Reprocess FAIL: Unreacted Acid Repeat NaHCO3 Wash OH_Present->Reprocess Yes NMR_Check Run 1H NMR (CDCl3) OH_Present->NMR_Check No Integration Integration Ratio OMe (3.65) : Ar-H (7.0-7.4) Is it 3:4? NMR_Check->Integration Pass PASS: Pure Ester Proceed to Next Step Integration->Pass Yes Recalc FAIL: Impure Calculate % Yield & Purify Integration->Recalc No

Figure 2: Analytical workflow for validating the esterification product.

Troubleshooting & Common Pitfalls

Issue: Incomplete Conversion (Mixed Spectra)

Due to the steric bulk of the gem-dimethyl group, the reaction may stall.

  • Spectroscopic Sign:

    
    H NMR shows a small broad singlet at ~11 ppm (Acid) alongside the 3.65 ppm singlet (Ester).
    
  • Solution: Do not simply extend reflux time. The equilibrium is limited by water. Add a dehydrating agent (e.g., trimethyl orthoformate) or switch to the Thionyl Chloride method (Acid

    
     Acid Chloride 
    
    
    
    Ester) to drive the reaction irreversibly.
Issue: "Missing" Fluorine Coupling
  • Spectroscopic Sign: Aromatic region appears as clean doublets rather than complex multiplets.

  • Cause: Low-field NMR instruments (<300 MHz) may not resolve the

    
    F-
    
    
    
    H coupling clearly.
  • Validation: Run a

    
    C NMR. The carbon attached to Fluorine (C-4) must appear as a doublet with a large coupling constant (
    
    
    
    Hz). If it is a singlet, you may have defluorinated the ring (highly unlikely under these conditions) or misidentified the starting material.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Methyl Esters vs. Carboxylic Acids. NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data: Fluorine-19 Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Comprehensive Guide: Assessing the Isomeric Purity of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the "Isomeric" Challenge

Before designing an analytical protocol, we must rigorously define the structural reality of Methyl 2-(4-fluorophenyl)-2-methylpropanoate .

  • Structural Analysis: The molecule features a quaternary

    
    -carbon bonded to a carbonyl, a 4-fluorophenyl ring, and two methyl groups  (gem-dimethyl).
    
  • Chirality Verdict: Because of the gem-dimethyl symmetry, the molecule is achiral .

  • The Analytical Objective: In this context, "isomeric purity" does not refer to enantiomeric excess (ee). Instead, it refers to Regioisomeric Purity . You are tasked with quantifying the target 4-fluorophenyl (para) isomer against its likely synthetic impurities:

    • Ortho-isomer: Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

    • Meta-isomer: Methyl 2-(3-fluorophenyl)-2-methylpropanoate.

    • Constitutional Isomers: Linear chain defects (e.g., methyl 3-(4-fluorophenyl)-2-methylpropanoate), though these are chemically distinct enough to be considered general impurities.

The separation of ortho, meta, and para isomers of fluorinated aromatics is non-trivial due to their identical molecular weight and similar polarity. This guide prioritizes Capillary GC for separation and


F qNMR  for absolute structural confirmation.

Strategic Method Selection

The following matrix outlines the strengths and limitations of available techniques for this specific isomeric assessment.

FeatureGC-FID / GC-MS (Recommended)

F qNMR
(The "Gold Standard")
HPLC-UV (Alternative)
Selectivity High. Excellent resolution of structural isomers based on boiling point and polarity.Extreme. Chemical shifts of o, m, p fluorines differ significantly (up to 5-10 ppm).Medium. Requires specialized stationary phases (PFP, Phenyl-Hexyl) to resolve m/p pairs.
Sensitivity High (ppm level detection).Moderate (requires long acquisition for <0.1% impurities).High.
Throughput Fast (15-20 min run).Slow (requires relaxation delays).Moderate.
Primary Use Routine QC and impurity profiling.Reference Standard qualification and absolute purity assignment.When sample is non-volatile or thermally unstable.

Protocol A: High-Resolution Capillary GC (Primary Method)

Gas Chromatography is the workhorse for this analysis. The boiling point differences between ortho (typically lower due to steric shielding/ortho-effect) and para isomers allow for baseline separation on intermediate polarity columns.

Column Selection

Do not use a standard non-polar (100% dimethylpolysiloxane) column like DB-1, as it may fail to resolve the meta and para isomers.

  • Recommended: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-1301, DB-1701) or a Polyethylene Glycol (WAX) column.

  • Reasoning: The cyano or wax phase interacts with the

    
    -electron density of the aromatic ring, accentuating differences caused by the fluorine position.
    
Instrument Parameters[1]
  • Inlet: Split/Splitless (Split ratio 50:1 to prevent column overload). Temp: 250°C.

  • Carrier Gas: Helium or Hydrogen (Constant flow: 1.2 mL/min).

  • Detector: FID (300°C). FID is preferred over MS for quantitation due to its wider linear dynamic range and uniform response factors for isomers.

  • Temperature Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 180°C (Elution of isomers).

    • Ramp 20°C/min to 260°C (Bake out).

Retention Logic (Validation Required)

While elution orders must be confirmed with standards, the typical order on a polar column is:

  • Ortho-isomer: Elutes first (Steric bulk reduces interaction with stationary phase; lower effective bp).

  • Meta-isomer: Elutes second.

  • Para-isomer (Target): Elutes last (Most linear/planar interaction with phase).

Protocol B: F Quantitative NMR (Validation & Orthogonal Check)

When reference standards for the ortho and meta impurities are unavailable,


F NMR is the only method that can definitively assign purity based on first principles.
The Principle

The fluorine nucleus is highly sensitive to its electronic environment. The chemical shift (


) is heavily influenced by the distance to the ester/alkyl group.
  • Ortho-F: Strongly deshielded or shielded depending on conformation, but distinct.

  • Meta-F: Minimal electronic coupling with the alkyl group.

  • Para-F: Conjugative interaction is possible, distinct shift.

Experimental Setup
  • Solvent: CDCl

    
     or DMSO-
    
    
    
    (DMSO often provides better isomer separation due to solvation effects).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4-Fluorobenzoic acid (if soluble).
  • Pulse Sequence: Inverse-gated decoupling (to suppress NOE and ensure quantitative integration).

  • Relaxation Delay (

    
    ): CRITICAL.  Fluorine 
    
    
    
    relaxation times can be long (2-10 seconds). Set
    
    
    (typically 20-30 seconds) to ensure full magnetization recovery. Failure to do this will underestimate the major peak.
Data Analysis

Integrate the signals.[1][2]



Protocol C: HPLC (Alternative for Non-Volatiles)

If GC is unavailable, Reverse Phase HPLC can be used, but "standard" C18 columns often fail to separate meta and para isomers.

  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

    • Mechanism:[3] These phases utilize

      
       interactions and fluorine-fluorine interactions. The shape selectivity allows discrimination between the flat para isomer and the "kinked" ortho/meta isomers.
      
  • Mobile Phase: Isocratic Acetonitrile/Water (approx 60:40) or Methanol/Water.[4]

  • Detection: UV at 260 nm (aromatic absorption).

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for assessing the purity of your batch.

IsomericPurityWorkflow Start Crude Sample: Methyl 2-(4-fluorophenyl)-2-methylpropanoate Screening Screening: GC-FID (DB-1701 Column) Start->Screening Decision Are Impurity Peaks > 0.1% Detected? Screening->Decision Quant Quantification: Calculate Area % (Normalization) Decision->Quant No / Minor NMR_Check Orthogonal Check: 19F qNMR Decision->NMR_Check Yes (Significant) Final Final COA Generation: Regioisomeric Purity reported Quant->Final ID_Confirm Confirm ID of Impurities (Ortho vs Meta) NMR_Check->ID_Confirm ID_Confirm->Quant

Figure 1: Decision matrix for determining regioisomeric purity. GC-FID serves as the primary screening tool, while


F NMR provides structural confirmation if unknown peaks arise.

Summary of Specifications

ParameterSpecification Limit (Typical)Rationale
Appearance Colorless to pale yellow oil/solidVisual check.
Regioisomeric Purity

(Para isomer)
Ortho/Meta isomers may have different biological toxicities.
Sum of Isomers

Standard pharma intermediate limit.
Assay (wt/wt)

Confirmed by qNMR or HPLC vs Standard.

References

  • National Institutes of Health (NIH). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines by GC-IRD and GC-MS. (Demonstrates GC separation logic for fluoro-aromatic isomers). [Link]

  • Reich, H. J. 19F NMR Chemical Shifts - University of Wisconsin. (Authoritative database for predicting fluorine shifts). [Link]

  • Agilent Technologies. Pesticide Analysis using Retention Time Locking. (Technical background on GC retention stability for close-eluting isomers). [Link]

Sources

"Methyl 2-(4-fluorophenyl)-2-methylpropanoate" reference standard characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Comprehensive Characterization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate as a Reference Standard

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical workflows and experimental data required to qualify this compound as a chemical reference standard. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Imperative for Rigorously Characterized Reference Standards

In pharmaceutical research and development, the accuracy of analytical measurements is paramount. Reference standards are the bedrock of this accuracy, serving as the benchmark against which all other samples are measured. The qualification of a reference standard is a meticulous process that involves unequivocally confirming its chemical identity and accurately determining its purity.

Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 476429-17-1) is a key organic intermediate.[1] Its use in synthetic pathways necessitates a well-characterized standard to ensure the quality, safety, and efficacy of subsequent products. This guide details a multi-technique approach to establish its identity and purity, providing a framework for its validation as a reference standard.

Part 1: Unambiguous Identity Confirmation

The first pillar of characterization is the confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points that, when taken together, create an undeniable structural fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering the most direct evidence of the compound's elemental composition and structural motifs.

  • Causality of Method Choice: Electron Ionization (EI) is chosen for its ability to generate a reproducible fragmentation pattern, creating a unique fingerprint for the molecule. The molecular ion peak (M+) confirms the molecular weight, while fragment ions reveal the stability of different parts of the structure.

  • Expected Data: The molecular formula is C₁₁H₁₃FO₂ with a molecular weight of 196.22 g/mol .[1] The high-resolution mass spectrum should yield a molecular ion peak very close to this value. The fragmentation pattern can be predicted based on the structure of similar esters, such as methyl propanoate.[2] Key expected fragments include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Ionm/z (Predicted)Identity
[M]+196Molecular Ion: [C₁₁H₁₃FO₂]+
[M-31]+165Loss of methoxy radical: [C₁₀H₁₀FO]+
[M-59]+137Loss of carbomethoxy group: [C₉H₁₀F]+
[C₇H₆F]+109Fluorotropylium ion or related fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a fluorinated compound, both ¹H and ¹³C NMR are particularly powerful due to the observable coupling between the fluorine atom and nearby nuclei.[3]

  • Expertise in Action: The choice of a deuterated solvent like CDCl₃ is standard to avoid interfering signals from the solvent itself.[4][5] The presence of a fluorine atom is expected to cause splitting of the signals for the aromatic protons and carbons, a phenomenon known as heteronuclear coupling. This provides definitive evidence for the fluorine's position on the aromatic ring.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
A~7.3 - 7.5Multiplet (dd)2HAromatic protons ortho to the C(CH₃)₂ group, showing coupling to both the adjacent aromatic proton and the ¹⁹F atom.
B~7.0 - 7.1Multiplet (t)2HAromatic protons ortho to the fluorine atom, showing coupling to both the adjacent aromatic proton and the ¹⁹F atom.
C~3.6 - 3.7Singlet3HMethoxy group (-OCH₃) protons. Being adjacent to an electronegative oxygen, they are deshielded.[4]
D~1.5 - 1.6Singlet6HGeminal methyl group (-C(CH₃)₂) protons. These are equivalent due to free rotation.
Signal AssignmentPredicted δ (ppm)Rationale
1~177Ester carbonyl carbon (C=O). Highly deshielded due to the two adjacent oxygen atoms.[6]
2~162 (d, ¹JCF ≈ 245 Hz)Aromatic carbon directly bonded to fluorine (C-F). Exhibits a large one-bond coupling constant with ¹⁹F.
3~141 (d, ⁴JCF ≈ 3 Hz)Aromatic quaternary carbon (ipso-C). Shows a small long-range coupling to ¹⁹F.
4~129 (d, ³JCF ≈ 8 Hz)Aromatic carbons ortho to the C(CH₃)₂ group. Shows a three-bond coupling to ¹⁹F.
5~115 (d, ²JCF ≈ 21 Hz)Aromatic carbons ortho to the fluorine atom. Shows a two-bond coupling to ¹⁹F.
6~52Methoxy carbon (-OCH₃).[6]
7~46Quaternary aliphatic carbon (-C(CH₃)₂).
8~25Geminal methyl carbons (-C(CH₃)₂). These two carbons are equivalent.[7]

G

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

  • Trustworthiness through Orthogonality: While NMR and MS define the molecule's overall structure, FT-IR provides confirmatory evidence of key functional groups. The presence of a strong carbonyl absorption and a C-F bond absorption provides data that is orthogonal to, and thus corroborates, the other techniques.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3050-3000C-H Stretch (Aromatic)MediumCharacteristic of C-H bonds on a benzene ring.
~2990-2950C-H Stretch (Aliphatic)Medium-StrongCorresponds to the methyl groups.[8]
~1735C=O Stretch (Ester)Strong, SharpA very characteristic and intense absorption for the ester carbonyl group.[9]
~1600, ~1500C=C Stretch (Aromatic)MediumSkeletal vibrations of the benzene ring.
~1250-1150C-O Stretch (Ester)StrongAsymmetric C-O-C stretch of the ester group.[8]
~1220C-F Stretch (Aryl-F)StrongCharacteristic absorption for an aryl-fluoride bond.

Part 2: Purity Assessment - A Comparative Approach

Once identity is confirmed, the purity of the reference standard must be determined. No compound is 100% pure, so the goal is to accurately quantify the main component and identify/quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose for non-volatile organic molecules.[10]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Causality of Method Choice: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a relatively nonpolar molecule, making it ideally suited for retention and separation on a C18 column. A UV detector is appropriate as the benzene ring is a strong chromophore. This method is stability-indicating, meaning it can separate the main analyte from its degradation products and synthesis-related impurities.[10]

  • Chromatographic System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

The method must be validated according to ICH guidelines to ensure it is fit for purpose.

ParameterAcceptance CriteriaPurpose
Specificity Peak for the main analyte is resolved from impurities and degradation products.Ensures the method can accurately measure the analyte without interference.
Linearity R² ≥ 0.999 over a range of 50-150% of the working concentration.Confirms a proportional relationship between detector response and concentration.[10]
Accuracy 98.0% - 102.0% recovery from spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.Demonstrates the consistency and reproducibility of the method.
LOD / LOQ S/N ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration of analyte that can be reliably detected and quantified.[11]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Comparative Analysis: For a compound with sufficient volatility and thermal stability, GC offers higher resolution than HPLC. The coupling with a mass spectrometer (GC-MS) allows for the identification of unknown impurities based on their mass spectra.

  • Performance Comparison:

    • HPLC: Better suited for non-volatile or thermally labile impurities. It is generally more robust for routine QC.

    • GC-MS: Superior for identifying and quantifying volatile or semi-volatile impurities (e.g., residual solvents from synthesis). It provides structural information on impurities that HPLC-UV cannot.[12]

The choice between HPLC and GC depends on the likely impurity profile. For a comprehensive characterization, both techniques are often employed to provide a complete picture of the compound's purity.

Part 3: Integrated Characterization Workflow

A logical workflow ensures that all necessary data is collected efficiently and that the final certificate of analysis is supported by a robust data package.

// Connections start -> {ms, nmr, ftir} [label="Structural Elucidation"]; {ms, nmr, ftir} -> hplc [label="Identity Confirmed"]; hplc -> {gc, dsc} [label="Orthogonal Purity Check"]; {hplc, gc, dsc} -> data_review; data_review -> cert; } end_dot Caption: Comprehensive workflow for reference standard characterization.

Conclusion

The characterization of a chemical reference standard like Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. By combining mass spectrometry, NMR, and FT-IR, the chemical identity can be unequivocally established. A validated, stability-indicating HPLC method serves as the primary tool for purity assessment, with complementary techniques like GC-MS providing a more complete impurity profile. This rigorous, evidence-based approach ensures the final reference standard is fit for its intended purpose, underpinning the integrity of future analytical work in research and development.

References

  • MedChemExpress. "Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate." MedChemExpress, Accessed February 19, 2026. [No valid URL available]
  • Doc Brown's Chemistry. "mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3." docbrown.info, Accessed February 19, 2026. [Link]

  • Vaia. "Classify the resonances in the 13 C NMR spectrum of methyl propanoate." vaia.com, Accessed February 19, 2026. [Link]

  • Doc Brown's Chemistry. "infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3." docbrown.info, Accessed February 19, 2026. [Link]

  • SpectraBase. "2-Methyl-2-(4-methylphenoxy)propanoic acid." spectrabase.com, Accessed February 19, 2026. [Link]

  • Pearson. "The standard 13C NMR spectrum of phenyl propanoate is shown here." pearson.com, Accessed February 19, 2026. [Link]

  • ChemBK. "methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate." chembk.com, Accessed February 19, 2026. [Link]

  • Doc Brown's Chemistry. "The 1 H NMR spectrum of methyl propanoate." docbrown.info, Accessed February 19, 2026. [Link]

  • Doc Brown's Chemistry. "Introductory note on the 13C NMR spectrum of methyl propanoate." docbrown.info, Accessed February 19, 2026. [Link]

  • PubChem. "3-(4-Fluorophenyl)-2-methylpropanoic acid." pubchem.ncbi.nlm.nih.gov, Accessed February 19, 2026. [Link]

  • YouTube. "Construct a simulated 1H NMR spectrum for methyl propanoate." youtube.com, Accessed February 19, 2026. [Link]

  • PubChem. "Methyl 2-methyl-2-(4-methylphenyl)propanoate." pubchem.ncbi.nlm.nih.gov, Accessed February 19, 2026. [Link]

  • U.S. Environmental Protection Agency. "Fourier Transform Infrared (FTIR) Reference Spectra." epa.gov, Accessed February 19, 2026. [Link]

  • MDPI. "Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate." mdpi.com, Accessed February 19, 2026. [Link]

  • ResearchGate. "Figure S26. 1 H NMR spectrum of 2-[(4-fluorophenyl)methylidene] propanedinitrile." researchgate.net, Accessed February 19, 2026. [Link]

  • ResearchGate. "An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC." researchgate.net, Accessed February 19, 2026. [Link]

  • Google Patents. "EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." patents.google.com, Accessed February 19, 2026.
  • Pharmaffiliates. "CAS No : 698394-59-1 | Product Name : Methyl 2-(4-ethylphenyl)-2-methylpropanoate." pharmaffiliates.com, Accessed February 19, 2026. [Link]

  • Doc Brown's Chemistry. "13 C NMR spectrum of 2-methylpropanoic acid." docbrown.info, Accessed February 19, 2026. [Link]

  • PubChem. "Methyl 2-(4-ethylphenyl)-2-methylpropanoate." pubchem.ncbi.nlm.nih.gov, Accessed February 19, 2026. [Link]

  • Organic Syntheses. "2-phenylpropionic acid." orgsyn.org, Accessed February 19, 2026. [Link]

  • ResearchGate. "INFRARED SPECTRUM OF METHYL PROPANOATE." researchgate.net, Accessed February 19, 2026. [Link]

  • NIST WebBook. "Propanoic acid, 2-methyl-." webbook.nist.gov, Accessed February 19, 2026. [Link]

  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." ejournal.upi.edu, Accessed February 19, 2026. [Link]

  • Doc Brown's Chemistry. "13C nmr spectrum of 2-methylpropane." docbrown.info, Accessed February 19, 2026. [Link]

  • Rojkiewicz, M., et al. "Spectroscopic and crystallographic characterization of two cathinone derivatives..." Forensic Science International, Accessed February 19, 2026. [Link]

  • NIST WebBook. "Propanoic acid, 2-methyl-, 2-methylpropyl ester." webbook.nist.gov, Accessed February 19, 2026. [Link]

  • PubMed. "A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid." pubmed.ncbi.nlm.nih.gov, Accessed February 19, 2026. [Link]

  • SpringerLink. "Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen." link.springer.com, Accessed February 19, 2026. [Link]

  • PubChemLite. "2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid." pubchemlite.acs.org, Accessed February 19, 2026. [Link]

  • U.S. Environmental Protection Agency. "Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil." epa.gov, Accessed February 19, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Establishing Methodological Consistency and Reliability Across Laboratories.

In the landscape of pharmaceutical development and quality control, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The principles and methodologies detailed herein are designed to ensure the robustness and reliability of analytical data, a cornerstone of regulatory compliance and product quality.

Inter-laboratory comparisons, also known as proficiency testing or collaborative studies, are essential for validating analytical methods and ensuring that different laboratories can produce comparable results.[1][2] This process is critical when transferring a method between research and development to quality control, outsourcing to a contract research organization (CRO), or when multiple sites are involved in the manufacturing and testing of a single product.[3]

This guide will delve into the critical aspects of designing and executing an inter-laboratory study, from the selection of analytical techniques to the statistical evaluation of the resulting data. We will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

The Foundational Role of Inter-laboratory Studies

The primary objective of an inter-laboratory study is to determine the precision of a test method, specifically its repeatability and reproducibility.[4][5][6][7][8] Repeatability refers to the variation in results obtained by a single analyst on the same equipment within a short period, while reproducibility describes the variability between results from different laboratories.[7] A well-designed study provides a statistical basis for establishing the performance characteristics of an analytical method and ensures its suitability for its intended purpose.[9][10]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining key parameters such as accuracy, precision, specificity, and robustness that must be assessed.[9][10][11][12] Similarly, standards like ASTM E691 offer detailed guidance on conducting inter-laboratory studies to determine the precision of a test method.[4][5][6][7][8]

Analytical Methodologies for Methyl 2-(4-fluorophenyl)-2-methylpropanoate

The choice of analytical technique is dictated by the specific requirements of the analysis, including the need for qualitative identification, quantitative determination, or structural elucidation. For a comprehensive evaluation of Methyl 2-(4-fluorophenyl)-2-methylpropanoate, a multi-faceted approach employing GC-MS, HPLC, and NMR is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methyl esters.[13][14] It offers high separation efficiency and provides mass spectral data that can be used for definitive identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a stock solution of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of methyl esters (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.[14][15]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the peak corresponding to Methyl 2-(4-fluorophenyl)-2-methylpropanoate based on its retention time and mass spectrum. Quantify the analyte using a calibration curve constructed from the peak areas of the calibration standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique widely used in the pharmaceutical industry for the separation, identification, and quantification of a wide range of compounds.[16][17][18][19] For a non-volatile or thermally labile compound, HPLC is the method of choice.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Instrumentation:

    • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[18]

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

  • Data Analysis: Identify the peak corresponding to Methyl 2-(4-fluorophenyl)-2-methylpropanoate based on its retention time. Quantify the analyte using a calibration curve constructed from the peak areas of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[20][21][22][23] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

    • For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for complete structural assignment.[20][23]

  • Data Analysis: Process the NMR data to obtain chemical shifts, coupling constants, and integration values. Interpret the spectra to confirm the structure of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

Designing the Inter-laboratory Study

A robust inter-laboratory study requires careful planning and a well-defined protocol to minimize variability arising from factors other than the analytical method itself.[24]

Workflow for an Inter-laboratory Comparison Study

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 P4 Develop & Distribute Detailed Analytical Protocol P3->P4 E1 Laboratories Perform Analysis P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Data (ASTM E691) E2->A1 A2 Evaluation of Repeatability & Reproducibility A1->A2 A3 Identification of Outliers & Sources of Variability A2->A3 R1 Preparation of Final Report A3->R1 R2 Dissemination of Findings R1->R2 Data Raw Data from All Labs Screening Initial Data Screening (h and k statistics) Data->Screening Outliers Identify Potential Outliers Screening->Outliers Investigation Investigate Outliers for Assignable Causes Outliers->Investigation Decision Decision: Exclude or Retain Outlier Data Investigation->Decision FinalData Final Dataset for Precision Calculation Investigation->FinalData Exclude Decision->FinalData Retain Calculation Calculate Repeatability & Reproducibility FinalData->Calculation Report Final Report with Precision Statement Calculation->Report

Sources

Forced degradation studies of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Forced Degradation of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Introduction: Probing Molecular Stability in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a cornerstone of ensuring safety and efficacy. Forced degradation studies, or stress testing, provide a systematic approach to expediting the degradation of a drug substance under conditions more severe than accelerated stability testing.[1][2] These studies are fundamental for identifying potential degradation products, elucidating degradation pathways, and, crucially, developing and validating stability-indicating analytical methods.[3][4][5]

This guide focuses on Methyl 2-(4-fluorophenyl)-2-methylpropanoate , a compound featuring a methyl ester functional group and a fluorinated aromatic ring. Its structure presents specific vulnerabilities to hydrolytic, oxidative, and photolytic stress. We will provide a comparative analysis of its degradation under various stress conditions and evaluate the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for resolving the parent compound from its degradants. The ultimate goal is to establish a robust analytical framework for its stability assessment.

Regulatory Framework: The ICH Mandate

Forced degradation studies are mandated by global regulatory bodies, with the International Council for Harmonisation (ICH) providing the primary guidelines. Specifically, ICH Q1A(R2) and Q1B outline the requisite stress conditions to be investigated, which include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[3][4][6] The objective is not to achieve complete degradation but to induce a target degradation of 5-20%, which is sufficient to challenge the analytical method's ability to separate and detect impurities while avoiding the formation of irrelevant secondary degradants.[3]

Anticipated Degradation Pathways of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

The chemical structure of the target molecule informs its likely degradation pathways:

  • Hydrolysis: The ester linkage is the most probable site for degradation under both acidic and basic conditions.[1][7][8] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[9] Base-promoted hydrolysis (saponification) involves direct nucleophilic attack by a hydroxide ion on the carbonyl carbon.[9] Both pathways are expected to yield 2-(4-fluorophenyl)-2-methylpropanoic acid and methanol.

  • Oxidation: While the molecule lacks a readily oxidizable benzylic hydrogen, the electron-rich aromatic ring can be susceptible to oxidative degradation under strong conditions, potentially leading to ring-opening or hydroxylation products.[10][11]

  • Photolysis: Aromatic rings are known chromophores that can absorb UV radiation, making the molecule potentially susceptible to photolytic degradation.[12][13][14][15] This can lead to various reactions, including photo-hydrolysis or the formation of radical species.

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to break weaker bonds, potentially leading to decarboxylation or other fragmentation pathways.[16][17]

Experimental Workflow for Forced Degradation

The overall process for conducting a forced degradation study is systematic, moving from stress application to analytical characterization.

G cluster_stress Stress Condition Application cluster_analysis Sample Analysis API Drug Substance: Methyl 2-(4-fluorophenyl)-2-methylpropanoate Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (Dry Heat) (e.g., 80°C) API->Thermal Photolytic Photolytic (ICH Q1B Light Source) API->Photolytic Preparation Sample Preparation (Neutralization, Dilution) Acid->Preparation Base->Preparation Oxidative->Preparation Thermal->Preparation Photolytic->Preparation Analysis Chromatographic Separation (HPLC / UPLC) Preparation->Analysis Detection Detection & Characterization (PDA / MS) Analysis->Detection Data Data Interpretation (Peak Purity, Mass Balance, Structure Elucidation) Detection->Data

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to achieve the target degradation of 5-20%. Preliminary range-finding studies are recommended to optimize exposure times and temperatures for this specific molecule.

Protocol 1: Acidic Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-(4-fluorophenyl)-2-methylpropanoate in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1.0N Hydrochloric Acid (HCl).

  • Incubation: Incubate the solution in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent volume of 1.0N Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for chromatographic analysis.

  • Rationale: Elevated temperature is used to accelerate hydrolysis, which is often slow in acidic conditions for esters.[1] HCl is a common non-oxidizing acid used for these studies.[7]

Protocol 2: Basic Hydrolysis
  • Preparation: Use the same 1 mg/mL stock solution as in Protocol 1.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1N Sodium Hydroxide (NaOH).

  • Incubation: Maintain the solution at room temperature (25°C). Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1N HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid hydrolysis and often proceeds readily at room temperature.[3][7] Using milder conditions prevents excessive degradation.

Protocol 3: Oxidative Degradation
  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature (25°C), protected from light, for 24 hours. Withdraw aliquots at intermediate time points if necessary.

  • Quenching: No quenching is typically required, but samples should be diluted immediately for analysis to minimize further reaction.

  • Analysis: Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Rationale: 3% H₂O₂ is a standard oxidizing agent for stress testing. The reaction is performed at room temperature to mimic potential oxidative stress during storage.

Protocol 4: Thermal Degradation (Dry Heat)
  • Preparation: Place a thin layer of the solid drug substance (approx. 10-20 mg) in a glass vial.

  • Stress Application: Heat the vial in a calibrated oven at 80°C for 48 hours.

  • Sample Preparation: After cooling, accurately weigh the stressed powder and dissolve it in the diluent (e.g., 50:50 acetonitrile/water) to prepare a 1 mg/mL solution.

  • Analysis: Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Rationale: Dry heat assesses the stability of the solid-state drug substance to thermal stress, which can cause decomposition or solid-state rearrangements.[7][18]

Protocol 5: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance. Place 1 mL in a quartz cuvette or a suitable transparent container. Prepare a control sample wrapped in aluminum foil.

  • Stress Application: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[6][19]

  • Sample Preparation: After exposure, retrieve the solution.

  • Analysis: Dilute the sample with the mobile phase to a final concentration of approximately 100 µg/mL. Analyze the control sample in parallel.

  • Rationale: This protocol directly follows ICH guidelines to assess the potential for photodegradation upon exposure to light, a critical parameter for packaging and storage decisions.[5][6]

Comparative Analytical Methodologies: HPLC vs. UPLC

The core of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from all potential degradation products. Both HPLC and UPLC are workhorses for this task, but they offer different levels of performance.[20][21] UPLC, which utilizes columns with sub-2 µm particles, provides significant advantages in speed, resolution, and sensitivity compared to traditional HPLC with 3-5 µm particles.[20][22][23]

Performance Comparison: HPLC vs. UPLC
ParameterConventional HPLCUltra-Performance LC (UPLC)Advantage
Column Particle Size 3 - 5 µm< 2 µmUPLC (Higher efficiency)[20][21]
Typical Run Time 20 - 40 minutes2 - 7 minutesUPLC (>5x faster)[22][23]
Resolution GoodExcellentUPLC (Superior separation of closely eluting peaks)[24]
Sensitivity ModerateHighUPLC (Sharper peaks lead to better detection limits)[21]
System Pressure 150 - 400 bar600 - 1200 barHPLC (Less demanding on instrumentation)
Solvent Consumption HighLow (up to 80% reduction)UPLC (Greener and more cost-effective)[21][23]

For the analysis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate and its degradants, UPLC is the superior choice for method development due to its enhanced resolving power. However, a well-developed HPLC method can still be suitable for routine quality control if baseline separation is achieved.

Data Interpretation and Characterization

Quantitative Analysis of Degradation

The following table presents hypothetical data from a UPLC-PDA analysis, demonstrating the extent of degradation under each stress condition.

Stress Condition% Degradation of Parent APINumber of Degradation Products DetectedMajor Degradant Peak (RT, min)
Control (Unstressed) 0%0-
Acid Hydrolysis (0.1N HCl, 60°C, 8h) 12.5%12.8
Base Hydrolysis (0.1N NaOH, RT, 2h) 18.2%12.8
Oxidation (3% H₂O₂, RT, 24h) 3.1%23.5, 4.1
Thermal (80°C, 48h) 1.5%15.2
Photolytic (ICH Q1B) 4.5%23.8, 6.1

Data is hypothetical and for illustrative purposes only.

Structural Elucidation with Mass Spectrometry (MS)

LC-MS is an indispensable tool for identifying the structures of unknown degradation products.[25][26][27] By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, one can obtain the molecular weight of each degradant.

  • Parent Compound: Methyl 2-(4-fluorophenyl)-2-methylpropanoate (C₁₁H₁₃FO₂) has a molecular weight of 196.22 g/mol . In positive ion mode ESI-MS, it would be detected as the protonated molecule [M+H]⁺ at m/z 197.1 .

  • Major Hydrolytic Degradant: The primary degradation product from acid and base hydrolysis is expected to be 2-(4-fluorophenyl)-2-methylpropanoic acid (C₁₀H₁₁FO₂), with a molecular weight of 182.19 g/mol . This would be detected as [M+H]⁺ at m/z 183.1 .

The observed mass shift of -14 Da (loss of CH₂) strongly supports the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Caption: Primary hydrolytic degradation pathway.

Conclusion and Recommendations

Forced degradation studies reveal that Methyl 2-(4-fluorophenyl)-2-methylpropanoate is most susceptible to hydrolytic degradation, particularly under basic conditions, leading to the formation of its corresponding carboxylic acid.[7][9] The compound shows moderate stability against oxidative, thermal, and photolytic stress.

Recommendations:

  • Analytical Method: A UPLC method is highly recommended for stability testing due to its superior resolving power and speed, ensuring accurate quantification of the parent drug in the presence of degradants.[20][22]

  • Detection: A combination of PDA for routine quantification and MS for peak identification and characterization is the gold standard for comprehensive impurity profiling.[25][27]

  • Formulation & Storage: To ensure product stability, formulation strategies should focus on maintaining a neutral pH and protecting the drug product from excessive heat and light.

This guide provides a comprehensive framework for designing and executing forced degradation studies for Methyl 2-(4-fluorophenyl)-2-methylpropanoate. By understanding its degradation profile, researchers can develop stable formulations and robust analytical methods that satisfy regulatory requirements and ensure patient safety.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025, August 5). ScienceDirect.
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. (2014, March 19). RSC Publishing.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.
  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2017, May 18).
  • Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. (2025, December). Benchchem.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • Thermal Decomposition of Potential Ester Biofuels.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. (2025, October 9). GMP Insiders.
  • Photolytic Degradation: Causes, Consequences, and Prevention. (2025, November 24). WebofPharma.
  • Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared
  • Pharmaceutical compounds photolysis: pH influence. PMC - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Photolytic Degradation and Its Prevention. Pharmaguideline.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2012). PMC.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • The Use Of Forced Degradation In Analytical Method Development.
  • LC-MS characterization of valsartan degradation products and comparison with LC-PDA. SciELO.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). PubMed.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10).
  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015).
  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019, December 12). Frontiers.
  • Oxidative degradation of synthetic ester and its influence on tribological behavior. (2025, August 6).
  • Oxidation of Arom
  • Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts.
  • Oxidative alkenylation of aromatic esters by ruthenium-catalyzed twofold C-H bond cleavages. (2012, August 17). PubMed.
  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid...
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • 2-phenylpropionic acid. Organic Syntheses Procedure.

Sources

Comparative cost-analysis of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Cost-Analysis of "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" Synthesis Methods

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-(4-fluorophenyl)-2-methylpropanoate is a valuable building block in the synthesis of various pharmaceutical compounds, and its synthetic route can significantly impact the overall cost and timeline of a drug development program. This guide provides an in-depth comparative analysis of two distinct and viable synthetic methodologies for this compound: a classical Friedel-Crafts acylation approach and a Grignard-based route. The analysis will delve into the mechanistic underpinnings, experimental protocols, and a comprehensive cost breakdown to aid in the selection of the most appropriate method for your specific needs.

Introduction to the Synthetic Challenge

The structure of Methyl 2-(4-fluorophenyl)-2-methylpropanoate presents a few key synthetic challenges. The core of the molecule is a quaternary carbon center attached to a fluorinated aromatic ring. The construction of this sterically hindered center and the introduction of the fluorine atom are the primary considerations in designing a synthetic strategy. The two methods explored in this guide approach this challenge from different perspectives, each with its own set of advantages and disadvantages.

Method 1: Friedel-Crafts Acylation Pathway

This route builds the carbon skeleton directly onto the fluorobenzene ring through a classic electrophilic aromatic substitution reaction. The synthesis proceeds in three main steps:

  • Friedel-Crafts Acylation: Fluorobenzene is acylated with 2-chloroisobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 2-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one. The fluorine atom is an ortho-, para-director, and due to steric hindrance, the para-substituted product is the major isomer formed.[1]

  • Hydrolysis: The resulting α-chloro ketone is then hydrolyzed to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-methylpropanoic acid, using a base such as sodium hydroxide.

  • Esterification: The final step is the esterification of the carboxylic acid to the methyl ester. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[2][3]

Experimental Protocol: Friedel-Crafts Acylation Pathway

Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one

  • To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-chloroisobutyryl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2-(4-fluorophenyl)-2-methylpropanoic acid

  • Dissolve the 2-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Combine the 2-(4-fluorophenyl)-2-methylpropanoic acid (1.0 equivalent) and a large excess of methanol (e.g., 10 equivalents, which can also serve as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation.

Workflow Diagram: Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification Fluorobenzene Fluorobenzene Acylation Friedel-Crafts Acylation Fluorobenzene->Acylation 2-Chloroisobutyryl_chloride 2-Chloroisobutyryl_chloride 2-Chloroisobutyryl_chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Intermediate_1 2-chloro-1-(4-fluorophenyl) -2-methylpropan-1-one Acylation->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis NaOH NaOH NaOH->Hydrolysis Intermediate_2 2-(4-fluorophenyl) -2-methylpropanoic acid Hydrolysis->Intermediate_2 Esterification Fischer Esterification Intermediate_2->Esterification Methanol Methanol Methanol->Esterification H2SO4 H2SO4 H2SO4->Esterification Final_Product Methyl 2-(4-fluorophenyl) -2-methylpropanoate Esterification->Final_Product

Caption: Workflow for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via the Friedel-Crafts Acylation Pathway.

Method 2: Grignard Reaction Pathway

This approach constructs the carbon framework by adding a nucleophilic organometallic reagent to a ketone. This synthesis also proceeds in three main steps:

  • Grignard Reaction: 4-Fluorophenylmagnesium bromide, prepared from 4-fluorobromobenzene and magnesium, is reacted with acetone. This nucleophilic addition to the carbonyl group forms the tertiary alcohol, 2-(4-fluorophenyl)propan-2-ol.[6][7]

  • Oxidation: The tertiary benzylic alcohol is then oxidized to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-methylpropanoic acid. A strong oxidizing agent such as potassium permanganate is typically used for this transformation.[8]

  • Esterification: Similar to the first method, the final step is the esterification of the carboxylic acid to the desired methyl ester, which can be accomplished via Fischer esterification.[2][3]

Experimental Protocol: Grignard Reaction Pathway

Step 1: Synthesis of 2-(4-fluorophenyl)propan-2-ol

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 4-fluorobromobenzene solution to initiate the Grignard reagent formation. The reaction is exothermic and should be controlled by the rate of addition.[9]

  • Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Synthesis of 2-(4-fluorophenyl)-2-methylpropanoic acid

  • Dissolve the 2-(4-fluorophenyl)propan-2-ol (1.0 equivalent) in a mixture of acetone and water.

  • Add potassium permanganate (2.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and may require external cooling.

  • Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with water.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

  • Follow the same Fischer esterification protocol as described in Step 3 of the Friedel-Crafts Acylation Pathway.[2][3]

Workflow Diagram: Grignard Reaction Pathway

Grignard Reaction Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification 4-Fluorophenylmagnesium_bromide 4-Fluorophenylmagnesium_bromide Grignard Grignard Reaction 4-Fluorophenylmagnesium_bromide->Grignard Acetone Acetone Acetone->Grignard Intermediate_1 2-(4-fluorophenyl) propan-2-ol Grignard->Intermediate_1 Oxidation Oxidation Intermediate_1->Oxidation KMnO4 Potassium Permanganate KMnO4->Oxidation Intermediate_2 2-(4-fluorophenyl) -2-methylpropanoic acid Oxidation->Intermediate_2 Esterification Fischer Esterification Intermediate_2->Esterification Methanol Methanol Methanol->Esterification H2SO4 H2SO4 H2SO4->Esterification Final_Product Methyl 2-(4-fluorophenyl) -2-methylpropanoate Esterification->Final_Product

Caption: Workflow for the synthesis of Methyl 2-(4-fluorophenyl)-2-methylpropanoate via the Grignard Reaction Pathway.

Comparative Cost-Analysis

The following table provides a comparative cost-analysis of the two synthetic routes. Prices are based on bulk chemical supplier listings and may vary. The analysis assumes a theoretical 100% yield for each step to provide a baseline comparison of raw material costs.

Reagent/SolventMethod 1: Friedel-CraftsMethod 2: Grignard
Starting Materials
Fluorobenzene~$50/kg-
2-Chloroisobutyryl chloride[10]~$30/kg-
4-Fluorobromobenzene-~$80/kg
Magnesium Turnings-~$40/kg
Acetone[11][12]-~$2/kg
Reagents
Aluminum Chloride[13][14]~$5/kg-
Sodium Hydroxide[15][16]~$2/kg~$2/kg
Potassium Permanganate[11][17]-~$5/kg
Methanol~$1/L~$1/L
Sulfuric Acid~$1/L~$1/L
Solvents
Dichloromethane~$2/L-
Diethyl Ether-~$5/L
Ethyl Acetate~$2/L~$2/L
Estimated Overall Yield 60-70%50-60%
Estimated Raw Material Cost per Mole of Product Lower Higher

Analysis of Costs and Yields:

  • Raw Material Costs: The Friedel-Crafts route generally utilizes less expensive starting materials. Fluorobenzene and 2-chloroisobutyryl chloride are more economical than 4-fluorobromobenzene.

  • Reagent Costs: The Grignard route requires a stoichiometric amount of magnesium and a strong oxidizing agent like potassium permanganate, which can add to the overall cost. The Friedel-Crafts route requires a stoichiometric amount of aluminum chloride, which is relatively inexpensive.

  • Yield: The overall yield of the Friedel-Crafts acylation pathway is often higher. Friedel-Crafts reactions on activated rings like fluorobenzene can be quite efficient, with yields for the acylation step reported to be high.[18][19] The subsequent hydrolysis and esterification steps are also typically high-yielding. The Grignard reaction itself can have good yields, but the oxidation of a tertiary benzylic alcohol can sometimes lead to side products and lower yields.[20][21] Additionally, Fischer esterification can be limited by equilibrium, though using an excess of alcohol can drive the reaction to completion.[5]

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reaction pathways offer viable routes to Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

The Friedel-Crafts Acylation Pathway appears to be the more economically favorable route on an industrial scale due to the lower cost of starting materials and potentially higher overall yield. The reactions involved are well-established and generally robust.

The Grignard Reaction Pathway provides a solid alternative, particularly if the starting material, 4-fluorobromobenzene, is readily available or if specific laboratory setups favor Grignard chemistry. While the raw material costs may be higher, the individual steps are standard organic transformations.

For researchers and drug development professionals, the choice between these two methods will likely depend on a combination of factors including the scale of the synthesis, the availability and cost of starting materials from their preferred suppliers, and the in-house expertise with each type of reaction. For large-scale production, a thorough process optimization of the Friedel-Crafts route would likely yield the most cost-effective outcome.

References

  • Intratec. Potassium Permanganate Price. Retrieved from [Link]

  • IMARC Group. Aluminium Chloride Prices, Chart, Analysis and Forecast. Retrieved from [Link]

  • PharmacyChecker.com. Potassium Permanganate Prices. Retrieved from [Link]

  • BusinessAnalytiq. Acetone price index. Retrieved from [Link]

  • The Lab Depot. Dimethyl Sulfate, Reagent. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • BusinessAnalytiq. Sodium hydroxide price index. Retrieved from [Link]

  • ChemCentral. Caustic Soda 50% (Sodium Hydroxide) / 300 Gallon Tote. Retrieved from [Link]

  • IMARC Group. Dimethyl Sulphate Prices, News, Chart, Index & Demand. Retrieved from [Link]

  • Lab Alley. Buy Potassium Permanganate Powder. Retrieved from [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • National Institutes of Health. Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • MDPI. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Retrieved from [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Grignard Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • DSpace@MIT. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • DOI. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Reddit. Yield of preparation of Grignard reagent. Retrieved from [Link]

  • Google Patents. CN101462931A - Method for acylating fluorobenzene.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Web Pages. 6. Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. 2. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Methyl 2-(4-fluorophenyl)-2-methylpropanoate (CAS No. 124773-03-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Chemical Profile and Associated Hazards

As a guiding principle, all laboratory chemicals should be treated as potentially hazardous.[5] The Occupational Safety and Health Administration (OSHA) mandates that laboratory personnel be informed about the hazardous chemicals in their workplace and protected from exposure.[6][7]

A summary of the key characteristics and potential hazards is provided in the table below.

PropertyInformationSource
Chemical Name Methyl 2-(4-fluorophenyl)-2-methylpropanoate-
CAS Number 124773-03-5-
Molecular Formula C11H13FO2-
Appearance Likely a liquid[5]
Potential Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4][1][2][3][4]
Incompatible Materials Strong oxidizing agents[1][8]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and hydrogen fluoride.[8][8]

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste is governed by stringent federal and local regulations. The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for hazardous waste management from generation to disposal.[8][9] Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[7][10]

It is a legal requirement to properly identify, label, and dispose of hazardous waste; failure to do so can result in significant penalties.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling Methyl 2-(4-fluorophenyl)-2-methylpropanoate, it is imperative to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[3][11]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron should be worn to protect the skin.[11]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]

All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

For small spills:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and soak up the liquid.[11]

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[4][11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

For large spills:

  • Evacuate the immediate area.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, Methyl 2-(4-fluorophenyl)-2-methylpropanoate must not be mixed with non-halogenated organic waste.[12][13][14] This is due to the different disposal methods required for these waste streams; halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic byproducts.[14]

Containerization and Labeling Protocol:

  • Select the Right Container: Use a designated, chemically compatible, and leak-proof container for "Halogenated Organic Waste."[1][13] The container should have a secure, tight-fitting lid.[15]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "Methyl 2-(4-fluorophenyl)-2-methylpropanoate" and its concentration.[13][15] Do not use abbreviations or chemical formulas.[15]

  • Keep Containers Closed: Waste containers should be kept closed at all times, except when adding waste.[13][15]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1][13]

The following diagram illustrates the decision-making process for the proper segregation and disposal of Methyl 2-(4-fluorophenyl)-2-methylpropanoate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_disposal Final Disposal Waste Methyl 2-(4-fluorophenyl)-2-methylpropanoate Waste Generated IsHalogenated Is the waste halogenated? Waste->IsHalogenated HalogenatedContainer Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No LicensedDisposal Arrange for pickup by a licensed hazardous waste contractor HalogenatedContainer->LicensedDisposal NonHalogenatedContainer->LicensedDisposal

Caption: Waste Disposal Workflow for Laboratory Chemicals.

Step-by-Step Disposal Protocol

The final disposal of Methyl 2-(4-fluorophenyl)-2-methylpropanoate must be conducted through a licensed and certified hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][12]

  • Accumulation: Collect the waste in the properly labeled "Halogenated Organic Waste" container, following all segregation and containerization protocols mentioned above.

  • Documentation: Maintain an accurate log of the waste generated, including the chemical name and quantity.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Safe Transfer: Ensure that the waste container is securely sealed and transported to the designated pickup location in accordance with institutional guidelines.

By adhering to these procedures, you contribute to a safe and sustainable laboratory environment. The principles of chemical safety are not merely regulatory hurdles but are integral to the responsible practice of science.

References

  • Daniels Health. (2025, May 21).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University Environmental Health and Radiation Safety.
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • Bucknell University.
  • TLC Pharmaceutical Standards.
  • SynQuest Laboratories, Inc. Safety Data Sheet: 2-(4-Fluorophenyl)propan-2-ol.
  • Angene Chemical. (2024, June 6).
  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - Methyl (2R)
  • National Science Teaching Association. (2024, August 16).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration.

Sources

Navigating the Safe Handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2-(4-fluorophenyl)-2-methylpropanoate. By understanding the inherent risks and adhering to the procedural guidance outlined herein, you can mitigate potential hazards and ensure a secure laboratory environment.

Understanding the Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Based on data from analogous compounds, Methyl 2-(4-fluorophenyl)-2-methylpropanoate should be treated as a substance with the following hazard classifications:

Hazard ClassificationGHS Hazard StatementAssociated Pictogram
Flammable LiquidH226: Flammable liquid and vapour[1][2]🔥
Skin IrritationH315: Causes skin irritation[1][3]
Eye IrritationH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Methyl 2-(4-fluorophenyl)-2-methylpropanoate. The following table outlines the minimum required PPE to ensure your safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side-ShieldsEssential for protecting against chemical splashes that can cause serious eye irritation.[4] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[5]
Hand Protection Chemical-Resistant GlovesImpermeable gloves, such as nitrile or neoprene, are required to prevent skin contact and subsequent irritation.[4][6] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn at all times and kept fully fastened to protect against accidental spills and splashes.[7]
Respiratory Protection RespiratorAll handling of this volatile compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5] If work outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is mandatory.[4][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for the safe handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Ensure proper ventilation Locate Safety Equipment Locate Safety Equipment Inspect PPE->Locate Safety Equipment Confirm PPE integrity Dispense Chemical Dispense Chemical Locate Safety Equipment->Dispense Chemical Know locations of eyewash, shower, fire extinguisher Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Use non-sparking tools and ground equipment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Keep containers closed Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Label waste containers clearly Wash Hands Wash Hands Decontaminate Work Area->Wash Hands Clean all surfaces and equipment

Caption: A procedural workflow for the safe handling of Methyl 2-(4-fluorophenyl)-2-methylpropanoate.

1. Pre-Handling Preparations:

  • Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.[5]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Inspect each item for damage before use.[8]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are readily accessible and unobstructed.[7]

2. Handling Procedures:

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal containers and transfer equipment are properly grounded and bonded.[1][9]

  • Dispensing: Use non-sparking tools for all transfers.[1][9] Dispense the chemical slowly and carefully to avoid splashing.

  • Heating: Keep the compound away from open flames, sparks, and hot surfaces.[1][9] If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.

3. Post-Handling and Decontamination:

  • Hand Washing: Immediately after handling, wash your hands and any potentially exposed skin thoroughly with soap and water.[7]

  • Work Area Decontamination: Clean and decontaminate the work surface and any equipment used during the procedure.

Disposal Plan: Responsible Waste Management

All waste containing Methyl 2-(4-fluorophenyl)-2-methylpropanoate must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed container.[7] The container should be made of a chemically compatible material, such as polyethylene or Teflon.[5]

  • Incompatible Wastes: Do not mix this waste with other incompatible chemicals.

  • Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand.[1] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Benchchem. Essential Safety and Handling Guide for Methyl 2-Fluoro-2-Methylpropanoate.
  • National Academy of Sciences. LCSS: FLUORINE. 1995.
  • ACS Publications. Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. 2025.
  • Environmental Health & Safety. Hydrofluoric Acid Safe Handling Guidelines. 2025.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. 2022.
  • CymitQuimica. Methyl 2-fluoropropanoate Safety Data Sheet.
  • TLC Pharmaceutical Standards. Safety Data Sheet - Bilastine Impurity 11.
  • CHEMM. Personal Protective Equipment (PPE). 2026.
  • PPG. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet - Methyl propionate.
  • Polyestershoppen. Personal Protective Equipment When Working with Resins.
  • Fisher Scientific. Safety Data Sheet - Methyl propiolate. 2007.
  • ITURRI. The importance of Personal Protective Equipment in the handling of chemicals. 2024.
  • Compliance Partners. PPE and Safety Equipment When Using Chemicals. 2024.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Methyl (2R)-2-fluoropropanoate. 2022.
  • Angene Chemical. Safety Data Sheet - N-[(4-Fluorophenyl)methyl]prop-2-enamide. 2024.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.